Adenosine 5'-diphosphoribose sodium salt
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
InChI |
InChI=1S/C15H23N5O14P2.Na/c16-13-9-14(18-4-17-13)20(5-19-9)15-12(26)11(25)8(33-15)3-32-36(29,30)34-35(27,28)31-2-7(23)10(24)6(22)1-21;/h1,4-8,10-12,15,22-26H,2-3H2,(H,27,28)(H,29,30)(H2,16,17,18); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIWKNSMPKNKBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(C(C=O)O)O)O)O)O)N.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5NaO14P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585049 | |
| Record name | Adenosine 5'-diphosphoribose sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68414-18-6 | |
| Record name | Adenosine 5'-diphosphoribose sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 5'-diphosphoribose sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Multifaceted Role of Adenosine 5'-diphosphoribose (ADP-ribose) in Cell Signaling
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine 5'-diphosphoribose (ADP-ribose) and its derivatives, including its cyclic and polymeric forms, have emerged from their classical roles in metabolism and DNA repair to be recognized as critical regulators of a vast array of cellular signaling pathways. This guide provides a comprehensive overview of the synthesis, degradation, and signaling functions of ADP-ribose, cyclic ADP-ribose (cADPR), and poly(ADP-ribose) (PAR). We delve into the intricate enzymatic machinery that governs the ADP-ribose metabolome, explore its function as a second messenger in calcium homeostasis, and detail its role as a key signaling platform in the DNA damage response. Furthermore, we examine the emerging field of extracellular ADP-ribose signaling in immunity and inflammation. This document is intended to serve as a technical resource, offering detailed experimental protocols, visual pathway diagrams, and an exploration of the therapeutic landscape for targeting ADP-ribose signaling in diseases such as cancer, neurodegeneration, and inflammatory disorders.
Introduction: The Expanding Universe of ADP-ribosylation
For decades, the study of ADP-ribose was largely centered on its role as a monomeric unit for the synthesis of poly(ADP-ribose) (PAR) by Poly(ADP-ribose) Polymerases (PARPs) in the context of DNA repair. However, it is now clear that ADP-ribose is the parent molecule of a diverse family of signaling effectors that regulate nearly every major cellular process, from cell death and survival to proliferation and metabolism[1][2]. ADP-ribosylation, the transfer of one or more ADP-ribose moieties from nicotinamide adenine dinucleotide (NAD+) to a substrate, is a dynamic and reversible post-translational modification[1][3][4].
This signaling paradigm is orchestrated by a complex interplay of enzymes:
-
"Writers" : ADP-ribosyltransferases (ARTs), including the PARP superfamily, which synthesize mono(ADP-ribose) (MAR) and poly(ADP-ribose) (PAR).[5][6]
-
"Erasers" : ADP-ribose hydrolases, such as Poly(ADP-ribose) glycohydrolase (PARG) and (ADP-ribosyl)hydrolase 3 (ARH3), which remove these modifications.[6][7]
-
"Readers" : Proteins containing specific domains that recognize and bind to MAR or PAR, translating the modification into a downstream cellular response.[3][8]
This guide will dissect the core signaling roles of free ADP-ribose and its key derivatives, cADPR and PAR, providing a foundational understanding for researchers aiming to investigate or therapeutically target these critical pathways.
The ADP-ribose Metabolome: A Tightly Regulated Network
The cellular concentration and availability of ADP-ribose and its derivatives are meticulously controlled by a network of synthetic and degradative enzymes. Understanding this metabolic landscape is fundamental to appreciating its signaling functions.
Synthesis Pathways: Generating the Signal
The primary donor for all ADP-ribosylation reactions is NAD+, placing these signaling pathways at a critical intersection with cellular metabolism.[2]
-
Poly(ADP-ribose) (PAR) Synthesis : The PARP family of enzymes, comprising 17 members in humans, catalyzes the transfer of ADP-ribose units to target proteins.[5] PARP1 and PARP2 are the most well-characterized and are robustly activated by DNA strand breaks.[8][9][10] Upon activation, PARP1 can synthesize long, branched chains of PAR on itself and other nuclear proteins, such as histones.[11] This process of PARylation creates a negatively charged scaffold that recruits DNA repair machinery.[8][12] Other PARP family members are involved in diverse processes beyond DNA repair, including chromatin remodeling, transcription, and stress granule formation.[5][13]
-
Cyclic ADP-ribose (cADPR) Synthesis : cADPR is a potent second messenger that mobilizes intracellular calcium.[14][15] It is synthesized from NAD+ by the action of ADP-ribosyl cyclases.[16][17] In mammals, the primary enzyme responsible for cADPR synthesis is the transmembrane glycoprotein CD38.[18][19] CD38 is a bifunctional enzyme, possessing both ADP-ribosyl cyclase activity to produce cADPR and cADPR hydrolase activity to degrade it.[19][20][21]
Degradation Pathways: Terminating the Signal
The transient nature of ADP-ribose signaling is ensured by a robust system of "eraser" enzymes that hydrolyze ADP-ribose modifications and metabolites.
-
PAR Degradation : The rapid turnover of PAR is primarily accomplished by Poly(ADP-ribose) glycohydrolase (PARG).[22][23] PARG hydrolyzes the glycosidic bonds between ADP-ribose units, breaking down the polymer into free ADP-ribose.[22] The final bond linking ADP-ribose to a serine residue on the target protein is cleaved by other hydrolases, such as ARH3.[7] The coordinated action of these hydrolases is crucial for terminating the DNA damage signal and preventing PAR-mediated cell death pathways.[6]
-
cADPR Degradation : As mentioned, CD38 itself possesses cADPR hydrolase activity, converting cADPR into linear ADP-ribose.[19][20] This dual functionality allows for precise local control over cADPR levels. The hydrolase activity of CD38 can be inhibited by millimolar concentrations of ATP, suggesting a mechanism whereby cellular energy status can influence cADPR-mediated calcium signaling.[19][21]
Caption: Overview of the core ADP-ribose synthesis and degradation pathways.
Intracellular Signaling Roles of ADP-ribose Derivatives
Once generated, ADP-ribose and its derivatives engage a variety of downstream effectors to mediate diverse cellular responses.
PAR: The Master Regulator of the DNA Damage Response
The best-understood function of ADP-ribosylation is the central role of PARP1 and PAR in orchestrating the DNA Damage Response (DDR).
-
Damage Sensing and PARP Activation : Upon detecting a DNA single-strand or double-strand break, PARP1 is rapidly recruited to the site and undergoes a conformational change that increases its catalytic activity by up to 500-fold.[8][24]
-
PAR as a Signaling Scaffold : Activated PARP1 consumes NAD+ to synthesize large, negatively charged PAR chains on itself and histone proteins near the break.[11]
-
Recruitment of Repair Factors : This localized accumulation of PAR acts as a scaffold, recruiting a multitude of DDR proteins that possess PAR-binding domains.[8] This facilitates chromatin decondensation and the assembly of the necessary enzymatic machinery to execute DNA repair.[11]
-
Signal Termination : Following repair, PAR is rapidly degraded by PARG, allowing the chromatin to return to its condensed state and releasing the repair factors.[22]
Intense PARP activation, often triggered by severe oxidative stress or genotoxic insults, can lead to a form of programmed cell death by depleting cellular NAD+ and ATP pools.[9][25]
Caption: The central role of PARP1 and PAR in the DNA damage response.
cADPR and ADP-ribose: Modulators of Ion Channels and Calcium Homeostasis
Separate from the DDR, ADP-ribose and its cyclic isomer cADPR are pivotal second messengers in controlling intracellular ion concentrations, most notably Ca2+.[26][27][28]
-
cADPR and Ryanodine Receptors : cADPR is a potent endogenous modulator of ryanodine receptors (RyRs), which are intracellular calcium release channels located on the endoplasmic reticulum.[16][29] The binding of cADPR to RyRs (potentially via the accessory protein FKBP12.6) sensitizes the channels to Ca2+, promoting Ca2+-induced Ca2+ release (CICR).[18][26] This mechanism is independent of the well-known inositol 1,4,5-trisphosphate (IP3) pathway and is crucial for processes like insulin secretion and neurotransmitter release.[16][17][26][29]
-
ADP-ribose and TRPM2 : The transient receptor potential melastatin 2 (TRPM2) channel is a Ca2+-permeable, non-selective cation channel that functions as a direct sensor for intracellular ADP-ribose.[30][31][32] TRPM2 is considered a polymodal channel, as its activation by ADP-ribose is strongly potentiated by other stimuli such as increases in temperature and oxidative stress (H₂O₂).[31][32][33] Under conditions of oxidative stress, PARP1 activation can lead to the generation of PAR, which is then hydrolyzed by PARG into free ADP-ribose, subsequently activating TRPM2 channels and leading to Ca2+ influx.[32] This pathway links oxidative DNA damage to Ca2+ signaling and can contribute to inflammatory responses and cell death.[9][32] Interestingly, cADPR can also sensitize TRPM2 to activation, especially at physiological body temperatures.[33]
Caption: Intracellular Ca2+ signaling pathways mediated by cADPR and ADP-ribose.
Extracellular ADP-ribose Signaling and Immunity
Signaling via ADP-ribose is not confined to the cell interior. Ecto-enzymes and the release of ADP-ribose metabolites into the extracellular space play critical roles in cell-to-cell communication, particularly in the immune system.
-
Ecto-Enzymatic Regulation : CD38 is a type II transmembrane protein with its catalytic domain facing the extracellular space, allowing it to regulate the levels of extracellular NAD+ and generate extracellular cADPR and ADP-ribose.[34] Similarly, some ADP-ribosyltransferases (ARTs), such as ART2 in mice, are GPI-anchored to the cell surface and can modify extracellular proteins on T cells, influencing their activation and survival.[34] CD38 can control the substrate availability for ART2 by degrading extracellular NAD+, thereby modulating T cell responses.[34]
-
PAR as a Damage-Associated Molecular Pattern (DAMP) : During necrotic cell death, intracellular components are released into the extracellular environment. Extracellular PAR, released from damaged cells, can act as a Damage-Associated Molecular Pattern (DAMP).[35][36][37] This extracellular PAR can be recognized by innate immune cells, such as macrophages, potentially through Toll-like receptors (TLRs) like TLR2 and TLR4.[35][36] This recognition triggers a pro-inflammatory response, including the release of cytokines, thereby alerting the immune system to tissue injury.[35][36][37]
Methodologies for Studying ADP-ribose Signaling
Investigating the complex roles of ADP-ribose requires robust and specific methodologies. Here, we provide protocols for key experimental approaches used in the field.
Quantification of Cellular Poly(ADP-ribose) (PAR)
Measuring changes in total cellular PAR levels is a cornerstone for studying PARP activity in response to stimuli like DNA damage or for assessing the efficacy of PARP inhibitors.
Table 1: Comparison of PAR Detection Methods
| Method | Principle | Detection Limit | Throughput | Notes |
| Slot/Dot Blot | Immobilization of total cell lysate on a membrane followed by immunodetection with an anti-PAR antibody.[38] | High (picomole range) | High | Suitable for crude lysates; requires specific antibodies.[38] |
| Sandwich ELISA | Capture and detection of PAR using two different anti-PAR antibodies. | Low (femtomole range)[38] | High | Highly quantitative; requires specialized kits.[39] |
| Western Blot | Separation of proteins by SDS-PAGE, transfer to a membrane, and immunodetection of PARylated proteins. | Moderate | Low | Provides information on the size of PARylated proteins. |
| Immunofluorescence | In-situ detection of PAR in fixed cells using an anti-PAR antibody and fluorescence microscopy. | Moderate | Medium | Provides spatial information on PAR localization. |
Experimental Protocol: PAR Detection by Slot Blot Assay
This protocol is adapted for quantifying changes in PAR levels in cultured cells following treatment.[38]
A. Materials and Reagents:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors and PARP/PARG inhibitors (e.g., Olaparib, PDD00017273) to prevent ex vivo changes.[40]
-
BCA Protein Assay Kit
-
Nitrocellulose or Nylon membrane
-
Slot Blot apparatus
-
Anti-PAR primary antibody (e.g., 10H monoclonal)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
UV crosslinker (for nylon membranes)
B. Procedure:
-
Cell Culture and Treatment : Plate cells to achieve 80-90% confluency. Treat with the desired agent (e.g., H₂O₂ to induce DNA damage, or a PARP inhibitor) for the appropriate duration. Include untreated controls.
-
Cell Lysis : Wash cells with ice-cold PBS. Lyse cells directly on the plate with ice-cold lysis buffer containing inhibitors. Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification : Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation : Dilute the lysates to a uniform concentration (e.g., 1 µg/µL) in lysis buffer. It is critical to use non-boiled samples, as boiling can degrade PAR and lead to false-negative results.[40]
-
Membrane Preparation : Pre-wet the membrane in transfer buffer. Assemble the slot blot apparatus according to the manufacturer's instructions.
-
Sample Loading : Load equal amounts of total protein (e.g., 5-10 µg) from each sample into the individual slots. Apply gentle vacuum to draw the lysate through the membrane.
-
Crosslinking (for Nylon Membranes) : Disassemble the apparatus and, if using a nylon membrane, UV crosslink the proteins to the membrane (e.g., 120 mJ/cm² at 254 nm) to enhance signal retention.[38]
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate with the anti-PAR primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection : Apply ECL substrate to the membrane and image the chemiluminescent signal using a digital imager.
-
Analysis : Quantify the signal intensity for each slot using densitometry software. Normalize the PAR signal to the amount of protein loaded.
Caption: Experimental workflow for PAR detection and quantification via slot blot.
Therapeutic Targeting of ADP-ribose Signaling
The central role of ADP-ribosylation in disease, particularly cancer, has made its enzymatic machinery a prime target for drug development.
PARP Inhibitors in Oncology
The most significant clinical success in targeting this pathway has been the development of PARP inhibitors (PARPi).[3]
-
Mechanism of Action - Synthetic Lethality : The primary mechanism of action for PARPi in specific cancer types is synthetic lethality.[10] Tumors with pre-existing defects in homologous recombination (HR) DNA repair, such as those with mutations in BRCA1 or BRCA2 genes, are highly dependent on PARP1-mediated single-strand break repair. When PARP is inhibited, these single-strand breaks persist and are converted into more lethal double-strand breaks during DNA replication. In HR-deficient cells, these double-strand breaks cannot be repaired efficiently, leading to genomic collapse and selective cancer cell death.[10][41]
-
Clinical Applications : Several PARP inhibitors (e.g., Olaparib, Niraparib, Rucaparib) are now FDA-approved for the treatment of cancers with BRCA mutations, including ovarian, breast, prostate, and pancreatic cancers. Their use is expanding to other tumors with deficiencies in the HR pathway.[3][23]
Emerging Therapeutic Strategies
Beyond PARP inhibition, other components of the ADP-ribose signaling network are being explored as therapeutic targets.
-
PARG Inhibitors : Inhibiting the "eraser" enzyme PARG leads to the accumulation of PAR, which can also be cytotoxic. PARG inhibition is being investigated as a strategy to counteract PARPi resistance and as a potential monotherapy.[7]
-
Targeting CD38 : Given its role in NAD+ metabolism and calcium signaling, CD38 is a target in multiple myeloma and potentially in metabolic and inflammatory diseases.
-
Targeting TRPM2 : As a key mediator of oxidative stress-induced cell death and inflammation, TRPM2 channel blockers are being explored for neurodegenerative diseases and ischemia-reperfusion injury.[30][32]
Conclusion and Future Directions
Adenosine 5'-diphosphoribose is a pleiotropic signaling molecule whose various forms—monomeric, polymeric, and cyclic—constitute a sophisticated and versatile signaling language. From its canonical function in the nucleus orchestrating DNA repair to its role as a second messenger controlling ion fluxes and as an extracellular danger signal, ADP-ribose signaling is integral to cellular homeostasis and stress responses. The clinical success of PARP inhibitors has validated this network as a rich source of therapeutic targets.
Future research will likely focus on dissecting the specific roles of the less-characterized PARP family members, understanding the complex "reader" protein interactions that decode the PAR signal, and further elucidating the crosstalk between ADP-ribose signaling and other major cellular pathways, such as ubiquitination and phosphorylation. Advances in chemical biology and proteomics will be essential to fully map the ADP-ribosylated proteome and unravel the full complexity of this dynamic post-translational modification.
References
- 1. ADP-ribosylation signalling and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. ADP-ribosylation from molecular mechanisms to therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP (Poly ADP‐ribose Polymerase) Family in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-ribose hydrolases: biological functions and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response [frontiersin.org]
- 8. PARPs and ADP-ribosylation: Deciphering the Complexity with Molecular Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inputs and outputs of poly(ADP-ribosyl)ation: Relevance to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. PARP-1 inhibition influences the oxidative stress response of the human lens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclic ADP-ribose is a second messenger in the lipopolysaccharide-stimulated activation of murine N9 microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and degradation of cyclic ADP-ribose by NAD glycohydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclic ADP-ribose as a second messenger revisited from a new aspect of signal transduction from receptors to ADP-ribosyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Physiological functions of cyclic ADP-ribose and NAADP as calcium messengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CD38-Cyclic ADP-Ribose Signal System in Physiology, Biochemistry, and Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. ovid.com [ovid.com]
- 21. Synthesis and hydrolysis of cyclic ADP-ribose by human leukocyte antigen CD38 and inhibition of the hydrolysis by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Degradation of Poly(ADP-ribose) in Zebrafish Brain Exposed to Aluminum | MDPI [mdpi.com]
- 23. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nonisotopic methods for determination of poly(ADP-ribose) levels and detection of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Poly(ADP-ribose) polymerase-1 protects neurons against apoptosis induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mechanisms of calcium signaling by cyclic ADP-ribose and NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Calcium signaling by cyclic ADP-ribose and NAADP. A decade of exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Mechanisms of calcium signaling by cyclic ADP-ribose and NAADP. | Semantic Scholar [semanticscholar.org]
- 29. Cyclic ADP-ribose as a potential second messenger for neuronal Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Architecture of the TRPM2 channel and its activation mechanism by ADP-ribose and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Izon [izon.com]
- 32. TRPM2: a multifunctional ion channel for calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 33. TRPM2 activation by cyclic ADP-ribose at body temperature is involved in insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 34. CD38 controls ADP-ribosyltransferase-2-catalyzed ADP-ribosylation of T cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Extracellular poly(ADP-ribose) is a pro-inflammatory signal for macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Extracellular poly(ADP-ribose) is a pro-inflammatory signal for macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. Measurement of Poly(ADP-ribose) Level with Enhanced Slot Blot Assay with Crosslinking | MDPI [mdpi.com]
- 39. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
- 40. Protein and RNA ADP-ribosylation detection is influenced by sample preparation and reagents used | Life Science Alliance [life-science-alliance.org]
- 41. Targeting poly(ADP-ribosyl)ation: a promising approach in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of TRPM2 channel activation by ADP-ribose
An In-Depth Technical Guide to the Mechanism of TRPM2 Channel Activation by ADP-Ribose
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a crucial cellular sensor, translating signals of oxidative stress and metabolic state into cation influx, primarily of Ca²⁺. Its activation is implicated in a host of physiological and pathological processes, including immune responses, insulin secretion, temperature regulation, and neurodegenerative diseases.[1][2] Consequently, TRPM2 has emerged as a significant therapeutic target.[1][3] A defining characteristic of this channel is its co-activation by intracellular ADP-ribose (ADPR) and calcium (Ca²⁺).[4] This guide provides a detailed examination of the molecular and structural mechanisms governing this concerted gating process, synthesizes field-proven methodologies for its study, and offers insights for therapeutic development.
Molecular Architecture: The Foundation of TRPM2 Function
Understanding the activation mechanism begins with the channel's structure. TRPM2 is a homotetrameric ion channel, with each subunit comprising several distinct functional domains, as revealed by cryo-electron microscopy (cryo-EM).[2][4]
-
N-Terminal TRPM Homology Region (MHR): A large cytosolic region (MHR1-4) that forms an extensive "arm-like" structure and is involved in inter-subunit interactions and ligand binding.[2][4]
-
Transmembrane (TM) Domain: Consists of six helices (S1-S6). The S1-S4 helices form a voltage sensor-like domain (VSLD), while S5 and S6 form the ion-conducting pore.[2]
-
TRP Domain: A conserved region C-terminal to the S6 helix that is critical for allosterically coupling ligand binding to pore opening.[4]
-
NUDT9 Homology (NUDT9H) Domain: A unique C-terminal domain with high sequence similarity to the NUDT9 ADPR pyrophosphatase enzyme.[3][5] In vertebrates, this domain has lost its enzymatic activity and functions as the primary binding site for the agonist ADPR.[6][7]
The Concerted Gating Mechanism: A Two-Step Activation Model
The activation of human TRPM2 is not a simple ligand-binding event but a sophisticated, two-step process requiring the sequential action of ADPR and Ca²⁺. Cryo-EM structures of the channel in its apo (closed), ADPR-bound (primed), and ADPR/Ca²⁺-bound (open) states have elucidated this mechanism.[2][4]
Step 1: Priming of the Channel by ADP-Ribose
In the absence of ligands, the TRPM2 channel is locked in a closed, autoinhibited state. The NUDT9H domain of one subunit forms extensive inter-subunit interactions with the MHR domains of an adjacent subunit, effectively clamping the channel shut.[4]
The activation cascade is initiated by the binding of ADPR, a product of NAD⁺ metabolism that accumulates during oxidative stress, to the NUDT9H domain.[4][8][9]
-
Binding Event: ADPR docks into a specific pocket within the NUDT9H domain.[4][10]
-
Conformational Change: This binding event induces a significant conformational change, causing the NUDT9H domain and the attached MHR1/2 domains to undergo a rigid-body rotation.[4]
-
Release of Autoinhibition: The rotation disrupts the critical inter-subunit interactions between NUDT9H and the adjacent MHR, "un-clamping" the channel.[4]
This ADPR-bound state is referred to as the primed state . The channel is now poised for activation, but the ion pore remains closed.[4]
Caption: ADPR-induced priming of the TRPM2 channel.
Step 2: Channel Opening by Intracellular Calcium
While ADPR binding is obligatory, it is insufficient to open the gate. The final step requires the binding of intracellular Ca²⁺.[3][4]
-
Synergistic Action: Ca²⁺ acts as a co-agonist, dramatically increasing the channel's sensitivity to ADPR.[3][11] In the complete absence of Ca²⁺, ADPR cannot activate the channel.[8][12]
-
Ca²⁺ Binding Site: The crucial Ca²⁺ binding site is located within the transmembrane domain, distinct from the ADPR binding site.[4][13]
-
Allosteric Coupling: The binding of Ca²⁺ to this site initiates a final series of conformational changes. It engages the transmembrane helices and, critically, causes a tilt in the conserved TRP helix.[4]
-
Pore Opening: The movement of the TRP helix is allosterically transmitted to the pore-lining S6 helix, causing it to twist and rotate. This movement opens the lower gate of the channel, allowing cation influx.[2][4]
-
Positive Feedback: As a Ca²⁺-permeable channel, the initial opening of TRPM2 allows Ca²⁺ to enter the cell, further promoting channel activation and creating a powerful positive feedback loop.[3][14]
Caption: Ca²⁺-dependent opening of the primed TRPM2 channel.
Species-Specific Mechanistic Variations
It is critical for drug development professionals to recognize that the TRPM2 activation mechanism is not universally conserved.
-
Human (hsTRPM2): Gating is critically dependent on the NUDT9H domain as the ADPR-binding module.[15][16]
-
Zebrafish (drTRPM2): Appears to require both the NUDT9H domain and a second, N-terminal ADPR binding pocket located in the MHR1/2 domain.[14][15][17]
-
Sea Anemone (nvTRPM2): The NUDT9H domain is dispensable for ADPR gating and instead retains its enzymatic function, hydrolyzing ADPR to limit channel activation. Gating is mediated by an N-terminal binding site.[7][16][18]
Methodologies for Interrogating TRPM2 Activation
Validating the effects of novel compounds on TRPM2 requires robust and reproducible experimental systems. The following protocols represent industry-standard approaches.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This technique provides the most direct measure of channel activity by recording the ion currents flowing through the TRPM2 pore.
Objective: To measure macroscopic currents from TRPM2 channels expressed in a heterologous system (e.g., HEK293 cells) in response to intracellular application of ADPR and Ca²⁺.
Methodology:
-
Cell Preparation: Culture HEK293 cells stably or transiently expressing human TRPM2. Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
Extracellular Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 Glucose. pH adjusted to 7.4 with NaOH.[19]
-
Intracellular (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 1 MgCl₂, 1 ATP, 0.05 EGTA (to buffer basal Ca²⁺), plus activating ligands. pH adjusted to 7.3 with NaOH.[19]
-
Activators: Prepare a stock solution of ADPR (e.g., 100 mM in water) and add to the intracellular solution for a final concentration of 0.1-1 mM. Free Ca²⁺ can be buffered to a desired concentration (e.g., 1 µM) using a Ca²⁺-EGTA buffer system.
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration. This allows the pipette solution containing ADPR and Ca²⁺ to diffuse into the cell.
-
Hold the cell at a potential of -40 mV. Apply voltage ramps (e.g., 1-second ramp from -120 mV to +80 mV) every 5 seconds to generate current-voltage (I-V) relationships.[19]
-
Monitor the development of inward (at -80 mV) and outward (at +80 mV) currents over time. TRPM2 currents typically activate within 1-3 minutes.
-
-
Data Analysis & Validation:
-
The characteristic I-V curve for TRPM2 is relatively linear and reverses near 0 mV.[9]
-
Confirm channel identity by applying a known TRPM2 blocker (e.g., N-(p-Amylcinnamoyl)anthranilic acid) at the end of the experiment to observe current inhibition.[19]
-
For testing inhibitors, co-apply the compound with ADPR/Ca²⁺ in the pipette or apply it extracellularly after channel activation.
-
Caption: Workflow for whole-cell patch-clamp analysis of TRPM2.
Protocol 2: Ratiometric Calcium Imaging
This fluorescence-based assay provides a higher-throughput method to assess channel activation by measuring the resulting increase in intracellular Ca²⁺.
Objective: To measure changes in intracellular Ca²⁺ concentration in a population of TRPM2-expressing cells following a stimulus that generates intracellular ADPR (e.g., H₂O₂) or by using a caged, photo-releasable form of ADPR.
Methodology:
-
Cell Preparation: Plate TRPM2-expressing cells onto a 96-well, black-walled, clear-bottom plate.
-
Dye Loading:
-
Prepare a loading buffer using a physiological salt solution (e.g., HBSS) with 20 mM HEPES, pH 7.4.[20]
-
Prepare a 2X loading solution containing 4 µM Fura-2 AM (a ratiometric Ca²⁺ indicator) and 0.04% Pluronic F-127 in the loading buffer.
-
Remove culture medium from cells, add an equal volume of 2X loading solution, and incubate for 45-60 minutes at 37°C.
-
-
Washing: Gently wash the cells twice with the loading buffer to remove extracellular dye. Add fresh buffer for the experiment.
-
Measurement:
-
Place the plate in a fluorescence plate reader or on an inverted microscope equipped for ratiometric imaging.
-
Measure the baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording emission at ~510 nm.
-
Apply the stimulus. For oxidative stress, add H₂O₂ (e.g., 1 mM final concentration). For direct activation, use a cell-permeable caged ADPR and a UV light flash to release the active molecule.[21]
-
Record the fluorescence emission at both excitation wavelengths over time.
-
-
Data Analysis & Validation:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). An increase in this ratio indicates an increase in intracellular Ca²⁺.[22]
-
Validate the response by performing the experiment in the absence of extracellular Ca²⁺ (using an EGTA-containing buffer) to confirm that the signal is due to influx.
-
Use mock-transfected cells as a negative control to ensure the response is TRPM2-dependent.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters related to TRPM2 activation, providing essential reference points for experimental design.
| Parameter | Value | Species | Comments | Reference(s) |
| ADPR EC₅₀ | ~10-100 µM | Human | Highly dependent on intracellular Ca²⁺ concentration. | [3] |
| Ca²⁺ EC₅₀ (facilitation) | ~50 nM | Human | Half-maximal concentration for facilitating ADPR gating. | [12] |
| Min. [Ca²⁺]ᵢ for Activation | ~30 nM | Human | Minimum intracellular Ca²⁺ required for ADPR to elicit a current. | [3][12] |
| Single Channel Conductance | 50-75 pS | Human | Linear current-voltage relationship. | [9] |
| Relative Ion Permeability | PCa:PNa ≈ 0.7 | Human | Indicates a non-selective cation channel with significant Ca²⁺ permeability. | [3] |
Conclusion and Therapeutic Outlook
The activation of the TRPM2 channel is a tightly regulated, multi-step process that integrates cellular metabolic status (via ADPR) and intracellular Ca²⁺ signals. The detailed structural and functional understanding provided by cryo-EM and electrophysiology reveals a sophisticated allosteric machine. For drug development professionals, this complexity offers multiple points for intervention:
-
Orthosteric Inhibition: Targeting the ADPR binding pocket in the NUDT9H domain.
-
Allosteric Modulation: Developing compounds that stabilize the autoinhibited state by targeting the NUDT9H-MHR interface.
-
Pore Blockade: Traditional ion channel blockers that occlude the permeation pathway.
The notable differences in the activation mechanisms across species underscore the importance of using human TRPM2 or validated surrogate systems in drug screening campaigns. Future research focused on the dynamics of domain movements and the precise role of other regulatory factors will undoubtedly unveil further opportunities for the targeted modulation of this critical channel in human disease.
References
- 1. Structure of a TRPM2 channel in complex with Ca2+ explains unique gating regulation | eLife [elifesciences.org]
- 2. Mechanism of TRPM2 channel gating revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPM2: a multifunctional ion channel for calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures and gating mechanism of human TRPM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Putative chanzyme activity of TRPM2 cation channel is unrelated to pore gating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Different Principles of ADP-Ribose-Mediated Activation and Opposite Roles of the NUDT9 Homology Domain in the TRPM2 Orthologs of Man and Sea Anemone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Bidirectional regulation mechanism of TRPM2 channel: role in oxidative stress, inflammation and ischemia-reperfusion injury [frontiersin.org]
- 9. Frontiers | TRPM2: bridging calcium and ROS signaling pathways—implications for human diseases [frontiersin.org]
- 10. Identification of the ADPR binding pocket in the NUDT9 homology domain of TRPM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. rupress.org [rupress.org]
- 13. 2′-deoxy-ADPR activates human TRPM2 faster than ADPR and thereby induces higher currents at physiological Ca2+ concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Function Relationship of TRPM2: Recent Advances, Contradictions, and Open Questions [mdpi.com]
- 15. Functional importance of NUDT9H domain and N-terminal ADPR-binding pocket in two species variants of vertebrate TRPM2 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Different Principles of ADP-Ribose-Mediated Activation and Opposite Roles of the NUDT9 Homology Domain in the TRPM2 Orthologs of Man and Sea Anemone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Different Principles of ADP-Ribose-Mediated Activation and Opposite Roles of the NUDT9 Homology Domain in the TRPM2 Orthologs of Man and Sea Anemone [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. A cell permeable NPE caged ADP-ribose for studying TRPM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. siemenslab.de [siemenslab.de]
A Senior Application Scientist's Guide to the Function of Adenosine 5'-diphosphoribose in PARP1 Activity
Executive Summary
Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR), acting as a rapid sensor for DNA strand breaks.[1] Its activity, which is fundamentally linked to the metabolism of Adenosine 5'-diphosphoribose (ADP-ribose), is critical for maintaining genomic stability. This technical guide provides an in-depth exploration of the function of ADP-ribose in the context of PARP1 activity, tailored for researchers, scientists, and drug development professionals. We will dissect the PARP1 catalytic cycle, elucidate the dual role of ADP-ribose as both the monomeric building block of a complex signaling polymer and a signaling molecule in its own right, and detail the therapeutic implications. This document moves beyond a simple recitation of facts to explain the causality behind the mechanisms and provides a field-proven, self-validating protocol for measuring PARP1 activity, offering a robust framework for both fundamental research and high-throughput screening applications.
The PARP1 Catalytic Cycle: From DNA Damage to Signal Amplification
PARP1 is an abundant nuclear enzyme that functions as a first responder to DNA damage, particularly single-strand breaks (SSBs).[2][3] The detection of a DNA lesion triggers a sophisticated and rapid catalytic cycle that translates the localized damage into a potent cellular signal.
Upon binding to a DNA strand break, PARP1 undergoes a significant conformational change.[4] This allosteric activation stimulates its catalytic activity by up to 500-fold.[5][6] The activated PARP1 enzyme utilizes cellular nicotinamide adenine dinucleotide (NAD+) as a substrate.[7][8] It cleaves NAD+ into nicotinamide and an ADP-ribose unit, and then covalently attaches the ADP-ribose moiety to acceptor proteins.[9] This process, known as poly(ADP-ribosyl)ation or PAR-ylation, involves the sequential addition of ADP-ribose units to form long and often branched polymers called poly(ADP-ribose) (PAR).[10][11]
The primary target for PAR-ylation is PARP1 itself, a process termed automodification.[5][12] This automodification is not a terminal event but a critical regulatory step. The accumulation of long, negatively charged PAR chains on PARP1 leads to electrostatic repulsion from the negatively charged DNA backbone, causing the enzyme to dissociate from the damage site.[6][13][14] This dissociation is crucial as it allows the recruited DNA repair machinery to access and repair the break. The entire cycle is a transient but powerful signal amplification system, converting a single DNA break into a large macromolecular signaling hub.
References
- 1. Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. DNA Damage Signaling through Poly(ADP-Ribose) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Poly(ADP-Ribose)Polymerase (PARP) Inhibitors and Radiation Therapy [frontiersin.org]
- 7. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 8. Extracellular poly(ADP-ribose) is a pro-inflammatory signal for macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP1 catalytic variants reveal branching and chain length-specific functions of poly(ADP-ribose) in cellular physiology and stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Endogenous Sources of Adenosine 5'-diphosphoribose
Abstract
Adenosine 5'-diphosphoribose (ADPR) is a crucial signaling molecule involved in a myriad of cellular processes, including DNA repair, calcium signaling, and metabolic regulation. Its endogenous production is tightly controlled by a network of enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a common substrate. This technical guide provides a comprehensive exploration of the primary enzymatic sources of intracellular ADPR, intended for researchers, scientists, and drug development professionals. We will delve into the catalytic mechanisms of poly(ADP-ribose) polymerases (PARPs), sirtuins, and the CD38/CD157 family of ecto-enzymes, offering insights into their relative contributions to the cellular ADPR pool under basal and stimulated conditions. Furthermore, this guide includes detailed experimental protocols for the quantification of endogenous ADPR, alongside diagrammatic representations of the key signaling pathways, to facilitate a deeper understanding and further investigation into the multifaceted roles of this pivotal second messenger.
Introduction: The Significance of Endogenous ADPR
Adenosine 5'-diphosphoribose is a fundamental molecule composed of an adenine base linked to a ribose sugar, which is in turn connected to two phosphate groups[1]. Far from being a mere metabolic byproduct, free ADPR has emerged as a critical signaling molecule that modulates the activity of various ion channels and enzymes, thereby influencing a wide range of physiological and pathological processes[1]. The intracellular concentration of ADPR is meticulously regulated by a triad of enzyme families that catalyze its formation from NAD+. Understanding the origins and dynamics of endogenous ADPR is paramount for elucidating its role in cellular homeostasis and for the development of novel therapeutic strategies targeting the enzymes that govern its metabolism.
The Enzymatic Orchestra: Three Major Sources of Endogenous ADPR
The generation of free ADPR within mammalian cells is predominantly attributed to the catalytic activities of three distinct enzyme families, each with unique activation signals, subcellular localizations, and downstream effects. These are the poly(ADP-ribose) polymerases (PARPs), the sirtuins (SIRTs), and the CD38/CD157 family of NAD+ glycohydrolases. All three enzyme families are NAD+ consumers and are in competition for the same substrate pool, creating a complex interplay that dictates cellular fate[2][3][4].
Poly(ADP-ribose) Polymerases (PARPs): Guardians of the Genome and Beyond
The PARP superfamily consists of 17 members in humans, with PARP1 being the most abundant and well-characterized[5]. PARPs are best known for their critical role in the DNA damage response (DDR)[6][7][8]. Upon detection of DNA single-strand or double-strand breaks, PARP1 is rapidly recruited to the site of damage and activated[7][8]. This activation triggers the polymerization of ADP-ribose units from NAD+ onto acceptor proteins, including histones and PARP1 itself, forming long, branched chains of poly(ADP-ribose) (PAR)[6][7].
These PAR chains are transient signaling scaffolds, rapidly hydrolyzed by poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3)[7]. The degradation of PAR generates free ADPR, contributing significantly to the intracellular ADPR pool, particularly under conditions of genotoxic stress[6]. The level of PAR can increase 30- to 50-fold within minutes of DNA damage, leading to a substantial, albeit transient, surge in free ADPR upon its degradation[6].
Causality in Experimental Choices: The study of PARP-derived ADPR often involves inducing DNA damage through agents like hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS) to stimulate PARP activity[8][9][10]. The subsequent increase in ADPR levels can be quantified to assess the contribution of this pathway. Furthermore, the use of PARP inhibitors (PARPi) can help to dissect the specific role of PARP-mediated ADPR production in various cellular processes[10].
Figure 1: PARP-mediated ADPR generation in response to DNA damage.
Sirtuins: Metabolic Sensors with a Deacetylase-Coupled ADPR Source
Sirtuins are a family of NAD+-dependent deacylases that play crucial roles in metabolism, gene silencing, and aging[2]. There are seven mammalian sirtuins (SIRT1-7) with distinct subcellular localizations and functions. The canonical reaction catalyzed by most sirtuins is the removal of an acetyl group from a lysine residue on a substrate protein. In this process, NAD+ is consumed, and the acetyl group is transferred to the ADP-ribose moiety, generating O-acetyl-ADP-ribose (OAADPr) and nicotinamide[11].
While OAADPr itself can have signaling functions, it can also be further metabolized to free ADPR by hydrolases, thus contributing to the cellular ADPR pool. Furthermore, some sirtuin isoforms, notably SIRT4 and SIRT6, have been shown to possess intrinsic ADP-ribosyltransferase activity, directly transferring an ADP-ribose moiety from NAD+ to a protein substrate[11][12][13][14]. The ADP-ribosyltransferase activity of sirtuins is generally considered to be much weaker than their deacetylase activity[13][14].
Causality in Experimental Choices: To investigate the contribution of sirtuins to ADPR production, researchers often modulate cellular metabolic states, for instance, through caloric restriction or treatment with metabolic stressors, which can alter NAD+ levels and sirtuin activity. The use of specific sirtuin inhibitors or activators, as well as genetic knockout models, are also essential tools in these studies.
Figure 2: Sirtuin-mediated pathway for ADPR generation.
The CD38/CD157 Ecto-Enzyme Family: Regulators of Calcium Signaling
CD38 and its homolog CD157 are transmembrane glycoproteins with their catalytic domains primarily oriented towards the extracellular space, though intracellular orientations have also been described[15]. These enzymes possess multiple catalytic activities, including NAD+ glycohydrolase (NADase), ADP-ribosyl cyclase, and cyclic ADP-ribose (cADPR) hydrolase activities[16].
The NADase activity of CD38 and CD157 directly hydrolyzes NAD+ to produce ADPR and nicotinamide[16]. In fact, the NADase activity is the predominant enzymatic function of CD38, accounting for over 90% of its catalytic activity[17]. Additionally, these enzymes can synthesize cyclic ADP-ribose (cADPR), a potent second messenger for calcium mobilization, from NAD+. Subsequently, their cADPR hydrolase activity can break down cADPR into linear ADPR[18]. Therefore, the CD38/CD157 axis contributes to the free ADPR pool through both direct and indirect mechanisms.
Causality in Experimental Choices: The study of ADPR production by CD38 and CD157 often involves the use of specific cell types that express high levels of these enzymes, such as immune cells. The enzymatic activity can be measured in vitro using purified enzymes or in cell-based assays by monitoring the conversion of NAD+ to ADPR. The use of CD38 or CD157 knockout models is crucial for confirming the specific contribution of these enzymes to cellular ADPR levels and downstream signaling events.
Figure 3: CD38/CD157-mediated generation of ADPR.
Quantitative Insights into Endogenous ADPR
To provide a clearer picture of the enzymatic landscape of ADPR production, the following table summarizes key kinetic parameters for representative enzymes from each family. It is important to note that these values can vary depending on the specific experimental conditions.
| Enzyme | Family | Substrate | Km (µM) | kcat (min-1) | Source |
| PARP1 | PARP | NAD+ | 212.9 | 26.0 | [6] |
| SIRT6 | Sirtuin | NAD+ | ~27 (Kd) | ~0.03 (deacetylation) | [11] |
| CD38 (human) | NAD+ Glycohydrolase | NAD+ | 148-180 (Ki) | - | [19] |
Note: Kinetic data for the direct ADP-ribosyltransferase activity of sirtuins and the NAD+ glycohydrolase activity of CD157 are limited and show significant variability.
Cellular concentrations of free ADPR are dynamic and can change in response to various stimuli. Under basal conditions, the intracellular ADPR concentration in human Jurkat T-lymphocytes and murine BW5147 thymocytes has been determined to be approximately 44 ± 11 µM and 73 ± 11 µM, respectively[9]. Following genotoxic stress with H2O2, cellular levels of poly(ADP-ribose) can increase by over 50-fold, leading to a significant subsequent increase in free ADPR upon PAR degradation[7].
Experimental Protocols: Quantification of Endogenous ADPR
Accurate quantification of endogenous ADPR is crucial for understanding its physiological roles. The following provides a generalized workflow for the extraction and analysis of intracellular ADPR using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Workflow for LC-MS/MS Quantification of ADPR
Figure 4: General workflow for ADPR quantification by LC-MS/MS.
Detailed Step-by-Step Methodology
1. Cell Culture and Stimulation:
-
Culture mammalian cells to the desired confluency.
-
For stimulated conditions, treat cells with the appropriate agent (e.g., H2O2 for oxidative stress, an immune activator for studying CD38 activity). Include an unstimulated control group.
-
It is recommended to use at least 1x10^7 cells per sample for accurate quantification[7].
2. Metabolite Extraction:
-
Rationale: Rapid inactivation of enzymatic activity is critical to prevent artefactual changes in ADPR levels. Acidic extraction is a common and effective method.
-
Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a pre-chilled extraction solution, such as 0.6 M perchloric acid or trichloroacetic acid[9].
-
Scrape the cells and collect the cell lysate.
-
Incubate on ice for 10-15 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acid-soluble metabolites.
-
Neutralize the extract by adding a calculated amount of a suitable base, such as 2 M KHCO3[20]. The pH should be brought to a neutral range.
-
Centrifuge again to remove the precipitated salt.
3. Sample Cleanup (Solid Phase Extraction - SPE):
-
Rationale: To remove interfering substances and enrich for nucleotides, a solid-phase extraction step is often necessary.
-
Use a strong anion exchange (SAX) SPE cartridge.
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the neutralized cell extract onto the cartridge.
-
Wash the cartridge to remove unbound contaminants.
-
Elute the nucleotides, including ADPR, using an appropriate high-salt buffer.
-
Desalt the eluate if necessary, for example, by using a C18 SPE cartridge.
-
Lyophilize the final sample to dryness and resuspend in a small volume of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Rationale: This technique provides high sensitivity and specificity for the quantification of small molecules in complex mixtures.
-
Use a reversed-phase C18 column suitable for polar analytes.
-
Employ an ion-pairing reagent in the mobile phase to improve the retention of highly polar nucleotides on the reversed-phase column[9].
-
The mass spectrometer should be operated in negative ion mode and set for multiple reaction monitoring (MRM) to specifically detect the transition of the ADPR parent ion to a specific daughter ion.
-
Prepare a standard curve using known concentrations of an ADPR standard to allow for absolute quantification.
-
The inclusion of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.
5. Data Analysis and Quantification:
-
Integrate the peak areas of the ADPR-specific MRM transition for both the samples and the standards.
-
Generate a standard curve by plotting the peak area against the concentration of the ADPR standards.
-
Calculate the concentration of ADPR in the cell extracts based on the standard curve.
-
Normalize the ADPR concentration to the initial cell number or total protein content of the sample.
Conclusion and Future Directions
The endogenous production of ADPR is a complex and highly regulated process, orchestrated by the interplay of PARPs, sirtuins, and the CD38/CD157 family of enzymes. Each of these enzymatic sources is responsive to distinct cellular cues, allowing for the compartmentalized and context-dependent generation of this versatile signaling molecule. While significant progress has been made in identifying the key players in ADPR metabolism, several questions remain. The precise relative contributions of each pathway to the total cellular ADPR pool under various physiological and pathological conditions are still being elucidated. Furthermore, the development of more sophisticated tools, such as genetically encoded ADPR sensors, will be invaluable for studying the spatiotemporal dynamics of ADPR signaling in living cells. A deeper understanding of the endogenous sources of ADPR will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases, from cancer to neurodegenerative disorders.
References
- 1. Identification of ADP-Ribose Acceptor Sites on In Vitro Modified Proteins by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crosstalk between poly(ADP-ribose) polymerase and sirtuin enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARPs and ADP-ribosylation: recent advances linking molecular functions to biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scitechnol.com [scitechnol.com]
- 5. The role of ADP-ribose metabolism in metabolic regulation, adipose tissue differentiation, and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative proteomics profiling of the poly(ADP-ribose)-related response to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live Cell Detection of Poly(ADP-Ribose) for Use in Genetic and Genotoxic Compound Screens [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure and Biochemical Functions of SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Purification of NAD+ glycohydrolase from human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The CD38 glycohydrolase and the NAD sink: implications for pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intracellular concentration of ADA2 is a marker for monocyte differentiation and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PARP family enzymes: regulation and catalysis of the poly(ADP-ribose) posttranslational modification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Critical Role for NAD Glycohydrolase in Regulation of Erythropoiesis by Hematopoietic Stem Cells through Control of Intracellular NAD Content - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties and Applications of Adenosine 5'-diphosphoribose (ADP-ribose) Sodium Salt
Audience: Researchers, scientists, and drug development professionals.
Abstract: Adenosine 5'-diphosphoribose (ADP-ribose) is a pivotal nucleotide metabolite derived from nicotinamide adenine dinucleotide (NAD+). Once viewed primarily as a building block for poly(ADP-ribose) polymers in the DNA damage response, free ADP-ribose is now recognized as a critical second messenger in its own right. It plays a central role in a variety of cellular signaling pathways, most notably as the primary endogenous activator of the TRPM2 ion channel, linking cellular stress signals to calcium influx.[1] This guide provides an in-depth exploration of the biochemical lifecycle of ADP-ribose, its physicochemical properties, its function as a signaling molecule, and detailed protocols for its experimental application. We aim to equip researchers with the technical knowledge and practical methodologies required to investigate the multifaceted roles of ADP-ribose in cellular physiology and disease.
Section 1: Physicochemical Properties of ADP-ribose Sodium Salt
For experimental consistency and reproducibility, understanding the fundamental properties of the reagent is paramount. ADP-ribose is typically supplied as a stable sodium salt.
| Property | Value | Source(s) |
| Synonyms | ADP-Ribose, ADPR | [2] |
| CAS Number | 68414-18-6 | [2] |
| Molecular Formula | C₁₅H₂₃N₅O₁₄P₂ (non-salt form) | [2] |
| Molecular Weight | 559.32 g/mol (non-salt form) | [2] |
| Appearance | White powder | [2] |
| Purity | Typically ≥93% (HPLC) | [2] |
| Solubility | Soluble in water (e.g., 50 mg/mL) | [3] |
| Storage Conditions | Store powder at -20°C, desiccated. | [4] |
| Solution Stability | Aqueous solutions are unstable; it is recommended to prepare fresh. | [5] |
Section 2: The Cellular Lifecycle of ADP-ribose: A Balance of Synthesis and Degradation
The intracellular concentration of free ADP-ribose is meticulously controlled by the coordinated action of synthesis and hydrolysis enzymes. This dynamic balance allows ADP-ribose to function as a transient signaling molecule in response to specific cellular cues, such as oxidative stress and DNA damage.
Synthesis Pathways
The primary source of all cellular ADP-ribose is the ubiquitous cofactor Nicotinamide Adenine Dinucleotide (NAD+) . The enzymatic transfer of the ADP-ribose moiety from NAD+ is a fundamental biochemical reaction.
-
Poly(ADP-ribose) Polymerases (PARPs): The PARP family, comprising 17 members, are key enzymes in this process.[6] Upon activation by cellular stressors like DNA single-strand breaks, PARP1 and PARP2 catalyze the formation of long, branched chains of poly(ADP-ribose) (PAR) on target proteins, including themselves (automodification).[6] This PARylation process is a crucial part of the DNA damage response.
-
Poly(ADP-ribose) Glycohydrolase (PARG): Following the PARP-mediated signaling event, the PAR polymers are rapidly catabolized. PARG is the primary enzyme responsible for degrading these chains by cleaving the ribose-ribose bonds, releasing free mono(ADP-ribose).[7] This sequential action of PARP and PARG is a major source of free, monomeric ADP-ribose for signaling.[8]
-
NAD+ Glycohydrolases (e.g., CD38): Enzymes like CD38 can directly hydrolyze NAD+ to produce ADP-ribose and nicotinamide.[8] This pathway provides an alternative, PARP-independent route for generating the ADP-ribose signal.
Degradation Pathways
To terminate the signal, free ADP-ribose is hydrolyzed into its constituent parts.
-
ADP-ribose Pyrophosphatases (ADPRases): These enzymes, which often contain a conserved Nudix box motif, catalyze the hydrolysis of ADP-ribose into AMP (adenosine monophosphate) and ribose-5-phosphate.[9] This action effectively terminates the signal and recycles the components for cellular metabolism.
The interplay between these synthesis and degradation enzymes is visualized in the diagram below.
Caption: The cellular lifecycle of ADP-ribose.
Section 3: ADP-ribose as a Second Messenger: The TRPM2 Signaling Axis
The most well-characterized role of free ADP-ribose is as the primary endogenous ligand for the Transient Receptor Potential Melastatin 2 (TRPM2) channel.[1] TRPM2 is a calcium-permeable non-selective cation channel critical for immune responses, insulin secretion, and neuronal function.[8]
Mechanism of TRPM2 Activation
The activation of TRPM2 is a multi-ligand gating process. While ADP-ribose is the principal agonist, its action is critically dependent on intracellular calcium.
-
Binding: ADP-ribose binds to a specific C-terminal NUDT9-homology (NUDT9-H) domain within the TRPM2 protein.[1][8]
-
Co-activation: Intracellular Ca²⁺ acts as an essential co-activator. In the absence of Ca²⁺, ADP-ribose alone is insufficient to open the channel.[10] Even low nanomolar concentrations of cytosolic Ca²⁺ (e.g., >30 nM) are required to permit partial channel activation by ADP-ribose.[10]
-
Channel Gating: The concurrent binding of both ADP-ribose and Ca²⁺ induces a conformational change in the TRPM2 channel, leading to the opening of its pore and allowing the influx of cations, primarily Ca²⁺ and Na⁺, into the cell.
This signaling cascade is a key mechanism by which cells transduce signals of oxidative stress into a robust calcium response.
Caption: Oxidative stress-induced TRPM2 activation by ADP-ribose.
Section 4: Experimental Protocols for the Investigator
Harnessing ADP-ribose as an experimental tool requires robust and validated protocols. Here, we provide step-by-step methodologies for two key applications: activating TRPM2 channels in an electrophysiological setup and quantifying intracellular ADP-ribose levels.
Protocol: In Vitro TRPM2 Channel Activation using Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to record ADP-ribose-activated currents from cells expressing TRPM2 using the whole-cell voltage-clamp technique.
Expertise & Experience Insight: The whole-cell configuration allows for the dialysis of the cell's cytoplasm with the solution in the recording pipette. This is the critical feature that enables the direct introduction of a known concentration of ADP-ribose to the intracellular face of the TRPM2 channels, providing precise pharmacological control.
A. Solutions & Reagents
-
Extracellular (Bath) Solution (in mM):
-
140 NaCl
-
2.8 KCl
-
1 CaCl₂
-
2 MgCl₂
-
10 Glucose
-
10 HEPES
-
Adjust pH to 7.2 with NaOH. Osmolarity ~310 mOsm/L.
-
Self-Validation: Always verify pH and osmolarity before use.
-
-
Intracellular (Pipette) Solution (in mM):
-
140 K-gluconate (or Cs-glutamate)
-
8 NaCl
-
1 MgCl₂
-
10 HEPES
-
Optional: Include an ATP-regenerating system (e.g., 4 Mg-ATP, 0.4 Na-GTP) to maintain cell health and channel function.[11][12]
-
Optional: Buffer intracellular calcium to a known concentration (e.g., with 10 mM BAPTA and calculated CaCl₂) to study Ca²⁺-dependence.[10]
-
Adjust pH to 7.2-7.3 with KOH (or CsOH). Osmolarity ~290-300 mOsm/L (should be 10-20 mOsm lower than extracellular solution to ensure a good seal).[12]
-
Self-Validation: Filter the solution through a 0.22 µm filter before use to prevent pipette clogging.[12][13]
-
-
Agonist Stock:
-
Prepare a 100 mM stock solution of ADP-ribose sodium salt in nuclease-free water.
-
Add the required volume of this stock to the intracellular solution to achieve the final desired concentration (e.g., 100 µM to 1 mM).[10] Prepare this solution fresh on the day of the experiment.
-
B. Step-by-Step Methodology
-
Cell Preparation: Plate HEK293 cells stably or transiently expressing TRPM2 onto glass coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.[11][13]
-
Establish Recording:
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Fill a micropipette with the ADP-ribose-containing intracellular solution and mount it on the patch-clamp headstage.[11][13]
-
Under visual control (microscope), approach a target cell with the pipette tip while applying slight positive pressure.[14][15]
-
Once the pipette touches the cell membrane (indicated by an increase in resistance), release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".[14][15]
-
-
Achieve Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip. This establishes electrical and diffusive access to the cell interior.[14][16]
-
Data Acquisition:
-
Clamp the cell's membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) periodically to elicit currents and determine the current-voltage (I-V) relationship.
-
As the ADP-ribose from the pipette diffuses into the cell, an inwardly and outwardly rectifying current characteristic of TRPM2 activation will develop over several minutes.
-
Record and analyze the current amplitude at specific voltages (e.g., -80 mV and +80 mV) to quantify channel activation.
-
Caption: Experimental workflow for TRPM2 patch-clamp recording.
Protocol: Quantification of Intracellular ADP-ribose by HPLC
This protocol provides a framework for extracting and quantifying ADP-ribose from cell lysates using reverse-phase high-performance liquid chromatography (RP-HPLC).
Expertise & Experience Insight: The key challenge in quantifying small metabolites is the efficient extraction from the complex cellular matrix while preventing degradation. Perchloric acid extraction is a common and effective method for deproteinizing the sample and preserving nucleotide integrity.
A. Reagents & Equipment
-
Reagents: Perchloric acid (PCA), potassium carbonate (K₂CO₃), HPLC-grade methanol, diammonium hydrogen phosphate.
-
Equipment: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm), sonicator, refrigerated centrifuge.
B. Step-by-Step Methodology
-
Sample Collection:
-
Culture cells to the desired density (e.g., 1x10⁷ cells per sample).
-
Rapidly wash cells with ice-cold PBS and immediately add ~400 µL of ice-cold 0.4 M perchloric acid to lyse the cells and precipitate proteins.
-
-
Extraction:
-
Scrape the cells and transfer the acid lysate to a microfuge tube.
-
Sonicate briefly on ice to ensure complete lysis.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
-
Neutralization:
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the PCA by adding 3 M K₂CO₃ solution dropwise until the pH is between 6.0 and 7.0. This will precipitate potassium perchlorate.
-
Incubate on ice for 15 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to remove the precipitate.
-
-
HPLC Analysis:
-
Filter the final supernatant through a 0.22 µm syringe filter.
-
Inject 40-50 µL of the sample onto the HPLC system.[1]
-
Mobile Phase A: 25 mM diammonium hydrogen phosphate, pH 6.0.[1]
-
Mobile Phase B: 100% HPLC-grade methanol.[1]
-
Gradient:
-
0-10 min: 1% B
-
10-15 min: Linear gradient from 1% to 20% B
-
15-20 min: Hold at 20% B
-
Further gradient steps may be needed to elute other compounds and re-equilibrate the column.[1]
-
-
Flow Rate: 0.8 mL/min.[1]
-
Detection: Monitor absorbance at 254 nm.[1]
-
-
Quantification:
-
Create a standard curve by running known concentrations of ADP-ribose sodium salt.
-
Identify the ADP-ribose peak in the samples by comparing the retention time to the standard.
-
Calculate the concentration in the sample by integrating the peak area and comparing it to the standard curve.
-
Section 5: Conclusion and Future Directions
Adenosine 5'-diphosphoribose sodium salt is a powerful tool for dissecting fundamental cellular processes. Its role as a direct activator of the TRPM2 ion channel places it at the crossroads of oxidative stress signaling, calcium homeostasis, and immune function. The technical protocols provided herein offer a validated starting point for researchers to probe these pathways with precision. Future investigations will likely focus on developing more selective pharmacological modulators of the ADP-ribose/TRPM2 axis for therapeutic applications in neurodegenerative diseases, metabolic disorders, and inflammatory conditions, further cementing the importance of this once-overlooked metabolite.
References
- 1. biorxiv.org [biorxiv.org]
- 2. chemimpex.com [chemimpex.com]
- 3. labsolu.ca [labsolu.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Chemical tools for profiling the intracellular ADP-ribosylated proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cell permeable NPE caged ADP-ribose for studying TRPM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Cell Permeable NPE Caged ADP-Ribose for Studying TRPM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterizing ADP-Ribosylation Sites Using Af1521 Enrichment Coupled to ETD-Based Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Regulation of TRPM2 by Extra- and Intracellular Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. scientifica.uk.com [scientifica.uk.com]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. researchgate.net [researchgate.net]
- 15. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
role of ADP-ribose in calcium mobilization from intracellular stores
An In-depth Technical Guide to the Role of ADP-Ribose in Calcium Mobilization from Intracellular Stores
Foreword: The Evolving Landscape of Intracellular Calcium Signaling
For decades, the inositol 1,4,5-trisphosphate (IP3) pathway has been a central paradigm in our understanding of how extracellular signals are transduced into intracellular calcium (Ca2+) release.[1][2] However, the landscape of Ca2+ signaling is far more intricate. A growing body of evidence has established adenosine diphosphate-ribose (ADPR) and its cyclic counterpart, cyclic ADP-ribose (cADPR), as pivotal second messengers that orchestrate Ca2+ mobilization through distinct and sophisticated mechanisms.[1][2][3] This guide provides a comprehensive technical overview of the ADPR-mediated Ca2+ signaling network, from the fundamental molecular components to detailed experimental protocols and its implications for drug development.
Section 1: The Molecular Machinery of ADPR-Mediated Calcium Signaling
The mobilization of intracellular Ca2+ by ADPR and its derivatives is not a monolithic process. It is executed by a specialized set of channels and receptors, each with unique activation mechanisms and cellular roles.
The TRPM2 Channel: A Polymodal Sensor and Effector
The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a cornerstone of ADPR-mediated Ca2+ signaling.[4][5] It functions as a Ca2+-permeable, non-selective cation channel, allowing the influx of Ca2+ across the plasma membrane and its release from lysosomal stores.[4][5]
Structure and Activation: TRPM2 is a polymodal channel, meaning it can be activated by a variety of stimuli, including oxidative stress, increases in temperature, and, most notably, ADPR.[4][6][7] A key structural feature of TRPM2 is its C-terminal NUDT9-H domain, which serves as the direct binding site for ADPR.[6][8] Cryo-electron microscopy studies have revealed the precise architecture of TRPM2 in both its closed and ADPR/Ca2+-bound open states, providing a framework for understanding its gating mechanism.[4][8]
A critical aspect of TRPM2 activation is its dual requirement for both ADPR and Ca2+.[5][9] ADPR binding alone is insufficient to open the channel; a concomitant increase in intracellular Ca2+ is necessary for effective gating.[10][11] This concerted action of ADPR and Ca2+ positions TRPM2 as a coincidence detector, integrating signals from metabolic stress (via ADPR) and cellular Ca2+ levels.
References
- 1. Mechanisms of calcium signaling by cyclic ADP-ribose and NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of calcium signaling by cyclic ADP-ribose and NAADP. | Semantic Scholar [semanticscholar.org]
- 3. Cyclic ADP-ribose: a calcium mobilizing metabolite of NAD+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Architecture of the TRPM2 channel and its activation mechanism by ADP-ribose and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Does Cyclic ADP-Ribose (cADPR) Activate the Non-selective Cation Channel TRPM2? [frontiersin.org]
- 7. TRPM2 activation by cyclic ADP-ribose at body temperature is involved in insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Architecture of the TRPM2 channel and its activation mechanism by ADP-ribose and calcium | Semantic Scholar [semanticscholar.org]
- 9. pnas.org [pnas.org]
- 10. Endogenous ADP-ribose enables calcium-regulated cation currents through TRPM2 channels in neutrophil granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endogenous ADP-ribose enables calcium-regulated cation currents through TRPM2 channels in neutrophil granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Adenosine 5'-diphosphoribose in Orchestrating the Cellular Response to Oxidative Stress: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the critical functions of Adenosine 5'-diphosphoribose (ADP-ribose) in the intricate signaling networks that govern the cellular response to oxidative stress. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms of ADP-ribose synthesis, its diverse signaling modalities, and its profound impact on cellular fate, from DNA repair to programmed cell death. We will explore the key enzymatic players, downstream effectors, and their interplay, while also providing detailed methodologies for the experimental interrogation of these pathways.
Section 1: The Genesis of a Signaling Molecule - ADP-ribose Synthesis in the Face of Oxidative Insult
Oxidative stress, characterized by an overabundance of reactive oxygen species (ROS), inflicts a wide array of damage upon cellular macromolecules, with nuclear DNA being a particularly vulnerable target. The integrity of the genome is paramount, and cells have evolved sophisticated surveillance and repair mechanisms to counteract this threat. A central player in this initial line of defense is the family of Poly(ADP-ribose) polymerases (PARPs), which act as DNA damage sensors.[1][2]
Upon detection of DNA strand breaks, a common consequence of oxidative attack, PARP-1, the most abundant and well-characterized member of the family, undergoes a conformational change and is catalytically activated.[3][4] This activation triggers the enzymatic cleavage of nicotinamide adenine dinucleotide (NAD+) and the subsequent polymerization of the resulting ADP-ribose units onto acceptor proteins, including PARP-1 itself (automodification) and other nuclear proteins like histones.[5][6] This process, known as poly(ADP-ribosylation) or PARylation, results in the formation of long, branched chains of poly(ADP-ribose) (PAR).[6]
The synthesis of PAR serves as a crucial signaling platform, recruiting a multitude of DNA repair factors to the site of damage.[7][8] However, the PAR polymer is highly dynamic and is rapidly turned over by the action of Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3).[7][9] The degradation of PAR releases free ADP-ribose and oligo(ADP-ribose) chains, which can then act as soluble second messengers, propagating the stress signal throughout the cell.[10]
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Generation of ADP-ribose in response to oxidative stress.
Section 2: Decoding the Message - ADP-ribose Signaling Pathways
Free ADP-ribose, once generated, acts as a pleiotropic signaling molecule, influencing a diverse range of cellular processes. Its effects are mediated through direct binding to and modulation of specific protein targets.
The TRPM2 Channel: A Gateway for Calcium Influx
One of the most well-characterized downstream effectors of ADP-ribose is the Transient Receptor Potential Melastatin 2 (TRPM2) channel, a non-selective cation channel permeable to Ca2+.[11][12] In the presence of intracellular Ca2+, ADP-ribose directly binds to the NUDT9-H domain on the C-terminus of the TRPM2 channel, leading to its activation.[13][14] This activation results in a significant influx of extracellular Ca2+ into the cytoplasm.[15]
This surge in intracellular calcium acts as a potent secondary signal, triggering a cascade of downstream events, including the activation of calcium-dependent enzymes, modulation of gene expression, and, under conditions of severe stress, the initiation of apoptotic cell death.[16] The activation of TRPM2 by ADP-ribose represents a critical link between oxidative DNA damage and the broader cellular stress response.[17]
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: ADP-ribose-mediated activation of the TRPM2 channel.
Crosstalk with Sirtuins: A Tale of Two NAD+ Consumers
Sirtuins are a family of NAD+-dependent protein deacetylases and mono-ADP-ribosyltransferases that play crucial roles in metabolism, stress resistance, and aging.[18][19] Both PARPs and sirtuins utilize NAD+ as a common substrate, creating a competitive interplay between these two enzyme families.[20][21]
Under conditions of severe oxidative stress, the hyperactivation of PARP-1 can lead to a significant depletion of the cellular NAD+ pool.[22][23] This reduction in NAD+ availability can, in turn, inhibit the activity of sirtuins, which require NAD+ for their catalytic function.[20] This intricate crosstalk has profound implications for cellular metabolism and survival, as sirtuins regulate key metabolic pathways and stress response networks. For example, SIRT1, a prominent member of the sirtuin family, is involved in upregulating antioxidant defenses.[19] Thus, PARP-1 overactivation can indirectly impair the cell's ability to combat oxidative stress by suppressing sirtuin activity.
Section 3: The Cellular Consequences of ADP-ribose Signaling
The signaling cascades initiated by ADP-ribose in response to oxidative stress culminate in a range of cellular outcomes, the nature of which is often dependent on the severity and duration of the initial insult.
Orchestrating DNA Repair
The primary and most immediate function of PARP activation and subsequent ADP-ribose signaling is the facilitation of DNA repair.[8][24] The PAR polymer acts as a scaffold, recruiting a host of DNA repair proteins, such as XRCC1, to the site of damage, thereby promoting the efficient removal of DNA lesions.[3][7] The localized accumulation of negatively charged PAR can also lead to chromatin decondensation, making the damaged DNA more accessible to the repair machinery.[8]
A Double-Edged Sword: Cell Survival versus Cell Death
While ADP-ribose signaling is crucial for promoting cell survival through DNA repair, it can also trigger programmed cell death pathways under conditions of overwhelming oxidative stress.[1][2] The sustained influx of Ca2+ through TRPM2 channels can lead to mitochondrial dysfunction and the activation of caspases, key executioners of apoptosis.[16]
Furthermore, the excessive depletion of NAD+ due to PARP-1 hyperactivation can lead to a catastrophic energy crisis within the cell, culminating in a form of programmed necrosis known as parthanatos.[6][22] This dual role of ADP-ribose signaling highlights its function as a critical determinant of cellular fate in response to oxidative stress.
Section 4: Experimental Methodologies for the Interrogation of ADP-ribose Signaling
A thorough understanding of the role of ADP-ribose in oxidative stress response pathways necessitates the use of robust and quantitative experimental techniques. This section provides an overview of key methodologies for studying ADP-ribose metabolism and signaling.
Quantification of Cellular ADP-ribose Levels
Accurate measurement of cellular ADP-ribose concentrations is fundamental to understanding its dynamics in response to oxidative stress.
Table 1: Methods for ADP-ribose Quantification
| Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by mass-to-charge ratio detection for precise quantification.[8][11] | High specificity and sensitivity, allows for absolute quantification. | Requires specialized equipment and expertise. |
| HPLC | Separation of cellular extracts by high-performance liquid chromatography with UV or fluorescence detection.[12] | Relatively high throughput, can be quantitative. | Lower sensitivity and specificity compared to MS. |
| Enzymatic Cycling Assays | Coupled enzymatic reactions that amplify the ADP-ribose signal, often measured by fluorescence.[16] | High sensitivity, suitable for high-throughput screening. | Indirect measurement, can be prone to interference. |
Experimental Protocol: Quantification of Poly(ADP-ribose) by Isotope Dilution Mass Spectrometry
-
Cell Culture and Treatment: Plate cells to the desired confluency. Induce oxidative stress by treating with an agent such as H₂O₂ for a specified time course.
-
Cell Lysis and Protein Precipitation: Lyse cells in a buffer containing a PARG inhibitor to prevent PAR degradation. Precipitate proteins using trichloroacetic acid (TCA).
-
PAR Digestion: Resuspend the protein pellet and digest the PAR polymers to monomeric ADP-ribose using snake venom phosphodiesterase I.
-
Isotope Dilution: Add a known amount of a stable isotope-labeled ADP-ribose internal standard to the digested sample.
-
LC-MS/MS Analysis: Analyze the sample using a liquid chromatography-tandem mass spectrometry system. Separate ADP-ribose and the internal standard by reverse-phase chromatography and detect them using multiple reaction monitoring (MRM).
-
Quantification: Determine the concentration of endogenous ADP-ribose by comparing the peak area ratio of the analyte to the internal standard against a standard curve.[8]
Measurement of PARP Activity
Assessing the enzymatic activity of PARPs is crucial for understanding the initial steps of the ADP-ribose signaling cascade.
Experimental Protocol: Chemiluminescent PARP Activity Assay
-
Plate Coating: Coat a 96-well plate with histone proteins, which serve as substrates for PARP.
-
Sample Preparation: Prepare cell lysates from control and oxidatively stressed cells.
-
PARP Reaction: Add cell lysates to the histone-coated wells along with a reaction cocktail containing biotinylated NAD+. PARP enzymes in the lysate will incorporate the biotinylated ADP-ribose onto the histones.
-
Detection: Wash the wells to remove unincorporated biotinylated NAD+. Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains.
-
Signal Generation: Add a chemiluminescent HRP substrate and measure the light output using a luminometer. The signal intensity is proportional to the PARP activity in the sample.[5][25]
Assessment of TRPM2 Channel Activation
Studying the activation of TRPM2 channels provides insights into the downstream effects of ADP-ribose signaling.
Experimental Protocol: Calcium Imaging of TRPM2 Activation
-
Cell Culture and Dye Loading: Culture cells expressing TRPM2 on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[21][26]
-
Baseline Measurement: Place the coverslip on a fluorescence microscope and record the baseline fluorescence intensity before stimulation.
-
Stimulation: Perfuse the cells with a solution containing an oxidative stress-inducing agent (e.g., H₂O₂) or directly introduce ADP-ribose into the cells via a patch pipette.
-
Image Acquisition: Continuously record the fluorescence intensity of the cells during and after stimulation. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: Quantify the change in fluorescence intensity over time to determine the kinetics and magnitude of the calcium response.[21][27]
Experimental Protocol: Electrophysiological Recording of TRPM2 Currents
-
Cell Preparation: Prepare cells expressing TRPM2 for whole-cell patch-clamp recording.
-
Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration on a single cell.
-
Intracellular Solution: Use an intracellular solution containing a known concentration of ADP-ribose in the patch pipette.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and record the transmembrane currents. The diffusion of ADP-ribose from the pipette into the cell will activate TRPM2 channels, resulting in an inward current.
-
Data Analysis: Analyze the current-voltage relationship and the kinetics of the recorded currents to characterize the properties of the TRPM2 channels.[23][28]
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Experimental workflows for studying ADP-ribose signaling.
Section 5: Therapeutic Implications and Future Directions
The central role of ADP-ribose signaling in the oxidative stress response has made it an attractive target for therapeutic intervention in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[6][29]
Table 2: Pharmacological Inhibitors in ADP-ribose Research
| Inhibitor Class | Target | Mechanism of Action | Research Applications |
| PARP Inhibitors (e.g., Olaparib, Rucaparib) | PARP-1, PARP-2 | Compete with NAD+ at the catalytic site, preventing PAR synthesis.[14][30] | Cancer therapy (especially in BRCA-mutated tumors), studying the role of PARP in DNA repair and cell death.[6][31] |
| PARG Inhibitors | PARG | Inhibit the degradation of PAR, leading to its accumulation. | Investigating the downstream effects of sustained PAR signaling. |
| TRPM2 Channel Blockers | TRPM2 | Block the ion conduction pore of the TRPM2 channel. | Studying the role of calcium influx in oxidative stress-induced cell death. |
The development of potent and specific inhibitors of the enzymes involved in ADP-ribose metabolism has provided powerful tools for dissecting these pathways and holds great promise for the treatment of human diseases.[32] Future research will likely focus on further elucidating the complex interplay between different ADP-ribosyltransferases and hydrolases, identifying novel ADP-ribose binding proteins and their functions, and developing next-generation therapeutics that can precisely modulate this critical signaling network.
References
- 1. benchchem.com [benchchem.com]
- 2. life-science-alliance.org [life-science-alliance.org]
- 3. In Vitro Techniques for ADP-Ribosylated Substrate Identification | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-protocol.org [bio-protocol.org]
- 6. uspharmacist.com [uspharmacist.com]
- 7. Chemical Tools to Study Protein ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DNA damage by oxidative stress: Measurement strategies for two genomes | Semantic Scholar [semanticscholar.org]
- 10. Quantitative analysis of the binding affinity of poly(ADP-ribose) to specific binding proteins as a function of chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Quantification of intracellular levels of cyclic ADP-ribose by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Affinity-Based Assays for the Identification and Quantitative Evaluation of Noncovalent Poly(ADP-Ribose)-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Determination of ADP-ribosyl cyclase activity, cyclic ADP-ribose, and nicotinic acid adenine dinucleotide phosphate in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identifying ADP-Ribosylation Sites with Mass Spectrometry [thermofisher.com]
- 19. Physiological levels of poly(ADP-ribose) during the cell cycle regulate HeLa cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bioscience.co.uk [bioscience.co.uk]
- 21. benchchem.com [benchchem.com]
- 22. Comprehensive Scientific Guide to Oxidative DNA Damage Detection in Research Laboratories – Biological Data Transport [data-transport.com]
- 23. The TRPM2 ion channel is required for sensitivity to warmth - PMC [pmc.ncbi.nlm.nih.gov]
- 24. New Quantitative Mass Spectrometry Approaches Reveal Different ADP-ribosylation Phases Dependent On the Levels of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PARP Universal Colorimetric Assay: R&D Systems [rndsystems.com]
- 26. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 27. siemenslab.de [siemenslab.de]
- 28. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Differences in pharmacology, toxicities key to clinical use of PARP inhibitors [healio.com]
- 31. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 32. PARP Inhibitors: From the Mechanism of Action to Clinical Practice | Acta Médica Portuguesa [actamedicaportuguesa.com]
The Core of Recognition: A Technical Guide to the Structural Analysis of Adenosine 5'-diphosphoribose Binding Domains
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine 5'-diphosphoribose (ADPr) is a fundamental signaling molecule, central to a multitude of critical cellular processes including DNA damage repair, transcriptional regulation, and chromatin remodeling.[1][2] The accurate interpretation of these ADPr signals is mediated by a diverse array of specialized protein domains that recognize and bind to mono- or poly-ADPr (PAR). Understanding the structural underpinnings of these interactions is paramount for elucidating their biological functions and for the rational design of therapeutic interventions targeting diseases such as cancer and neurodegenerative disorders.[3][4] This in-depth technical guide provides a comprehensive exploration of the major ADPr-binding domain families, the structural basis of their ligand recognition, and a practical overview of the key biophysical and computational methodologies employed in their analysis.
The Biological Landscape of ADPr Signaling
ADP-ribosylation is a dynamic post-translational modification where PARP enzymes transfer ADPr moieties from nicotinamide adenine dinucleotide (NAD+) onto target proteins.[4] This can result in the attachment of a single ADPr unit (mono-ADP-ribosylation or MARylation) or the formation of long, branched chains of poly(ADP-ribose) (PARylation).[4] These ADPr modifications create a signaling platform that is interpreted by "reader" proteins, which contain specific ADPr-binding domains. The recruitment of these readers to sites of ADPr modification orchestrates downstream cellular events. Dysregulation of this intricate signaling network is implicated in a variety of human diseases.[3]
The following diagram illustrates the central role of ADPr-binding domains in cellular signaling pathways.
References
- 1. Recognition of the iso-ADP-ribose moiety in poly(ADP-ribose) by WWE domains suggests a general mechanism for poly(ADP-ribosyl)ation-dependent ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. The macro domain protein family: Structure, functions, and their potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of inhibitors targeting mono-ADP-ribosylhydrolysing macrodomains | University of Oulu [oulu.fi]
The Intracellular Landscape of ADP-Ribose: A Technical Guide to Physiological Concentrations and Their Significance
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adenosine diphosphate-ribose (ADP-ribose) is a fundamental signaling molecule, acting as a pleiotropic regulator of numerous cellular processes, from DNA repair to metabolic control.[1] Despite its central role, the precise physiological concentration of free, monomeric ADP-ribose within different cell types has remained a challenging yet critical parameter to define. This technical guide provides a comprehensive overview of the current understanding of intracellular ADP-ribose concentrations, the complex enzymatic network that governs its steady-state levels, and the advanced methodologies employed for its quantification. We will delve into the known concentrations in specific mammalian cell lines, explore the complexities of its measurement in diverse biological systems including bacteria and yeast, and present detailed protocols for its analysis. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and technical insights required to navigate the dynamic world of ADP-ribose signaling.
The Dynamic Equilibrium of Intracellular ADP-Ribose
The physiological concentration of free ADP-ribose is not a static value but rather the result of a dynamic equilibrium between its synthesis and degradation. Understanding this intricate enzymatic network is paramount to appreciating the nuances of its cellular function.
The Genesis of ADP-Ribose: A Tale of Two Enzyme Families
Intracellular ADP-ribose is primarily generated through two main enzymatic pathways that utilize nicotinamide adenine dinucleotide (NAD+) as the sole substrate.
-
Poly(ADP-ribose) Polymerases (PARPs): This superfamily of enzymes is best known for its role in DNA damage signaling.[2] PARPs catalyze the transfer of ADP-ribose moieties from NAD+ onto target proteins, forming mono(ADP-ribose) (MAR) or poly(ADP-ribose) (PAR) chains.[3] The subsequent degradation of these polymers releases free ADP-ribose.
-
Sirtuins: A class of NAD+-dependent deacetylases, certain sirtuins also possess ADP-ribosyltransferase activity, contributing to the cellular pool of ADP-ribosylated proteins and, consequently, to the generation of free ADP-ribose upon turnover.
The Erasers: A Multi-pronged Approach to ADP-Ribose Degradation
The removal of ADP-ribose from proteins and the hydrolysis of free ADP-ribose are carried out by a diverse set of enzymes, ensuring tight control over signaling events.
-
Poly(ADP-ribose) Glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3): These enzymes are the primary "erasers" of PAR chains, hydrolyzing the glycosidic bonds between ADP-ribose units and releasing both free ADP-ribose and protein-free PAR fragments.[4]
-
Nudix Hydrolases (e.g., NUDT5): This family of pyrophosphatases can hydrolyze free ADP-ribose into AMP and ribose-5-phosphate, representing a terminal step in its degradation.[5][6]
The interplay of these "writer" and "eraser" enzymes dictates the steady-state concentration of free ADP-ribose, which can fluctuate significantly in response to cellular stress and metabolic state.
Caption: The core enzymatic pathways governing the synthesis and degradation of intracellular free ADP-ribose.
Quantitative Insights: Physiological Concentrations of Free ADP-Ribose
Directly measuring the basal concentration of free intracellular ADP-ribose is technically challenging due to its low abundance and rapid turnover. Consequently, robust quantitative data is available for a limited number of cell types.
| Cell Type | Organism | Concentration (µM) | Comments | Reference |
| Jurkat T-lymphocytes | Human | 44 ± 11 | Determined by reversed-phase HPLC. | Gasser & Guse, 2005 |
| BW5147 Thymocytes | Mouse | 73 ± 11 | Determined by reversed-phase HPLC. | Gasser & Guse, 2005 |
| Baby Hamster Kidney (BHK-21/C13) Fibroblasts | Hamster | Not directly quantified | Studies have focused on changes in the substrate NAD+ and PARP activity upon serum stimulation. | N/A |
| Lung Epithelial (A549) Cells | Human | Not directly quantified | Research has centered on PARP activation and PAR accumulation in response to hyperoxia. | [7] |
| Escherichia coli | Bacterium | Not directly quantified | Metabolomic studies have detailed the concentrations of other nucleotides like ATP and GTP, but not specifically free ADP-ribose under basal conditions. | [8] |
| Saccharomyces cerevisiae | Yeast | Not directly quantified | Research has largely focused on the effects of expressing mammalian PARPs in yeast, as they lack endogenous PARP homologs.[9][10] | N/A |
Note: The scarcity of data for many common cell lines, as well as for bacterial and yeast systems, highlights a significant knowledge gap in the field. The provided concentrations for Jurkat and BW5147 cells serve as a critical benchmark for future studies.
The Signaling Roles of Free ADP-Ribose
The maintenance of a specific physiological concentration of free ADP-ribose is crucial for its function as a signaling molecule, primarily through its interaction with specific protein effectors.
TRPM2 Channel Activation
One of the most well-characterized roles of free ADP-ribose is the activation of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. TRPM2 is a Ca2+-permeable channel that is gated by the binding of ADP-ribose to its C-terminal NUDT9-H domain. This activation links cellular stress, which can lead to increased ADP-ribose production, to Ca2+ signaling and subsequent cellular responses, including inflammation and cell death.
Caption: Signaling pathway illustrating the activation of the TRPM2 ion channel by free ADP-ribose.
Methodologies for the Quantification of Intracellular ADP-Ribose
The accurate measurement of free intracellular ADP-ribose requires sophisticated analytical techniques that can overcome the challenges of its low abundance, rapid turnover, and potential for ex vivo generation.
Sample Preparation: A Critical First Step
The method of sample preparation is crucial to prevent the artificial generation or degradation of ADP-ribose.
-
Rapid Quenching: Metabolic activity must be halted immediately to preserve the in vivo state of the nucleotide pool. This is typically achieved by rapid cooling or the use of quenching agents.
-
Extraction: Acidic extraction methods, such as with trichloroacetic acid or perchloric acid, are commonly used to precipitate proteins and extract small molecule metabolites.
-
Inhibition of Enzymatic Activity: It is essential to inhibit the activity of PARPs and PARG during sample processing to prevent alterations in ADP-ribose levels.
Analytical Techniques
Several analytical methods have been developed for the quantification of ADP-ribose.
Reversed-phase HPLC, often coupled with UV detection, is a robust method for separating and quantifying nucleotides.
Detailed Protocol for HPLC-based Quantification of ADP-Ribose (Adapted from Gasser & Guse, 2005):
-
Cell Harvesting and Extraction:
-
Rapidly cool cell suspension to 4°C.
-
Centrifuge at 1000 x g for 5 min at 4°C.
-
Resuspend cell pellet in ice-cold phosphate-buffered saline (PBS).
-
Extract nucleotides by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Vortex vigorously and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 min at 4°C to pellet precipitated protein.
-
Neutralize the supernatant with a water-saturated solution of tri-n-octylamine in 1,1,2-trichlorotrifluoroethane.
-
-
Solid-Phase Extraction (SPE) for Sample Cleanup:
-
Apply the neutralized extract to a strong anion exchange (SAX) SPE cartridge pre-equilibrated with water.
-
Wash the cartridge with water to remove unbound contaminants.
-
Elute the nucleotides with a high-salt buffer (e.g., 1 M triethylammonium bicarbonate).
-
Lyophilize the eluate to dryness.
-
-
HPLC Analysis:
-
Reconstitute the lyophilized sample in the HPLC mobile phase.
-
Inject the sample onto a C18 or C12 reversed-phase column.
-
Employ an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) in the mobile phase to enhance retention of the anionic ADP-ribose.
-
Use a gradient elution with increasing concentrations of an organic solvent (e.g., acetonitrile) in an aqueous buffer.
-
Detect ADP-ribose by UV absorbance at 254 nm.
-
Quantify by comparing the peak area to a standard curve of known ADP-ribose concentrations.
-
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of metabolites like ADP-ribose. Stable isotope dilution mass spectrometry, where a known amount of a heavy-isotope labeled internal standard is added to the sample, allows for highly accurate quantification.
Novel enzymatic assays, such as the NUDT5-coupled AMP-Glo (NCAG) assay, provide a highly sensitive and specific method for measuring free ADP-ribose.[5][6] This assay relies on the selective cleavage of free ADP-ribose by NUDT5 to AMP, which is then quantified using a luciferase-based system.[5][6]
Caption: A generalized experimental workflow for the quantification of intracellular free ADP-ribose.
Future Directions and Unanswered Questions
The field of ADP-ribose signaling is rapidly evolving, yet several key questions regarding its physiological concentrations remain unanswered:
-
What are the basal concentrations of free ADP-ribose in a wider range of mammalian cell types, including primary cells and tissues?
-
How do these concentrations vary between different subcellular compartments?
-
What are the physiological concentrations of free ADP-ribose in prokaryotic and lower eukaryotic model organisms?
-
How do pathological conditions, beyond acute DNA damage, impact the steady-state levels of free ADP-ribose?
Answering these questions will require the continued development of sensitive and specific analytical methods and their application across diverse biological systems. A deeper understanding of the quantitative landscape of free ADP-ribose will undoubtedly unveil new roles for this versatile signaling molecule in health and disease, paving the way for novel therapeutic strategies.
References
- 1. ADP ribosylation of membrane proteins from human fibroblasts. Effect of prior exposure of cells to choleragen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Damage Signaling through Poly(ADP-Ribose) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pnas.org [pnas.org]
- 5. Selective monitoring of the protein-free ADP-ribose released by ADP-ribosylation reversal enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective monitoring of the protein-free ADP-ribose released by ADP-ribosylation reversal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poly(ADP-ribose)polymerase activation mediates lung epithelial cell death in vitro but is not essential in hyperoxia-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Nucleotide Pools as a Function of Physiological State in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of human poly (ADP-ribose) polymerase 1 in Saccharomyces cerevisiae: Effect on survival, homologous recombination and identification of genes involved in intracellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies of the expression of human poly(ADP-ribose) polymerase-1 in Saccharomyces cerevisiae and identification of PARP-1 substrates by yeast proteome microarray screening - PubMed [pubmed.ncbi.nlm.nih.gov]
enzymatic synthesis and degradation of Adenosine 5'-diphosphoribose
An In-Depth Technical Guide to the Enzymatic Synthesis and Degradation of Adenosine 5'-diphosphoribose (ADPR)
Abstract
Adenosine 5'-diphosphoribose (ADPR) is a crucial signaling molecule derived from nicotinamide adenine dinucleotide (NAD+), a central metabolite in cellular bioenergetics. The dynamic regulation of ADPR levels through a tightly controlled network of synthesizing and degrading enzymes is fundamental to a vast array of cellular processes, including DNA damage repair, cell signaling, and immune responses.[1][2] Dysregulation of ADPR metabolism is increasingly implicated in the pathophysiology of numerous diseases, most notably cancer and neurodegenerative disorders, making the enzymes in these pathways compelling targets for therapeutic development.[1][3] This guide provides a comprehensive technical overview of the core enzymatic machinery governing ADPR homeostasis, offers field-proven methodologies for its study, and discusses the therapeutic landscape of targeting this critical signaling axis.
The Centrality of ADPR in Cellular Signaling
ADPR is a versatile second messenger that exerts its influence through multiple mechanisms. It can be covalently attached to proteins as a post-translational modification (a process called ADP-ribosylation) or exist as a free signaling molecule.[4] As a free molecule, ADPR can allosterically regulate protein function, most notably by activating the TRPM2 ion channel to induce calcium influx, a key event in oxidative stress responses and immune cell activation.[5][6][7] The precise control of its availability—both spatially and temporally—is therefore critical for maintaining cellular homeostasis.[1] This control is exerted by a sophisticated enzymatic network that synthesizes ADPR from NAD+ and subsequently degrades it to terminate its signal.
Enzymatic Synthesis of ADPR: The "Writers"
The generation of ADPR is intrinsically linked to the consumption of NAD+. Several enzyme families, often referred to as "writers" of the ADP-ribose signal, catalyze this conversion through distinct mechanisms.
Poly(ADP-ribose) Polymerases (PARPs)
The PARP superfamily, comprising 17 members in mammals, are primary consumers of cellular NAD+.[4][8] Upon activation by cellular stress signals, particularly DNA breaks, enzymes like PARP1 and PARP2 utilize NAD+ to synthesize long, branched chains of poly(ADP-ribose) (PAR) on themselves and other target proteins.[4][9][10] This PARylation process serves as a scaffold to recruit DNA repair machinery.[10][11] Free ADPR is subsequently generated through the catabolism of these PAR chains by Poly(ADP-ribose) Glycohydrolase (PARG), which cleaves the glycosidic bonds linking ADPR units.[8][12] More recently, it has been discovered that PARP1 can also directly synthesize protein-free PAR, providing another source for ADPR generation upon degradation.[13][14]
Sirtuins (SIRTs)
Sirtuins are a class of NAD+-dependent protein deacetylases and ADP-ribosyltransferases that play critical roles in metabolism, aging, and stress resistance.[15][16] During their deacetylation reaction, sirtuins cleave NAD+ and transfer the ADP-ribose moiety to the acetyl group of a lysine residue on a substrate protein. This process releases nicotinamide and generates O-acetyl-ADP-ribose (OAADPr).[17][18] While not directly producing free ADPR, the OAADPr metabolite can be further processed by hydrolases like ARH3 to yield ADPR, linking sirtuin activity to the cellular ADPR pool.[17][18]
TRPM2 Channel
The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a unique "chanzyme"—an ion channel with intrinsic enzymatic activity.[5] Its C-terminus contains a NUDT9 homology (NUDT9-H) domain that functions as an ADPR pyrophosphatase.[5][6] This domain can bind and hydrolyze NAD+ to produce ADPR, which in turn acts as the primary gating molecule for the channel, leading to Ca2+ influx.[5][7] This creates a direct link between cellular NAD+ levels and calcium signaling.
Core ADPR Metabolic Pathway
Caption: Key enzymatic pathways governing the synthesis and degradation of ADPR.
Enzymatic Degradation of ADPR: The "Erasers"
To ensure tight control over signaling, ADPR levels are regulated by several families of hydrolase enzymes, or "erasers," which catabolize ADPR and its derivatives.
ADP-ribosylhydrolases (ARHs)
The ARH family of enzymes primarily reverses protein ADP-ribosylation by cleaving the bond between ADP-ribose and the modified amino acid.[19][20] The three human members have distinct specificities:
-
ARH1 specifically cleaves ADP-ribose linked to arginine residues.[8][19]
-
ARH3 shows broader specificity, hydrolyzing ADP-ribose linked to serine residues and also acting on free O-acetyl-ADP-ribose (OAADPr) to produce ADPR and acetate.[8][19][20] It can also degrade PAR chains.[20]
Nudix Hydrolases
The Nudix (Nucleoside diphosphate linked moiety X) hydrolase superfamily consists of pyrophosphatases that "clean house" by hydrolyzing a wide range of metabolic intermediates.[21][22][23] In the context of ADPR metabolism, two members are critical:
-
NUDT5 and NUDT9 are potent hydrolases of free ADPR. They cleave the pyrophosphate bond to yield adenosine monophosphate (AMP) and ribose-5-phosphate, effectively terminating the ADPR signal.[21][23][24] NUDT5 is also known to hydrolyze NADH.[22]
| Enzyme Family | Key Members | Primary Substrate(s) | Key Product(s) | Primary Function |
| Synthesis | ||||
| PARPs | PARP1, PARP2 | NAD+ | Poly(ADP-ribose) | DNA Damage Signaling |
| Sirtuins | SIRT1-7 | NAD+, Acetyl-Lysine | O-acetyl-ADP-ribose | Metabolic Regulation |
| TRPM2 | TRPM2 (NUDT9-H) | NAD+ | ADPR | Ca2+ Channel Gating |
| Degradation | ||||
| ARHs | ARH1, ARH3 | Protein-ADPr, OAADPr | ADPR, Acetate | Reverses Protein Modification |
| Nudix | NUDT5, NUDT9 | Free ADPR | AMP, Ribose-5-Phosphate | Terminates ADPR Signal |
Methodologies for Studying ADPR Metabolism
Investigating the enzymatic pathways of ADPR requires robust and quantitative methods. Here, we detail two foundational protocols for assessing enzyme activity and quantifying cellular metabolite levels.
Experimental Protocol: In Vitro Nudix (NUDT5) Hydrolase Activity Assay
This protocol provides a reliable method for measuring the activity of ADPR-degrading enzymes like NUDT5 by quantifying the product, AMP.
Causality and Self-Validation: This assay is based on the principle that NUDT5 converts one molecule of ADPR into one molecule of AMP. By coupling this reaction to a commercial bioluminescent AMP detection system (e.g., AMP-Glo™), the activity can be measured with high sensitivity. The protocol's trustworthiness is ensured by including critical controls: a "no enzyme" control to measure background signal, a "no substrate" control to ensure the enzyme preparation is not contaminated with AMP, and a standard curve of known AMP concentrations to allow for absolute quantification.
Step-by-Step Methodology:
-
Reaction Setup: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT). In a 96-well plate, set up triplicate reactions for each condition.
-
Enzyme Preparation: Dilute recombinant human NUDT5 enzyme to the desired final concentration (e.g., 10 nM) in the reaction buffer.
-
Substrate Preparation: Prepare a stock solution of ADPR. For a standard assay, a final concentration of 10 µM is often used.[25]
-
Controls:
-
Negative Control (No Enzyme): Buffer + ADPR.
-
Blank Control (No Substrate): Buffer + NUDT5 Enzyme.
-
AMP Standard Curve: A serial dilution of AMP (e.g., from 10 µM to 0 µM) to convert luminescence to concentration.
-
-
Initiate Reaction: Add the NUDT5 enzyme to the wells containing the substrate and controls. The final reaction volume is typically 25 µL.
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 30 minutes). The time should be within the linear range of the reaction, determined via a preliminary time-course experiment.
-
AMP Detection: Stop the reaction and measure the AMP produced according to the manufacturer's protocol for the chosen AMP detection kit (e.g., AMP-Glo™ Assay). This typically involves a two-step addition of reagents to first deplete remaining ADP (from ADPR) and then convert AMP to ATP, which drives a luciferase reaction.
-
Data Analysis: Subtract the background luminescence (no enzyme control) from all readings. Use the AMP standard curve to calculate the concentration of AMP produced in each reaction. Calculate the specific activity of the enzyme (e.g., in pmol/min/µg).
Experimental Protocol: Quantification of Cellular ADPR by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification of small molecules like ADPR from complex biological samples.
Causality and Self-Validation: This method provides unparalleled specificity and sensitivity by separating metabolites based on their physicochemical properties (liquid chromatography) and then identifying and quantifying them based on their unique mass-to-charge ratio and fragmentation pattern (tandem mass spectrometry).[26] The protocol's integrity relies on efficient and reproducible metabolite extraction and the use of a stable isotope-labeled internal standard (e.g., ¹³C₁₀-¹⁵N₅-ADPR). This standard is added at the beginning of the extraction process and corrects for any metabolite loss during sample preparation, ensuring accurate quantification.
LC-MS/MS Workflow for ADPR Quantification
Caption: A standard workflow for the quantification of cellular ADPR using LC-MS/MS.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Grow cells to the desired confluency (typically 1-5 million cells per sample). Apply experimental treatments as required.
-
Metabolism Quenching & Harvesting: Rapidly stop all enzymatic activity. Aspirate media and immediately wash cells with ice-cold PBS. Add liquid nitrogen directly to the plate to flash-freeze the cell monolayer.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) containing a known concentration of the ¹³C₁₀-¹⁵N₅-ADPR internal standard directly to the frozen cells. Scrape the cells and collect the lysate.
-
Lysis and Precipitation: Vortex the lysate vigorously and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
Clarification: Centrifuge the samples at high speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.[27]
-
Sample Preparation for Injection: Carefully transfer the supernatant to a new tube. Evaporate the solvent to dryness using a vacuum concentrator. Reconstitute the dried metabolite pellet in a small volume of an appropriate solvent for LC injection (e.g., 50% acetonitrile).
-
LC-MS/MS Analysis: Inject the sample onto an LC system, often using a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar metabolites.[26] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for both endogenous ADPR and the heavy-labeled internal standard.
-
Data Quantification: A standard curve is generated using known concentrations of unlabeled ADPR spiked with the internal standard. The ratio of the peak area of endogenous ADPR to the peak area of the internal standard in the experimental samples is used to determine the absolute concentration by interpolating from the standard curve.
Therapeutic Targeting of ADPR Metabolism
The critical role of ADPR enzymes in cancer and other diseases has made them prime targets for drug development.
PARP Inhibitors: A Clinical Success Story
PARP inhibitors (PARPis), such as olaparib, rucaparib, and niraparib, are a class of drugs that have revolutionized the treatment of certain cancers.[28] Their primary mechanism of action is based on the concept of "synthetic lethality".[11] In cancers with mutations in DNA repair genes like BRCA1 or BRCA2, the cell's ability to repair DNA double-strand breaks is already compromised. By inhibiting PARP, the repair of single-strand breaks is also blocked.[9][11] These unrepaired single-strand breaks escalate into lethal double-strand breaks during DNA replication, which the BRCA-deficient cancer cells cannot repair, leading to cell death.[11][28] In addition to catalytic inhibition, PARPis also work by "trapping" the PARP enzyme on the DNA, which itself creates a toxic lesion that obstructs DNA replication.[10]
Emerging Targets: The Degradation Pathway
While PARP inhibitors are well-established, there is growing interest in targeting the ADPR degradation enzymes as a novel therapeutic strategy.[3]
-
Inhibiting NUDT5: By blocking the primary enzyme that degrades free ADPR, NUDT5 inhibitors could potentially elevate intracellular ADPR levels. This could be used to selectively trigger ADPR-dependent signaling pathways, such as TRPM2-mediated cell death, in cancer cells under high oxidative stress.
-
Targeting ARHs: Modulating the activity of ADP-ribosylhydrolases could alter the dynamics of protein ADP-ribosylation, impacting processes like DNA repair and chromatin structure. Developing specific inhibitors for these enzymes is an active area of research.[3]
The continued exploration of the enzymes that write, read, and erase the ADPR signal promises to uncover new biological insights and provide a rich source of targets for the next generation of precision medicines.
References
- 1. ADP-ribosylation signalling and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP-ribosylation: An emerging direction for disease treatment [pubmed.ncbi.nlm.nih.gov]
- 3. ADP-ribose hydrolases: biological functions and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARPs and ADP-Ribosylation: Fifty Years… and Counting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPM2: a multifunctional ion channel for calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Does Cyclic ADP-Ribose (cADPR) Activate the Non-selective Cation Channel TRPM2? [frontiersin.org]
- 7. Architecture of the TRPM2 channel and its activation mechanism by ADP-ribose and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cambridge.org [cambridge.org]
- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 12. ADP-ribosylhydrolases: from DNA damage repair to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. condensates.com [condensates.com]
- 14. PARP enzyme de novo synthesis of protein-free poly(ADP-ribose) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sirtuin Chemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crosstalk between poly(ADP-ribose) polymerase and sirtuin enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Function and metabolism of sirtuin metabolite O-acetyl-ADP-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ADP-ribosylhydrolase - Wikipedia [en.wikipedia.org]
- 20. (ADP-ribosyl)hydrolases: structure, function, and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Role of NUDIX Hydrolases in NAD and ADP-Ribose Metabolism in Mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. portlandpress.com [portlandpress.com]
- 24. Processing of protein ADP-ribosylation by Nudix hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Selective monitoring of the protein-free ADP-ribose released by ADP-ribosylation reversal enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 27. opentrons.com [opentrons.com]
- 28. cancerresearchuk.org [cancerresearchuk.org]
Adenosine 5'-diphosphoribose: A Critical Second Messenger Orchestrating Neuronal Fate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine 5'-diphosphoribose (ADP-ribose) has emerged from the shadow of its well-known precursor, nicotinamide adenine dinucleotide (NAD+), to be recognized as a pivotal second messenger in the nervous system. Once viewed primarily as a metabolic byproduct, ADP-ribose is now understood to be a key signaling molecule that translates cellular stress, particularly DNA damage, into profound physiological and pathological responses in neurons. Its synthesis is intricately linked to the activity of Poly(ADP-ribose) polymerases (PARPs), and its primary mode of action is the potent activation of the TRPM2 ion channel, leading to disruptions in calcium homeostasis. This guide provides a comprehensive technical overview of the ADP-ribose signaling axis in neurons, detailing its metabolic lifecycle, downstream effector pathways, and its critical role in orchestrating neuronal function and dysfunction. We will explore its involvement in oxidative stress, neurotransmitter release, and distinct cell death pathways, including parthanatos and ferroptosis. Furthermore, this document serves as a practical resource, offering detailed methodologies and experimental workflows for interrogating this pathway, aimed at empowering researchers and drug development professionals to explore this promising therapeutic target for neurodegenerative diseases and ischemic brain injury.
Introduction: Beyond a Metabolite, A Neuronal Signal
In the complex signaling landscape of the neuron, second messengers are the crucial intermediaries that convert extracellular stimuli into intracellular responses. While molecules like cAMP, cGMP, and inositol trisphosphate (IP3) are canonical examples, the NAD+ metabolic network has unveiled a new class of signaling molecules. Among these, Adenosine 5'-diphosphoribose (ADP-ribose or ADPR) has garnered significant attention.
ADPR is not merely a structural component of NAD+; it is a dynamic signaling entity released under conditions of cellular stress.[1][2] Its accumulation serves as a direct alarm, signaling the activation of downstream effectors that can profoundly alter neuronal function, leading to adaptive responses or, in cases of severe or prolonged stress, excitotoxicity and cell death.[3][4] The primary source of signaling ADPR in neurons under stress is the enzymatic breakdown of poly(ADP-ribose) (PAR), a polymer synthesized by PARP enzymes in response to DNA damage.[1][5] This direct link between genomic stress and intracellular signaling places ADPR at a critical nexus in neuronal health and disease. Understanding this pathway is therefore paramount for developing novel therapeutic strategies for a host of neurological disorders.[6]
The Lifecycle of ADP-ribose: A Tale of Synthesis and Degradation
The intracellular concentration of free ADPR is tightly regulated by a balance of synthesis and hydrolysis, primarily orchestrated by the PARP-PARG axis.
Synthesis: The Central Role of the PARP-PARG Pathway
Under conditions of oxidative stress or excitotoxicity, neurons experience significant DNA damage in the form of strand breaks.[4][7] This damage is a potent trigger for the activation of Poly(ADP-ribose) polymerase-1 (PARP-1) , a nuclear enzyme that acts as a first responder to genomic insults.[6][8]
-
PARP-1 Activation and PAR Synthesis : Upon binding to broken DNA, PARP-1 utilizes NAD+ as a substrate to catalyze the formation of long, branched chains of poly(ADP-ribose) (PAR) on acceptor proteins, including itself.[8][9] This process, known as PARylation, is a reversible post-translational modification crucial for recruiting DNA repair machinery.[10][11]
-
PARG-mediated Hydrolysis to Free ADPR : The PAR polymer is transient and rapidly degraded by the enzyme Poly(ADP-ribose) glycohydrolase (PARG) .[4][5] PARG cleaves the glycosidic bonds within the PAR chain, releasing free mono-ADP-ribose molecules into the nucleoplasm and cytoplasm.[1][12] It is this burst of free ADPR that constitutes the second messenger signal.
While the PARP-PARG axis is the dominant source of stress-induced ADPR, other enzymes like the NAD-glycohydrolase CD38 can also produce ADPR from NAD+.[13][14]
Degradation and Turnover
Free ADPR is ultimately hydrolyzed into AMP and ribose-5-phosphate by ADP-ribose pyrophosphatases of the NUDIX (Nudix hydrolase) family, such as NUDT9.[15][16] The activity of these enzymes terminates the signal and maintains low basal levels of ADPR in a healthy neuron.
Caption: The lifecycle of ADP-ribose in neurons.
Mechanism of Action: The TRPM2 Channel as the Primary Effector
The principal target and effector of ADPR in neurons is the Transient Receptor Potential Melastatin 2 (TRPM2) channel .[17][18] TRPM2 is a calcium-permeable, non-selective cation channel expressed on both the plasma membrane and lysosomal membranes of neurons in various brain regions, including the hippocampus and substantia nigra.[19][20]
TRPM2 Structure and Activation
TRPM2 is a "chanzyme," an ion channel that contains an enzymatic domain.[21] Its activation is a multi-modal process requiring the synergistic action of both ADPR and intracellular calcium (Ca²+).[22][23]
-
ADPR Binding: The C-terminus of the TRPM2 protein contains a NUDT9 homology (NUDT9-H) domain, which serves as the primary binding site for ADPR.[16][22] Unlike the active NUDT9 enzyme, this domain in vertebrate TRPM2 has lost its catalytic activity and functions solely as a ligand-binding domain.[16] Binding of ADPR to the NUDT9-H domain is the critical initiating step for channel gating.[19][24] More recent structural studies have also identified a secondary ADPR binding site in the N-terminal MHR1/2 domain, though its role in human TRPM2 gating is still under investigation.[21]
-
Ca²+ Co-activation: Channel opening has a strict requirement for intracellular Ca²+.[19][22] Ca²+ acts as a co-agonist, likely by binding to a calmodulin (CaM) protein associated with an IQ-like motif on the channel's N-terminus.[22]
This dual-ligand requirement ensures that the channel opens only when both a stress signal (ADPR) and a permissive intracellular environment (sufficient Ca²+) are present. Temperature can also modulate TRPM2 activity, with warmer temperatures potentiating its activation by ADPR.[25]
Caption: Mechanism of TRPM2 channel activation by ADPR and Ca²⁺.
Physiological and Pathological Consequences in Neurons
The activation of TRPM2 by ADPR unleashes a torrent of Ca²⁺ into the cytosol, triggering a cascade of downstream events that are central to neuronal pathophysiology.
Disruption of Calcium Homeostasis and Oxidative Stress
The most immediate consequence of TRPM2 activation is a sustained increase in intracellular Ca²⁺ concentration ([Ca²⁺]i). This influx disrupts the delicate balance of calcium homeostasis, leading to:
-
Mitochondrial Calcium Overload: Excess cytosolic Ca²⁺ is sequestered by mitochondria, which can impair their function, inhibit ATP synthesis, and lead to the generation of more reactive oxygen species (ROS).[21] This creates a vicious cycle, as increased ROS causes further DNA damage and PARP-1 activation.[18]
-
Neurotransmitter Release: While complex, ADPR signaling has been implicated in modulating the release of neurotransmitters. For example, its precursor, cyclic ADPR (cADPR), has been shown to facilitate acetylcholine release.[26][27][28]
Orchestration of Neuronal Cell Death
Under severe or prolonged stress, the ADPR signaling pathway can trigger programmed cell death, contributing significantly to neuronal loss in disease.
-
Parthanatos: While directly mediated by the PAR polymer itself and not free ADPR, this pathway is inextricably linked. Excessive PARP-1 activation leads to the accumulation of PAR, which can translocate from the nucleus and trigger the release of Apoptosis-Inducing Factor (AIF) from mitochondria, leading to a caspase-independent form of cell death termed "parthanatos".[3]
-
Ferroptosis: Recent groundbreaking research has identified a novel role for ADPR in triggering ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[1][2] ADPR has been shown to rewire purine and pyrimidine metabolism, leading to the overproduction of superoxide radicals that drive lipid peroxidation and neuronal death.[1][15] This discovery links NAD+ metabolism directly to a distinct, non-apoptotic death pathway in neurons.
Implications for Neurodegenerative Diseases
The ADPR/TRPM2 signaling axis is hyperactivated in numerous models of neurological disease, making it a compelling therapeutic target.
-
Ischemic Stroke: TRPM2 activation is a key mediator of neuronal death following ischemia-reperfusion injury.[19][21]
-
Alzheimer's and Parkinson's Disease: Overactivation of PARP-1 and dysregulated ADPR signaling contribute to the pathology of diseases characterized by protein aggregation and oxidative stress.[6][11][29] Inhibiting this pathway has shown neuroprotective effects in various preclinical models.
Methodologies for Studying ADP-ribose Signaling
Investigating the ADPR pathway requires a multi-faceted approach combining biochemical, cell-based, and electrophysiological techniques.
Quantifying ADPR and PAR Levels
The choice of assay depends on the specific question, whether it's measuring total polymer levels or the activity of the enzymes involved.
| Assay Type | Principle | Target Measured | Key Advantages | Key Considerations |
| Sandwich ELISA | Antibody-based capture and detection | Total PAR levels in cell lysates | Quantitative, high-throughput | Requires specific anti-PAR antibodies; does not measure free ADPR.[30][31] |
| Slot/Dot Blot | Immobilization of lysates on a membrane followed by antibody detection | Total PAR levels | Simple, cost-effective, good for screening crude samples | Semi-quantitative, lower sensitivity than ELISA.[8][32] |
| Fluorogenic Assays | Cleavage of a quenched fluorogenic substrate | PARP or PARG enzymatic activity | Homogeneous, high-throughput screening of inhibitors | In vitro assay; may not reflect cellular activity.[30] |
| Fluorescent Biosensors | Genetically encoded probes (e.g., LivePAR) that bind to PAR | Real-time PAR dynamics in living cells | Spatiotemporal resolution of PAR formation/degradation | Requires transfection and live-cell imaging setup.[31][33] |
Protocol 1: Measuring Cellular PAR Levels via Sandwich ELISA
-
Causality: This protocol is designed to quantify the accumulation of PAR polymer, the direct precursor to signaling ADPR, in response to a cellular stressor. It provides a robust measure of PARP-1 activation. The inclusion of PARP and PARG inhibitors in control wells is a self-validating step to confirm that the measured signal is specific to the pathway.
-
Methodology:
-
Cell Culture and Treatment: Plate neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) in a 96-well plate.
-
Stimulation: Treat cells with a DNA damaging agent (e.g., 1 mM H₂O₂) for a defined period (e.g., 15-30 minutes). Include control wells with vehicle, a PARP inhibitor (e.g., 10 µM Olaparib), or a PARG inhibitor to validate the signal.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and PARP/PARG inhibitors to preserve PAR integrity.[31]
-
ELISA Procedure: a. Use a commercial PAR ELISA kit or coat a 96-well plate with a PAR-binding reagent (e.g., a specific antibody). b. Block non-specific binding sites. c. Add cell lysates and known concentrations of a PAR polymer standard to the wells and incubate. d. Wash wells thoroughly to remove unbound material. e. Add a primary anti-PAR detection antibody (often mouse monoclonal 10H). f. Wash and add a secondary HRP-conjugated anti-mouse antibody. g. Wash and add a chemiluminescent or colorimetric HRP substrate.[31]
-
Data Analysis: Measure the signal using a plate reader. Generate a standard curve from the PAR polymer standards and calculate the concentration of PAR in the cell lysates.
-
Assessing TRPM2 Channel Activity
Directly measuring the functional consequence of ADPR signaling requires assessing ion channel activity.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Causality: This is the gold-standard technique for directly measuring the ion currents flowing through TRPM2 channels. By controlling the intracellular solution via the patch pipette, one can introduce ADPR directly and observe the resulting channel activation, providing definitive proof of its role as an agonist.
-
Methodology:
-
Cell Preparation: Use neurons endogenously expressing TRPM2 or a heterologous expression system (e.g., HEK293 cells transfected with TRPM2).
-
Pipette Solution: Prepare an intracellular (pipette) solution containing a defined concentration of ADPR (e.g., 100-300 µM). Also include a low concentration of Ca²⁺ and a Ca²⁺ buffer (e.g., EGTA) to control the free [Ca²⁺]i.
-
Recording: a. Establish a whole-cell patch-clamp configuration on a target cell. b. Hold the cell at a negative membrane potential (e.g., -60 mV). c. As the ADPR from the pipette diffuses into the cell, a characteristic non-selective cation current will develop over several minutes.[25]
-
Validation: Apply voltage ramps (e.g., from -100 mV to +100 mV) to determine the current-voltage (I-V) relationship, which should be nearly linear for TRPM2. The reversal potential should be near 0 mV.
-
Pharmacology: Confirm the identity of the current by applying known TRPM2 blockers to the extracellular solution.
-
Protocol 3: Intracellular Calcium Imaging
-
Causality: This method visualizes the downstream effect of TRPM2 activation—the rise in [Ca²⁺]i. It is less direct than patch-clamp but offers higher throughput and allows for population-level analysis. Comparing the response in the presence and absence of extracellular calcium helps to distinguish between Ca²⁺ influx and release from internal stores.
-
Methodology:
-
Cell Loading: Load cultured neurons with a ratiometric (e.g., Fura-2 AM) or non-ratiometric (e.g., Fluo-4 AM) fluorescent Ca²⁺ indicator dye.
-
Stimulation and Measurement: a. Place the cells on a fluorescence microscope stage and establish a baseline fluorescence reading. b. Apply a stimulus known to induce endogenous ADPR production (e.g., H₂O₂).[31] c. Record the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in [Ca²⁺]i.
-
Controls and Validation: a. Perform the experiment in a Ca²⁺-free external solution to isolate the component of the signal originating from internal stores (e.g., lysosomes). b. Pre-treat cells with a TRPM2 inhibitor or a PARP inhibitor to confirm that the Ca²⁺ response is dependent on the ADPR/TRPM2 axis.[31]
-
Caption: Experimental workflow for investigating ADPR signaling.
Future Perspectives and Therapeutic Opportunities
The elucidation of the ADPR/TRPM2 signaling pathway has opened exciting new avenues for therapeutic intervention in neurology. The development of potent and specific inhibitors of PARP-1 has already transformed oncology, and these agents are now being actively investigated for neuroprotection.[6]
Key areas for future research include:
-
Developing specific TRPM2 antagonists: While several compounds block TRPM2, more potent and selective antagonists are needed for clinical translation.
-
Exploring the ADPR-ferroptosis link: Understanding the precise molecular mechanisms by which ADPR rewires metabolism to induce ferroptosis could yield novel targets for preventing neuronal death.[1]
-
Investigating non-canonical roles: Further research is needed to explore the roles of ADPR in processes beyond cell death, such as synaptic plasticity and neuroinflammation.
By continuing to unravel the complexities of this critical second messenger, the scientific community is poised to develop a new generation of therapies to combat the devastating impact of neurodegenerative diseases and acute brain injury.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Poly (ADP-ribose) (PAR)-dependent cell death in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Synthesis and Degradation of Poly(ADP-ribose) in Zebrafish Brain Exposed to Aluminum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly (ADP-ribose) polymerase 1 and neurodegenerative diseases: Past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poly(ADP-ribose) polymerase-1 protects neurons against apoptosis induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonisotopic methods for determination of poly(ADP-ribose) levels and detection of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Adenosine diphosphate-ribosylation greatly affects proteins function: a focus on neurodegenerative diseases [frontiersin.org]
- 11. Poly(ADP-ribosylation) in age-related neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Degradation of Poly(ADP-ribose) in Zebrafish Brain Exposed to Aluminum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Does Cyclic ADP-Ribose (cADPR) Activate the Non-selective Cation Channel TRPM2? [frontiersin.org]
- 14. Adenosine diphosphate ribose - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Different Principles of ADP-Ribose-Mediated Activation and Opposite Roles of the NUDT9 Homology Domain in the TRPM2 Orthologs of Man and Sea Anemone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. New Molecular Mechanisms on the Activation of TRPM2 Channels by Oxidative Stress and ADP-Ribose - ProQuest [proquest.com]
- 19. Architecture of the TRPM2 channel and its activation mechanism by ADP-ribose and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. TRPM2 in the Brain: Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. TRPM2: a candidate therapeutic target for treating neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. biorxiv.org [biorxiv.org]
- 25. TRPM2 activation by cyclic ADP-ribose at body temperature is involved in insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evidence of a role for cyclic ADP-ribose in calcium signalling and neurotransmitter release in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cyclic ADP-ribose as a potential second messenger for neuronal Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cyclic ADP-ribose and calcium-induced calcium release regulate neurotransmitter release at a cholinergic synapse of Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. New insights of poly(ADP-ribosylation) in neurodegenerative diseases: A focus on protein phase separation and pathologic aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
- 31. benchchem.com [benchchem.com]
- 32. mdpi.com [mdpi.com]
- 33. Development and characterization of new tools for detecting poly(ADP-ribose) in vitro and in vivo | eLife [elifesciences.org]
An In-depth Technical Guide to the Interaction Between ADP-Ribose and Other Nucleotide-Based Signaling Molecules
Foreword
In the intricate landscape of cellular signaling, nucleotides have long been recognized as fundamental units of energy and genetic information. However, their roles extend far beyond these canonical functions, acting as versatile signaling molecules that govern a vast array of physiological and pathological processes. Among these, ADP-ribose, in its monomeric and polymeric forms, has emerged as a critical regulator of chromatin structure, DNA repair, and cellular stress responses. This guide provides a comprehensive exploration of the dynamic interplay between ADP-ribose signaling and other key nucleotide-based signaling networks, including those governed by cyclic adenosine monophosphate (cAMP), cyclic GMP-AMP (cGAMP), and extracellular nucleotides like ATP and ADP. We will delve into the molecular mechanisms underpinning this crosstalk, present robust methodologies for their investigation, and discuss the profound implications for drug discovery and therapeutic development.
The Central Role of NAD+ and ADP-Ribosylation
At the heart of ADP-ribose signaling lies the ubiquitous coenzyme, nicotinamide adenine dinucleotide (NAD+). Beyond its canonical role in redox reactions, NAD+ serves as the sole substrate for ADP-ribosyltransferases (ARTs), a diverse family of enzymes that catalyze the transfer of ADP-ribose moieties onto target molecules.[1][2] This post-translational modification, termed ADP-ribosylation, is a reversible process that fine-tunes the function of proteins, nucleic acids, and other metabolites, thereby influencing a multitude of cellular events.[3][4]
The Architects of ADP-Ribosylation: ARTDs and Sirtuins
The transfer of ADP-ribose is orchestrated by two main enzyme superfamilies:
-
Diphtheria toxin-like ADP-ribosyltransferases (ARTDs): More commonly known as Poly(ADP-ribose) polymerases (PARPs), this family consists of 17 members in humans.[5] While some members, like PARP1 and PARP2, synthesize long, branched chains of poly(ADP-ribose) (PAR), others are mono(ADP-ribose) transferases (MARTs).[5][6] PARP1, the most abundant and well-studied member, is a key sensor of DNA damage, rapidly binding to DNA strand breaks and catalyzing the formation of PAR chains that recruit DNA repair machinery.[5][7][8]
-
Sirtuins (SIRTs): This family of NAD+-dependent deacetylases (SIRT1-7) also possesses ADP-ribosyltransferase activity.[9][10] Sirtuins act as metabolic sensors, linking cellular energy status (via NAD+ levels) to the regulation of gene expression, metabolism, and stress responses. While their primary role is deacetylation, some sirtuins, such as SIRT4 and SIRT6, exhibit robust mono-ADP-ribosyltransferase activity.[6]
The dynamic nature of ADP-ribosylation is maintained by hydrolases, such as Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolases (ARHs), which remove ADP-ribose modifications, ensuring tight spatial and temporal control of signaling events.[3]
References
- 1. ADP-Ribosyltransferases and Poly ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-ribosyltransferases, an update on function and nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-ribosylation signalling and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARPi triggers the STING-dependent immune response and enhances the therapeutic efficacy of immune checkpoint blockade independent of BRCAness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly-ADP-ribosylation dynamics, signaling, and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based Mechanism of ADP-ribosylation by Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Measuring Intracellular ADP-Ribose Levels by HPLC: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Intracellular ADP-Ribose
Adenosine diphosphate-ribose (ADP-ribose) is a crucial signaling molecule involved in a multitude of cellular processes, including DNA repair, cell death, and immunity[1]. It is the monomer unit of poly(ADP-ribose) (PAR), a complex post-translational modification catalyzed by poly(ADP-ribose) polymerases (PARPs)[1][2]. The dynamic regulation of intracellular ADP-ribose pools is critical for maintaining genomic stability, and dysregulation is implicated in various diseases, including cancer[1]. Consequently, the accurate quantification of intracellular ADP-ribose levels is paramount for understanding its physiological roles and for the development of therapeutic agents targeting ADP-ribose metabolism.
High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the separation and quantification of intracellular nucleotides, including ADP-ribose[3][4]. This application note provides a detailed protocol for the measurement of intracellular ADP-ribose levels using ion-pair reversed-phase HPLC, from sample preparation to data analysis.
Principles of HPLC-Based Quantification of ADP-Ribose
The separation of highly polar molecules like ADP-ribose and other nucleotides by reversed-phase HPLC presents a challenge. To overcome this, ion-pair chromatography is employed[4][5]. This technique introduces an ion-pairing agent into the mobile phase. This agent, typically a quaternary ammonium salt such as tetrabutylammonium, possesses a hydrophobic tail that interacts with the C18 stationary phase and a charged head that forms an ion pair with the negatively charged phosphate groups of ADP-ribose[5][6]. This interaction increases the retention of ADP-ribose on the non-polar column, allowing for its separation from other cellular components.
Detection is typically achieved using a UV detector, as ADP-ribose has a characteristic absorbance at approximately 260 nm[7]. For enhanced sensitivity, fluorescent derivatization methods can also be employed[8][9][10].
Experimental Workflow Overview
The overall workflow for the quantification of intracellular ADP-ribose by HPLC can be summarized in the following diagram:
Caption: Workflow for intracellular ADP-ribose quantification.
Detailed Protocols
Part 1: Sample Preparation and Extraction
Rationale: The rapid turnover and potential for enzymatic degradation of ADP-ribose necessitate immediate quenching of metabolic activity and efficient extraction. Acidic extraction is a common and effective method for precipitating proteins while keeping small soluble molecules like nucleotides in the supernatant[3]. It is crucial to perform these steps on ice to minimize degradation.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Potassium carbonate (K2CO3) or Tri-n-octylamine/1,1,2-trichlorotrifluoroethane
-
Centrifuge capable of 4°C and >14,000 x g
-
Microcentrifuge tubes
Protocol:
-
Cell Harvesting:
-
For adherent cells, wash the culture dish twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold 0.6 M PCA or 10% TCA directly to the plate and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS and resuspend in 0.6 M PCA or 10% TCA.
-
A cell count should be performed prior to harvesting for later normalization.
-
-
Acidic Extraction:
-
Incubate the cell lysate on ice for 15-20 minutes to allow for complete protein precipitation.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the nucleotides, and transfer it to a new pre-chilled microcentrifuge tube.
-
-
Neutralization:
-
For PCA extracts: Neutralize the supernatant by adding a calculated amount of K2CO3. This will precipitate the perchlorate as potassium perchlorate. Vortex and incubate on ice for 10 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitate. Collect the neutralized supernatant.
-
For TCA extracts: Remove the TCA by performing three extractions with an equal volume of a water-saturated solution of tri-n-octylamine in 1,1,2-trichlorotrifluoroethane. Vortex vigorously and centrifuge to separate the phases. The upper aqueous phase contains the nucleotides.
-
-
Sample Clarification and Storage:
-
Filter the neutralized extract through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
The samples can be immediately analyzed by HPLC or stored at -80°C for later analysis.
-
Part 2: HPLC Analysis
Rationale: The choice of column, mobile phase, and gradient is critical for achieving good resolution between ADP-ribose and other closely eluting nucleotides like AMP and NAD+. An ion-pair reversed-phase C18 column is a common choice. A gradient elution is typically used to ensure the timely elution of all compounds of interest.
Instrumentation and Reagents:
-
HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Aqueous buffer containing an ion-pairing agent (e.g., 10 mM tetrabutylammonium bromide in 100 mM potassium phosphate buffer, pH 6.0).
-
Mobile Phase B: Acetonitrile or methanol.
-
ADP-ribose standard for calibration curve.
HPLC Parameters (Example):
| Parameter | Setting |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 10 mM Tetrabutylammonium bromide, 100 mM KH2PO4, pH 6.0 |
| Mobile Phase B | 100% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 260 nm |
| Injection Volume | 20 µL |
| Gradient Program | 0-5 min: 100% A; 5-20 min: 0-25% B; 20-25 min: 25% B; 25-30 min: 25-0% B; 30-40 min: 100% A |
Protocol:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (100% A) for at least 30 minutes or until a stable baseline is achieved.
-
Standard Curve Generation: Prepare a series of ADP-ribose standards of known concentrations (e.g., 0.1 µM to 50 µM) in the mobile phase A. Inject each standard and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared cell extracts.
-
Data Acquisition: Record the chromatograms for both standards and samples.
Data Analysis and Quantification
-
Peak Identification: Identify the ADP-ribose peak in the sample chromatograms by comparing its retention time with that of the ADP-ribose standard.
-
Peak Integration: Integrate the area of the identified ADP-ribose peak.
-
Quantification: Determine the concentration of ADP-ribose in the injected sample using the linear regression equation from the standard curve.
-
Normalization: Normalize the calculated ADP-ribose concentration to the initial cell number or total protein concentration of the sample to express the results as pmol/10^6 cells or nmol/mg protein.
Method Validation and Quality Control
To ensure the reliability of the results, the HPLC method should be validated for the following parameters[11][12]:
-
Linearity: Assessed by the correlation coefficient (R²) of the standard curve, which should be >0.99.
-
Precision: Determined by repeated injections of the same sample (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should be within acceptable limits (typically <15%).
-
Accuracy: Evaluated by spiking known amounts of ADP-ribose standard into a sample matrix and calculating the recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of ADP-ribose that can be reliably detected and quantified, respectively.
Troubleshooting
Common issues encountered during HPLC analysis of nucleotides and their potential solutions are outlined below[13][14][15][16][17]:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing/Fronting) | Column contamination; Inappropriate mobile phase pH; Sample overload. | Flush the column with a strong solvent; Adjust mobile phase pH; Inject a smaller sample volume. |
| Shifting Retention Times | Inconsistent mobile phase composition; Fluctuating column temperature; Column degradation. | Prepare fresh mobile phase; Use a column oven for temperature control; Replace the column. |
| Noisy Baseline | Air bubbles in the system; Contaminated mobile phase; Detector lamp issue. | Degas the mobile phase; Use HPLC-grade solvents; Check and replace the detector lamp if necessary. |
| Ghost Peaks | Carryover from previous injection; Contamination in the autosampler. | Implement a needle wash step; Clean the autosampler. |
Conclusion
This application note provides a comprehensive and validated protocol for the quantification of intracellular ADP-ribose using ion-pair reversed-phase HPLC. By following these detailed steps, researchers can obtain accurate and reproducible measurements of this critical signaling molecule, facilitating further investigations into its role in health and disease.
References
- 1. ADP-ribose contributions to genome stability and PARP enzyme trapping on sites of DNA damage; paradigm shifts for a coming-of-age modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of cellular poly(ADP-ribosyl)ation by stable isotope dilution mass spectrometry reveals tissue- and drug-dependent stress response dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of intracellular concentrations of the TRPM2 agonist ADP-ribose by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A very fast ion-pair reversed-phase HPLC method for the separation of the most significant nucleotides and their degradation products in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. High-performance liquid chromatographic technique for detection of a fluorescent analogue of ADP-ribose in isolated blood vessel preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence-based Analyses of Poly(ADP-ribose) Length by Gel Electrophoresis, High-Performance Liquid Chromatography, and Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent analogs of cyclic ADP-ribose: synthesis, spectral characterization, and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. mastelf.com [mastelf.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. realab.ua [realab.ua]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
Title: A Robust In Vitro Fluorometric Assay for Poly(ADP-ribose) Polymerase (PARP) Activity and Inhibitor Screening
An Application Note from Gemini Scientific
Abstract
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes central to genome stability, DNA damage repair, and other critical cellular processes.[1][2] Their catalytic activity—synthesizing polymers of poly(ADP-ribose) (PAR)—is a key signaling event, making PARP enzymes, particularly PARP1, a major therapeutic target in oncology.[1][3][4] This application note provides a detailed protocol for a robust, non-radioactive in vitro assay to measure PARP1 enzymatic activity and screen for inhibitors. The method is based on the quantification of the primary substrate, Nicotinamide Adenine Dinucleotide (NAD+), consumption. As PARP1 utilizes NAD+ to transfer adenosine 5'-diphosphoribose (ADPR) units onto acceptor proteins, the amount of remaining NAD+ is inversely proportional to enzyme activity.[5][6] This fluorometric method offers high sensitivity and is amenable to high-throughput screening (HTS), providing a reliable platform for drug discovery and mechanistic studies.[7][8][9]
Introduction: The "Why" of PARP Assay Design
The Central Role of PARP1 in Cellular Signaling
Poly(ADP-ribose) polymerase 1 (PARP1) is an abundant nuclear enzyme that acts as a primary sensor for DNA strand breaks.[10] Upon binding to damaged DNA, PARP1 undergoes a conformational change that stimulates its catalytic activity over 500-fold.[11] The core function of activated PARP1 is to catalyze poly(ADP-ribosylation) or PARylation. This is a post-translational modification where PARP1 cleaves its substrate, NAD+, into nicotinamide and an ADP-ribose unit.[1][5] It then sequentially adds these ADP-ribose units to acceptor proteins, including histones and PARP1 itself (automodification), forming long, branched chains of negatively charged PAR.[6][10]
These PAR chains act as a signaling scaffold, recruiting other DNA repair proteins to the site of damage, thereby facilitating DNA repair.[1] Given this critical role, inhibitors of PARP have emerged as a powerful class of anti-cancer drugs, especially for tumors with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), a concept known as synthetic lethality.[3][4]
The Substrate: NAD+ is the Donor of ADP-ribose
It is a critical point of clarity that the direct substrate for the PARP-catalyzed polymerization reaction is NAD+ .[1][5] Adenosine 5'-diphosphoribose (ADPR) is the monomeric unit that PARP1 transfers from NAD+ to build the PAR polymer. Free ADPR is not the substrate for this reaction. Therefore, assays for PARP activity are designed to measure either the formation of the PAR product or the consumption of the NAD+ substrate.[7][12] This protocol focuses on the latter, as quantifying the depletion of NAD+ provides a direct and sensitive measure of enzymatic activity and is readily adaptable to a simple, homogeneous "mix-and-read" format ideal for HTS.[8][13]
Assay Principle: Quantifying NAD+ Consumption
The assay detailed here operates on a two-step principle. First, the PARP enzyme reaction is allowed to proceed, during which PARP1 consumes NAD+ in proportion to its activity. Second, the reaction is stopped, and a set of "developer" reagents are added. These reagents include an enzyme, such as nicotinamidase, that specifically acts on the remaining NAD+ to produce a product which, in the presence of a developer reagent, generates a highly fluorescent signal.[14] Consequently, high PARP1 activity results in low NAD+ levels and a weak fluorescent signal, while inhibition of PARP1 leads to high residual NAD+ and a strong fluorescent signal. This inverse relationship provides a robust window for screening and quantifying inhibitors.
Diagram 1: PARP1 Catalytic Cycle This diagram illustrates how PARP1 utilizes NAD+ as a substrate to build a poly(ADP-ribose) chain on an acceptor protein, releasing nicotinamide (NAM) in the process.
Caption: The PARP1 catalytic cycle initiated by DNA damage.
Materials and Reagents
Successful and reproducible execution of this assay requires high-quality reagents. Commercial kits are available and recommended for validated components.[13]
| Reagent / Material | Details / Recommended Source | Purpose |
| Enzyme | Recombinant Human PARP1 | Full-length, high-purity enzyme. Store at -80°C in aliquots.[15] |
| Activator | Activated/Sheared DNA | e.g., Sheared salmon sperm DNA. Activates PARP1 upon binding.[14][15] |
| Substrate | β-Nicotinamide Adenine Dinucleotide (NAD+) | High-purity grade (≥98%). Prepare fresh working solutions. |
| Assay Buffer | 10x PARP Assay Buffer | Typical composition: 500 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 10 mM DTT.[14][16] |
| Positive Control Inhibitor | Olaparib or 3-Aminobenzamide (3-AB) | Known PARP inhibitors for assay validation. |
| Detection Reagents | NAD+ Detection Kit | Typically includes Nicotinamidase and a proprietary Developer Reagent.[14] |
| Assay Plates | 384-well, black, flat-bottom | Low-volume, opaque plates to minimize background fluorescence. |
| Instrumentation | Fluorescence Plate Reader | Capable of excitation/emission wavelengths specified by the detection kit. |
| Reagent Reservoirs | Sterile, multi-channel compatible | For efficient plate dispensing. |
| Pipettes | Multi-channel and single-channel | Calibrated pipettes for accurate liquid handling. |
Detailed Experimental Protocol
This protocol is optimized for a 384-well plate format to screen for PARP1 inhibitors. All reagent additions should be performed swiftly and accurately. It is crucial to read the entire protocol before starting.
Reagent Preparation
Causality Insight: Preparing fresh working solutions from concentrated stocks on the day of the experiment is critical to maintain reagent stability and enzymatic activity, particularly for DTT and NAD+.
-
1x PARP Assay Buffer: Dilute the 10x PARP Assay Buffer stock with nuclease-free water. Keep on ice.
-
PARP1 Enzyme Working Solution (2x): Thaw the PARP1 enzyme stock on ice. Dilute it in 1x PARP Assay Buffer to a 2x final concentration (e.g., if the final concentration is 50 ng/reaction, prepare a 10 ng/µL solution for a 5 µL addition). Expert Tip: The optimal enzyme concentration should be determined empirically to ensure the reaction operates within the linear range for the chosen incubation time.
-
Activated DNA Working Solution (4x): Dilute the activated DNA stock in 1x PARP Assay Buffer to a 4x final concentration (e.g., if the final is 50 ng/reaction, prepare a 20 ng/µL solution for a 2.5 µL addition).
-
Enzyme/DNA Mix (2x): Prepare a master mix by combining equal volumes of the 2x PARP1 Enzyme working solution and the 4x Activated DNA working solution. This simplifies additions to the plate. Keep on ice.
-
NAD+ Working Solution (5x): Prepare a 5x working solution of NAD+ in 1x PARP Assay Buffer. The final concentration should be close to the Km of PARP1 for NAD+ to maximize sensitivity to competitive inhibitors.
-
Test Compound Plate: Prepare serial dilutions of your test compounds in 1x PARP Assay Buffer containing a fixed percentage of DMSO (e.g., 1%). The final DMSO concentration in the assay should not exceed 1-2% to avoid affecting enzyme activity. Include a known inhibitor (e.g., Olaparib) as a reference.
Assay Workflow
The following steps are for a final reaction volume of 25 µL.
Diagram 2: Experimental Workflow for PARP1 Inhibitor Screening This flowchart outlines the sequential steps of the fluorometric PARP1 assay, from plate setup to data acquisition.
Caption: Step-by-step workflow for the HTS-compatible PARP1 assay.
Step-by-Step Procedure:
-
Compound Addition: Add 5 µL of the serially diluted test compounds, reference inhibitor, or vehicle control (for 100% activity) to the wells of a 384-well black plate. For the "0% activity" control, add 5 µL of 1x Assay Buffer.
-
Enzyme/DNA Addition: Add 7.5 µL of the 2x Enzyme/DNA Mix to all wells except the "0% activity" control wells. To these, add 7.5 µL of 1x Assay Buffer containing only the 4x Activated DNA.
-
Pre-incubation: Gently mix the plate on a plate shaker for 30 seconds. Incubate at room temperature for 15 minutes. Causality Insight: This step allows the inhibitors to bind to the PARP1 enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibitory potential.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 12.5 µL of the 2x NAD+ solution to all wells.
-
PARP Reaction Incubation: Mix the plate gently for 30 seconds. Incubate at room temperature for 60 minutes. The plate should be protected from light if any components are light-sensitive.
-
Signal Development: Add 25 µL of the NAD+ detection reagent mixture (prepared according to the manufacturer's protocol) to all wells. This step simultaneously stops the PARP reaction (often via EDTA in the buffer) and begins the development of the fluorescent signal.[15]
-
Development Incubation: Mix the plate gently for 30 seconds. Incubate at room temperature for 15 minutes, protected from light.
-
Fluorescence Reading: Read the plate using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
Plate Layout and Controls
A self-validating protocol requires meticulous controls.
| Control Type | Description | Components | Purpose |
| 100% Activity | Maximum enzyme activity | PARP1 + DNA + NAD+ + Vehicle (DMSO) | Defines the top of the assay window (lowest signal). |
| 0% Activity | No enzyme activity | DNA + NAD+ + Vehicle (DMSO) (No PARP1) | Defines the bottom of the assay window (highest signal). |
| Reference Inhibitor | Known inhibitor curve | PARP1 + DNA + NAD+ + Olaparib dilutions | Validates assay performance and allows comparison of unknowns. |
Data Analysis and Interpretation
-
Data Normalization: Average the replicate fluorescence readings (RFU) for each concentration.
-
Calculate Percent Inhibition: Use the 0% and 100% activity controls to normalize the data for each test compound concentration using the following formula: % Inhibition = 100 * (1 - [RFU_Compound - RFU_100%_Activity] / [RFU_0%_Activity - RFU_100%_Activity])
-
IC₅₀ Determination: Plot the calculated % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce PARP1 activity by 50%.
Table of Expected Results (Illustrative)
| [Inhibitor] (nM) | Log [Inhibitor] | Avg. RFU | % Inhibition |
| 0 (100% Activity) | - | 15,000 | 0% |
| No Enzyme (0% Activity) | - | 95,000 | 100% |
| 0.1 | -1.0 | 16,500 | -1.9% |
| 1.0 | 0.0 | 25,000 | 12.5% |
| 10.0 | 1.0 | 55,000 | 50.0% |
| 100.0 | 2.0 | 87,500 | 90.6% |
| 1000.0 | 3.0 | 94,000 | 98.8% |
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Low Assay Window (Low Z'-factor) | - Insufficient enzyme activity- Degraded NAD+ or enzyme- Incorrect buffer components | - Optimize PARP1 concentration and/or incubation time.- Use fresh NAD+ solution; ensure enzyme was stored correctly.- Check buffer pH and DTT concentration. |
| High Background Fluorescence | - Compound interference- Contaminated reagents or plate | - Run a parallel plate with compounds and detection reagents (no enzyme/NAD+) to measure background and subtract.- Use high-quality, nuclease-free water and new assay plates. |
| Inconsistent Replicates | - Pipetting error- Incomplete mixing- Edge effects on the plate | - Calibrate pipettes; use reverse pipetting for viscous solutions.- Ensure adequate mixing after each reagent addition.- Avoid using the outer wells of the plate or fill them with buffer. |
References
- 1. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 2. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. PARP assay kits [bioscience.co.uk]
- 5. Poly(ADP-ribosyl)ation by PARP1: reaction mechanism and regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Approaches to detect PARP-1 activation in vivo, in situ, and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. benchchem.com [benchchem.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Application Notes & Protocols: Leveraging ADP-Ribose in the Pharmacological Study of the TRPM2 Channel
Abstract
The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a non-selective, calcium-permeable cation channel that serves as a critical cellular sensor for oxidative stress and temperature.[1] Its activation is intrinsically linked to the intracellular accumulation of adenosine diphosphate-ribose (ADPR), a metabolite of NAD+.[2][3] This direct gating mechanism makes ADPR an indispensable tool for the pharmacological investigation of TRPM2. This guide provides an in-depth exploration of the molecular basis for ADPR-mediated TRPM2 activation and delivers detailed, field-proven protocols for its application in electrophysiology and calcium imaging assays. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively study TRPM2 channel pharmacology.
Introduction: TRPM2 and the Central Role of ADP-Ribose
TRPM2 is a polymodal channel implicated in a wide array of physiological and pathological processes, including immune response, insulin secretion, temperature regulation, and neurodegenerative diseases.[3][4][5] A defining feature of the TRPM2 channel is its C-terminal NUDT9 homology (NUDT9-H) domain, which functions as a specific binding site for ADPR.[2][6] Under conditions of oxidative stress, the DNA repair enzyme poly(ADP-ribose) polymerase (PARP) is activated, leading to the production of poly(ADP-ribose) and its subsequent degradation into free ADPR.[7][8] This rise in cytosolic ADPR, in concert with intracellular calcium (Ca²⁺), directly gates the TRPM2 channel, resulting in Ca²⁺ influx and subsequent cellular responses.[3][9]
Understanding this activation pathway is paramount for developing therapeutic modulators. Exogenously applied ADPR allows researchers to bypass the upstream complexities of cellular stress pathways and directly and specifically activate the TRPM2 channel. This provides a robust and controlled system for characterizing channel function, screening for novel inhibitors, and elucidating the mechanisms of action of potential drug candidates.
The Molecular Mechanism: A Tale of Two Ligands and Two Sites
The activation of TRPM2 is a synergistic process requiring the binding of both ADPR and Ca²⁺.[3][4][6] Recent advancements in cryo-electron microscopy (cryo-EM) have revolutionized our understanding of this mechanism, revealing a more complex picture than previously appreciated.
-
Dual ADPR Binding Sites: Contrary to the long-held belief that ADPR acts solely on the C-terminal NUDT9-H domain, structural studies have identified two indispensable ADPR binding sites.[2][10]
-
MHR1/2 Domain: An orthosteric binding site is located in the N-terminal TRPM homology region 1/2 (MHR1/2).[2][5] Binding of ADPR here is considered the primary, indispensable step that "primes" the channel for opening.[3]
-
NUDT9-H Domain: A second ADPR molecule binds to the C-terminal NUDT9-H domain, which assists in and enhances channel activation.[2]
-
-
The Role of Calcium: ADPR binding alone is insufficient to open the channel pore. A subsequent, crucial step is the binding of intracellular Ca²⁺ to the transmembrane domain, which triggers the final conformational change that opens the channel gate.[3][6] This co-activation mechanism ensures that the channel opens only when both signals of cellular stress (ADPR) and elevated intracellular calcium are present.
The diagram below illustrates this sequential and synergistic gating mechanism.
Figure 1: Synergistic gating of the TRPM2 channel by ADP-Ribose and Calcium.
Application I: Electrophysiological Characterization using Patch-Clamp
Whole-cell patch-clamp is the gold standard for directly measuring the ion flux through TRPM2 channels. By introducing ADPR directly into the cell via the patch pipette, a researcher can precisely control the activation stimulus and record the resulting currents.
Causality Behind the Method: This technique is powerful because it isolates the channel's activity from upstream signaling events. The intracellular solution is replaced with a solution of known composition, including a fixed concentration of ADPR. This ensures that any recorded current is a direct result of TRPM2 activation by the defined stimulus, providing clean, quantifiable data on channel properties like current density, ion selectivity, and voltage dependence.
Protocol: Whole-Cell Recording of ADPR-Activated TRPM2 Currents
This protocol is designed for HEK293 cells stably expressing human TRPM2, but it can be adapted for other cell types, including those with endogenous expression like microglia or neutrophils.[11][12]
1. Cell Preparation:
-
Plate TRPM2-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Ensure cells are 50-70% confluent to facilitate patching of single, isolated cells.
2. Solution Preparation:
-
Prepare the intracellular and extracellular solutions as detailed in Table 1. The key component is the addition of ADPR to the intracellular (pipette) solution.
-
Expert Insight: ADPR is purchased as a salt (e.g., lithium salt). Ensure the final concentration calculation is accurate and that the pH of the intracellular solution is readjusted to ~7.3 after ADPR is added. A stock solution of ADPR can be prepared in water, aliquoted, and stored at -20°C or -80°C to prevent degradation.
3. Patch-Clamp Procedure:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pull glass microelectrodes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a single, healthy cell and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration. This action immediately begins dialyzing the cell with the ADPR-containing pipette solution.
-
Clamp the cell at a holding potential of -50 mV or -60 mV.[13]
-
Self-Validation: A hallmark of TRPM2 activation is the development of a large, non-selective cation current over 1-3 minutes as ADPR diffuses into the cell. This current should be outwardly rectifying.
4. Data Acquisition:
-
Once the current has stabilized, apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to determine the current-voltage (I-V) relationship.
-
To confirm the current is carried by TRPM2, you can perfuse the cell with an extracellular solution containing a known non-specific TRPM2 blocker (e.g., 2-APB) or a solution where Ca²⁺ is replaced with Ba²⁺, which can also block the channel.[13]
| Parameter | Composition / Value | Rationale & Notes |
| Extracellular Solution (ECS) | 147 mM NaCl, 2 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 13 mM Glucose | pH adjusted to 7.4 with NaOH. This mimics physiological ionic conditions. |
| Intracellular Solution (ICS) | 147 mM NaCl, 0.05 mM EGTA, 1 mM MgCl₂, 10 mM HEPES | pH adjusted to 7.3 with NaOH. EGTA is kept low to allow for Ca²⁺ co-activation. |
| ADPR Concentration | 50 µM - 500 µM (typically 100 µM) | 100 µM is a robust concentration for maximal activation in recombinant systems.[13] For endogenous channels, concentrations as low as 5 µM can be effective, especially with high intracellular Ca²⁺.[12] |
| Holding Potential | -50 mV to -60 mV | At this potential, a net inward current (carried mainly by Na⁺ and Ca²⁺) is typically observed. |
| Expected Current Density | > 100 pA/pF | In TRPM2-overexpressing HEK293 cells, current densities can reach 300-400 pA/pF.[13] Untransfected cells should show minimal current (<10 pA/pF). |
| Table 1: Key Parameters for Whole-Cell Patch-Clamp Analysis of TRPM2. |
Application II: Calcium Imaging in Intact Cells using Caged ADPR
While patch-clamp provides unparalleled detail on channel biophysics, it is a low-throughput, single-cell technique. Calcium imaging allows for the study of channel activation in populations of intact, unperturbed cells.
The Challenge and the Solution: A major hurdle is that ADPR is a highly charged, hydrophilic molecule and cannot cross the cell membrane.[14][15] The solution is to use a "caged" version of ADPR, such as 1-(2-nitrophenyl)ethyl caged ADPR (NPE-ADPR).[14][16] This molecule is chemically modified with a photolabile group that renders it biologically inert and membrane-permeable. Once inside the cell, a flash of UV light cleaves the "cage," releasing active ADPR and triggering TRPM2 activation with high spatiotemporal precision.[15][17]
Protocol: Measuring TRPM2-Mediated Ca²⁺ Influx with NPE-ADPR
1. Cell & Dye Loading:
-
Plate cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Load the cells with a Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
Wash the cells 2-3 times with a physiological buffer (e.g., ECS from Table 1) to remove extracellular dye.
-
Incubate the cells with NPE-ADPR (e.g., 10-20 µM) for 30-60 minutes to allow it to permeate the cell membrane.
2. Imaging Setup:
-
Mount the dish on an inverted fluorescence microscope equipped with an excitation light source, appropriate filters for the chosen dye, a sensitive camera, and a UV flash lamp for uncaging.
3. Uncaging and Data Acquisition:
-
Begin recording baseline fluorescence of the cell population.
-
Deliver a brief pulse of UV light (e.g., 365 nm) to the cells to photolyze the NPE-ADPR.
-
Expert Insight: The duration and intensity of the UV flash must be optimized. Excessive UV exposure can cause cellular damage and artifacts. Start with a short pulse (e.g., 200-500 ms) and increase as needed. A control experiment with UV flash on cells not loaded with NPE-ADPR is essential to rule out UV-induced artifacts.
-
Continue recording the fluorescence signal post-flash. An increase in fluorescence intensity indicates a rise in intracellular Ca²⁺ due to influx through activated TRPM2 channels.
-
Self-Validation: The Ca²⁺ signal should be significantly attenuated or absent in control cells (not expressing TRPM2), or in TRPM2-expressing cells pre-treated with a TRPM2 inhibitor.[16] The signal should also be dependent on the presence of extracellular Ca²⁺.
| Parameter | Reagent / Setting | Rationale & Notes |
| Ca²⁺ Indicator | Fluo-4 AM (2-5 µM) or Fura-2 AM (2-5 µM) | Fluo-4 shows an increase in fluorescence upon Ca²⁺ binding. Fura-2 is a ratiometric dye, which can provide more quantitative measurements. |
| Caged Compound | NPE-caged ADPR (10-20 µM) | This concentration range is effective for loading into HEK293 and Jurkat cells.[14][16] |
| Uncaging Wavelength | ~365 nm | Optimal for photolysis of the NPE group. |
| Uncaging Duration | 200 - 1000 ms | Must be empirically determined to achieve sufficient uncaging without causing phototoxicity. |
| Primary Endpoint | Change in Fluorescence (ΔF/F₀) | The change in fluorescence intensity relative to the baseline provides a measure of the Ca²⁺ influx. |
| Table 2: Key Parameters for Calcium Imaging using Caged ADPR. |
Application III: Workflow for Pharmacological Screening
Using ADPR as a consistent agonist provides a stable and reproducible platform for screening chemical libraries to identify novel TRPM2 modulators (inhibitors or potentiators). A typical workflow involves establishing a baseline of ADPR-induced activity and then measuring the effect of test compounds on this activity.
Figure 2: High-throughput screening workflow for identifying TRPM2 modulators.
Why this workflow works: In a high-throughput context, using an external stressor like H₂O₂ to generate endogenous ADPR is often more practical than using caged compounds.[13] The principle remains the same: establish a robust, ADPR-dependent signal and screen for compounds that alter it. Hits identified in this primary screen can then be validated using the more precise patch-clamp methodology with direct ADPR application to confirm their mechanism of action.
Technical Considerations and Troubleshooting
-
Purity of ADPR: Commercial preparations of related nucleotides like cyclic ADPR (cADPR) can sometimes contain contaminating ADPR, which can lead to misinterpretation of results, as TRPM2 is significantly more sensitive to ADPR.[18] It is crucial to use highly purified ADPR for definitive experiments.
-
Intracellular Ca²⁺: Remember that TRPM2 activation is Ca²⁺-dependent. When performing patch-clamp experiments, the level of Ca²⁺ buffering in the pipette (e.g., the concentration of EGTA or BAPTA) will critically influence the magnitude of the ADPR-evoked current.[12]
-
Specificity: While ADPR is the canonical TRPM2 agonist, it's important to be aware of potential off-target effects, especially at high concentrations. For instance, ADPR has been shown to modulate other channels like ATP-sensitive K⁺ channels.[19] Proper controls, such as using parental cells that do not express TRPM2, are essential.
Conclusion
ADP-ribose is more than just a metabolite; it is the key that unlocks the TRPM2 channel. Its utility in pharmacology is profound, providing a direct and specific means to activate the channel. By applying the principles and protocols outlined in this guide—from precise electrophysiological measurements with intracellular dialysis to spatiotemporally controlled activation in intact cells with caged analogues—researchers can effectively dissect the function of TRPM2, understand its role in disease, and accelerate the discovery of novel therapeutics targeting this important ion channel.
References
- 1. Medicinal chemistry perspective of TRPM2 channel inhibitors: where we are and where we might be heading? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand recognition and gating mechanism through three ligand-binding sites of human TRPM2 channel | eLife [elifesciences.org]
- 3. Mechanism of TRPM2 channel gating revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Architecture of the TRPM2 channel and its activation mechanism by ADP-ribose and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structures and gating mechanism of human TRPM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Poly(ADP-ribose) Polymerase PARP-1 Is Required for Oxidative Stress-induced TRPM2 Activation in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPM2 channel opening in response to oxidative stress is dependent on activation of poly(ADP-ribose) polymerase - ProQuest [proquest.com]
- 9. New molecular mechanisms on the activation of TRPM2 channels by oxidative stress and ADP-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydrogen peroxide and ADP-ribose induce TRPM2-mediated calcium influx and cation currents in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endogenous ADP-ribose enables calcium-regulated cation currents through TRPM2 channels in neutrophil granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRPM2 channel opening in response to oxidative stress is dependent on activation of poly(ADP-ribose) polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Cell Permeable NPE Caged ADP-Ribose for Studying TRPM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Cell Permeable NPE Caged ADP-Ribose for Studying TRPM2 | PLOS One [journals.plos.org]
- 16. A cell permeable NPE caged ADP-ribose for studying TRPM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 18. Frontiers | Does Cyclic ADP-Ribose (cADPR) Activate the Non-selective Cation Channel TRPM2? [frontiersin.org]
- 19. Intracellular ADP-ribose inhibits ATP-sensitive K+ channels in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Adenosine 5'-diphosphoribose to Induce Calcium Release in Cell Culture
Introduction: Unveiling the Role of ADP-Ribose in Cellular Calcium Signaling
Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of physiological processes, from neurotransmission and muscle contraction to gene expression and apoptosis.[1][2] The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore critical for cellular function. While the roles of inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR) in mobilizing intracellular Ca²⁺ stores are well-established, Adenosine 5'-diphosphoribose (ADP-ribose or ADPR) has emerged as another key player in the complex symphony of calcium signaling.[3][4][5]
This guide provides a comprehensive overview of the mechanism by which ADPR induces calcium release and offers detailed protocols for researchers, scientists, and drug development professionals to effectively design, execute, and interpret experiments using ADPR to study calcium signaling in cell culture.
The Scientific Bedrock: ADPR and the TRPM2 Channel
The primary mechanism by which intracellular ADPR elicits a rise in cytosolic Ca²⁺ is through the activation of the Transient Receptor Potential Melastatin 2 (TRPM2) channel.[4][6][7] TRPM2 is a non-selective cation channel permeable to Ca²⁺, Na⁺, and K⁺, and is considered a "chanzyme" due to its dual function as an ion channel and an enzyme with a C-terminal NUDT9 homology (NUDT9H) domain that binds ADPR.[8][9]
It is crucial to distinguish the action of ADPR from its cyclic counterpart, cADPR. While both are metabolites of NAD⁺, they operate through distinct pathways. cADPR primarily sensitizes ryanodine receptors (RyRs) on the endoplasmic reticulum to Ca²⁺, leading to calcium-induced calcium release (CICR).[3][10][11] In contrast, ADPR directly gates the TRPM2 channel located on the plasma membrane and lysosomal membranes, leading to an influx of extracellular Ca²⁺ and release from intracellular stores, respectively.[4][6]
The activation of TRPM2 by ADPR is not a simple lock-and-key mechanism. It is a finely tuned process that is co-dependent on the presence of intracellular Ca²⁺.[9][12] This creates a positive feedback loop where an initial small increase in Ca²⁺ can potentiate the effect of ADPR on TRPM2, leading to a more robust and sustained calcium signal. Furthermore, the activity of TRPM2 is enhanced by heat, making it a thermosensitive channel.[13][14]
The dysregulation of the ADPR-TRPM2 signaling axis has been implicated in a variety of pathological conditions, including neurodegenerative diseases, inflammation, and ischemia-reperfusion injury, making TRPM2 an attractive therapeutic target.[6][15]
Visualizing the Pathway: ADPR-Mediated Calcium Influx
To appreciate the sequence of events leading to ADPR-induced calcium release, the following signaling pathway diagram provides a visual representation.
Figure 1: Signaling pathway of ADPR-induced calcium influx via the TRPM2 channel.
Experimental Design: Key Considerations and Controls
A robust experimental design is paramount for obtaining reliable and interpretable data. The following points should be carefully considered:
-
Cell Line Selection: The choice of cell line is critical. Many cell lines, such as HEK293, have low endogenous expression of TRPM2.[1][10] For these cells, transient or stable overexpression of TRPM2 is necessary to observe a significant ADPR-induced calcium response.[10] Alternatively, cell lines with known endogenous TRPM2 expression, such as the rat insulinoma cell line INS-1, can be used.[5]
-
Method of ADPR Delivery: As ADPR is a charged molecule, it does not readily cross the plasma membrane. Therefore, it is typically introduced into the cell via whole-cell patch-clamp, or its production is stimulated endogenously by inducing oxidative stress (e.g., with H₂O₂), which activates Poly(ADP-ribose) polymerase (PARP) to generate ADPR from NAD⁺.[16][17][18]
-
Calcium Indicator Dye: A variety of fluorescent calcium indicator dyes are available. Fluo-4 AM is a common choice due to its high fluorescence quantum yield upon Ca²⁺ binding and its excitation/emission spectra being compatible with standard GFP/FITC filter sets.[4] It is a non-ratiometric dye, meaning the fluorescence intensity is directly proportional to the intracellular Ca²⁺ concentration. For more quantitative measurements, ratiometric dyes like Fura-2 can be used.[2][9]
-
Positive and Negative Controls:
-
Positive Control: A well-characterized calcium ionophore such as ionomycin can be used to elicit a maximal calcium response, confirming that the cells are healthy and the dye is functional.
-
Negative Controls:
-
Vehicle control (the buffer used to dissolve ADPR).
-
In TRPM2-overexpressing cells, a mock-transfected or non-induced control group will demonstrate the TRPM2-dependency of the response.
-
Pre-treatment with a TRPM2 inhibitor can be used to confirm the specificity of the ADPR-induced calcium influx. Several non-specific inhibitors are available, including 2-aminoethoxydiphenyl borate (2-APB), N-(p-amylcinnamoyl)anthranilic acid (ACA), and clotrimazole.[5][19][20]
-
-
Quantitative Data Summary
The following table summarizes typical concentration ranges for reagents used in ADPR-induced calcium release experiments. It is important to note that optimal concentrations may vary depending on the cell type and experimental conditions.
| Reagent | Typical Concentration Range | Purpose | Reference(s) |
| ADP-Ribose (intracellular) | 10 µM - 1 mM | Activation of TRPM2 | [16][17][21][22] |
| Fluo-4 AM | 1 - 5 µM | Intracellular calcium indicator | [4][23] |
| Pluronic F-127 | 0.01 - 0.02% (w/v) | Aids in dispersing Fluo-4 AM | [1][4] |
| Probenecid | 1 - 2.5 mM | Inhibits organic anion transporters to prevent dye leakage | [4][23] |
| Ionomycin | 1 - 10 µM | Positive control (calcium ionophore) | N/A |
| Clotrimazole (TRPM2 inhibitor) | 10 - 30 µM | Negative control (TRPM2 inhibition) | [10][20] |
Detailed Protocol: Measuring ADPR-Induced Calcium Release using Fluo-4 AM
This protocol provides a step-by-step guide for a fluorescence microscopy-based assay to measure ADPR-induced calcium release in adherent cells overexpressing TRPM2.
Materials and Reagents
-
HEK293 cells stably or transiently expressing TRPM2
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine or other appropriate coating for culture plates/coverslips
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
HEPES buffer
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid (optional)
-
ADP-Ribose
-
Ionomycin
-
TRPM2 inhibitor (e.g., clotrimazole)
-
DMSO
-
Sterile, nuclease-free water
Workflow Overview
Figure 2: Experimental workflow for measuring ADPR-induced calcium release.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Coat the desired culture plates (e.g., 96-well black-walled, clear-bottom plates or glass-bottom dishes) with an appropriate attachment factor (e.g., Poly-D-lysine) according to the manufacturer's instructions.
-
Trypsinize and count the TRPM2-expressing cells.
-
Seed the cells at a density that will result in a 70-80% confluent monolayer on the day of the experiment.
Day 2: Transient Transfection (if applicable)
-
If using transient transfection, transfect the cells with the TRPM2 expression vector according to your preferred transfection protocol.
Day 3: Experiment Day
1. Reagent Preparation:
-
Assay Buffer: Prepare HBSS supplemented with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in DMSO.
-
Probenecid Stock Solution (250 mM): Dissolve probenecid in 1 M NaOH and adjust the pH to 7.4 with 1 M HCl.
-
Dye Loading Solution (for one 96-well plate):
-
To 10 mL of Assay Buffer, add 20 µL of 1 mM Fluo-4 AM stock solution (final concentration: 2 µM).
-
Add 10 µL of 20% Pluronic F-127 stock solution (final concentration: 0.02%).
-
(Optional) Add 100 µL of 250 mM Probenecid stock solution (final concentration: 2.5 mM).
-
Vortex thoroughly to ensure complete mixing. Prepare this solution fresh before use.
-
-
Compound Plate Preparation: Prepare a separate 96-well plate with your test compounds (ADPR, ionomycin, TRPM2 inhibitor, vehicle) at 2-5X the final desired concentration in Assay Buffer.
2. Cell Loading with Fluo-4 AM:
-
Aspirate the cell culture medium from the wells.
-
Gently wash the cells once with 100 µL of Assay Buffer.
-
Add 100 µL of the Dye Loading Solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
-
Add 100 µL of Assay Buffer to each well and incubate at room temperature for at least 20 minutes to allow for complete de-esterification of the dye.
3. Calcium Measurement:
-
Place the cell plate into the fluorescence plate reader or on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Set the instrument parameters:
-
Excitation wavelength: ~494 nm
-
Emission wavelength: ~516 nm
-
Data acquisition rate: Typically, one reading every 1-5 seconds.
-
-
Record a stable baseline fluorescence for 1-2 minutes.
-
Using the instrument's automated injection system, add the compounds from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for 5-10 minutes to capture the full calcium response.
Data Analysis
-
Background Subtraction: If necessary, subtract the background fluorescence from wells containing no cells.
-
Normalization: The raw fluorescence data (F) can be normalized to the initial baseline fluorescence (F₀) to represent the change in fluorescence (F/F₀).
-
Quantification: Key parameters to quantify include:
-
Peak Amplitude: The maximum F/F₀ value achieved after stimulation.
-
Time to Peak: The time taken to reach the peak amplitude.
-
Area Under the Curve (AUC): An integrated measure of the total calcium response over time.
-
-
Dose-Response Curves: If testing a range of ADPR concentrations, plot the peak amplitude or AUC against the log of the ADPR concentration to generate a dose-response curve and calculate the EC₅₀.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High background fluorescence | Incomplete removal of extracellular dye. | Increase the number and volume of washes after dye loading. |
| Cell death leading to dye leakage. | Check cell viability; optimize seeding density and handling. | |
| Low or no signal | Inefficient dye loading. | Optimize Fluo-4 AM concentration and incubation time. Ensure Pluronic F-127 is used. |
| Low or no TRPM2 expression. | Verify TRPM2 expression by Western blot or qPCR. | |
| Photobleaching of the dye. | Reduce excitation light intensity and/or exposure time. | |
| Uneven fluorescence within a well | Uneven cell seeding. | Ensure a single-cell suspension before seeding. |
| Dye compartmentalization into organelles. | Reduce dye loading time or temperature. | |
| High well-to-well variability | Inconsistent cell numbers. | Use a cell counter for accurate seeding. |
| Inconsistent dye loading. | Ensure consistent timing and volumes for all wells. |
Conclusion: Empowering Calcium Signaling Research
The ADPR-TRPM2 signaling pathway represents a crucial mechanism for calcium regulation in a multitude of cellular contexts. A thorough understanding of its function is vital for advancing our knowledge of both normal physiology and disease pathogenesis. By providing a solid theoretical foundation and a detailed, field-proven protocol, this guide aims to empower researchers to confidently and accurately investigate the role of ADP-ribose in their specific systems of interest. The ability to reliably induce and measure ADPR-mediated calcium release will undoubtedly facilitate the discovery of novel therapeutic interventions targeting this important signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 3. Frontiers | EZcalcium: Open-Source Toolbox for Analysis of Calcium Imaging Data [frontiersin.org]
- 4. hellobio.com [hellobio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Calcium Imaging Data Analysis [simonsfoundation.org]
- 7. First steps for presentation and analysis of calcium imaging data [data.caltech.edu]
- 8. cs229.stanford.edu [cs229.stanford.edu]
- 9. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPM2 Oxidation Activates Two Distinct Potassium Channels in Melanoma Cells through Intracellular Calcium Increase [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of TRPM2 by Extra- and Intracellular Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. First steps for presentation and analysis of calcium imaging data - FocalPlane [focalplane.biologists.com]
- 14. TRPM2 activation by cyclic ADP-ribose at body temperature is involved in insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Medicinal chemistry perspective of TRPM2 channel inhibitors: where we are and where we might be heading? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Poly(ADP-ribose) Polymerase PARP-1 Is Required for Oxidative Stress-induced TRPM2 Activation in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TRPM2 channel opening in response to oxidative stress is dependent on activation of poly(ADP-ribose) polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. alzdiscovery.org [alzdiscovery.org]
- 20. Inhibition of TRPM2 channels by the antifungal agents clotrimazole and econazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. qcbr.queens.org [qcbr.queens.org]
- 22. journals.physiology.org [journals.physiology.org]
- 23. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols: Techniques for Delivering ADP-Ribose into Living Cells
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Intracellular ADP-Ribose
Adenosine diphosphate ribose (ADP-ribose) is a crucial signaling molecule involved in a myriad of cellular processes, including DNA repair, cell death, and calcium signaling.[1][2] It is the monomeric unit of poly(ADP-ribose) (PAR), a complex post-translational modification synthesized by Poly(ADP-ribose) polymerases (PARPs).[3] The intracellular concentration of ADP-ribose is tightly regulated, and its dysregulation is implicated in various diseases, making the ability to artificially introduce it into living cells a powerful tool for research and therapeutic development.
However, the delivery of ADP-ribose into the intracellular environment is challenging due to its negative charge at physiological pH, which prevents it from passively crossing the cell membrane. This guide provides a comprehensive overview of various techniques to overcome this barrier, offering detailed protocols and insights to help researchers successfully deliver ADP-ribose into living cells and validate its intracellular effects.
Techniques for ADP-Ribose Delivery
Several methods have been developed to introduce ADP-ribose into cells, each with its own set of advantages and limitations. The choice of method often depends on the cell type, the experimental goals, and the available resources.
Method 1: Physical Delivery - Microinjection
Principle: Microinjection is a direct physical method that uses a fine glass micropipette to inject a solution containing ADP-ribose directly into the cytoplasm or nucleus of a single cell. This technique offers precise control over the amount of substance delivered and the target location within the cell.
Protocol: Microinjection of ADP-Ribose
-
Prepare Micropipettes: Pull glass capillaries to create micropipettes with a tip diameter of approximately 0.5 µm using a micropipette puller.
-
Backfill Micropipettes: Load the ADP-ribose solution (typically in a buffered solution like PBS) into the micropipette from the back end using a microloader pipette tip.
-
Cell Preparation: Plate adherent cells on a glass-bottom dish to allow for easy visualization under a microscope. For suspension cells, use a holding pipette to immobilize a single cell.
-
Microinjection Setup: Mount the dish on an inverted microscope equipped with a micromanipulator.
-
Injection: Under microscopic guidance, carefully insert the micropipette into the cytoplasm of the target cell and inject a defined volume of the ADP-ribose solution using a microinjector.
-
Post-Injection Care: After injection, carefully withdraw the micropipette and return the cells to the incubator for recovery and subsequent analysis.
Advantages and Limitations:
-
Advantages: High precision in delivery amount and location, suitable for single-cell analysis.
-
Limitations: Low throughput, technically demanding, can cause cell damage if not performed carefully.
Method 2: Physical Delivery - Electroporation
Principle: Electroporation utilizes an electrical pulse to create transient pores in the cell membrane, allowing molecules like ADP-ribose to enter the cell from the surrounding medium. This method is suitable for treating a large population of cells simultaneously.
Protocol: Electroporation for ADP-Ribose Delivery
-
Cell Preparation: Harvest cells and resuspend them in an electroporation buffer at a specific density (e.g., 1 x 10^6 cells/mL).
-
Prepare Electroporation Mixture: Add the desired concentration of ADP-ribose to the cell suspension.
-
Electroporation: Transfer the cell/ADP-ribose mixture to an electroporation cuvette. Apply an electrical pulse using an electroporator. The optimal pulse voltage, width, and number will vary depending on the cell type and should be optimized.
-
Recovery: After the pulse, allow the cells to recover in the cuvette for a few minutes at room temperature before transferring them to a culture dish with fresh medium.
-
Incubation: Incubate the cells under normal culture conditions for subsequent experiments.
Advantages and Limitations:
-
Advantages: High throughput, applicable to a wide range of cell types.
-
Limitations: Can cause significant cell death, requires optimization of electrical parameters.
Method 3: Carrier-Mediated Delivery - Lipofection
Principle: Lipofection involves encapsulating ADP-ribose within liposomes, which are small vesicles made of a lipid bilayer. These liposomes can fuse with the cell membrane, releasing their contents into the cytoplasm.[4] Cationic lipids are often used to facilitate the interaction with the negatively charged cell membrane.[5]
Protocol: Liposome-Mediated Delivery of ADP-Ribose
-
Liposome Preparation: Prepare liposomes by the thin-film hydration method.[5] Dissolve lipids (e.g., a mixture of a cationic lipid and a neutral lipid) in an organic solvent. Evaporate the solvent to form a thin lipid film on the wall of a round-bottom flask.
-
Encapsulation of ADP-Ribose: Hydrate the lipid film with an aqueous solution containing ADP-ribose. This process will form multilamellar vesicles encapsulating the ADP-ribose.
-
Sizing: To obtain unilamellar vesicles of a defined size, the liposome suspension can be sonicated or extruded through polycarbonate membranes with a specific pore size.
-
Transfection: Add the ADP-ribose-containing liposomes to the cell culture medium. The liposomes will interact with the cells and deliver the ADP-ribose.
-
Incubation and Analysis: Incubate the cells for a desired period before performing downstream analyses.
Advantages and Limitations:
-
Advantages: Relatively low toxicity compared to electroporation, can be used for in vivo delivery.[6]
-
Limitations: Lower efficiency for some cell types, potential for liposome-induced cellular responses.
Method 4: Chemical Approach - Cell-Permeable Analogs
Principle: This approach involves chemically modifying ADP-ribose to create a cell-permeable analog. These analogs can diffuse across the cell membrane and are then intracellularly converted to ADP-ribose or a functional mimic. A common strategy is to mask the negative charges of the phosphate groups with acetoxymethyl (AM) esters, which are cleaved by intracellular esterases.[7]
Synthesis of a Cell-Permeable ADP-Ribose Analog (Conceptual)
The synthesis of cell-permeable analogs like cADPR-AM has been reported and involves multi-step chemical reactions to attach the AM groups to the phosphate moieties of ADP-ribose.[7] Researchers can either synthesize these compounds in-house if they have the expertise in medicinal chemistry or purchase them from commercial suppliers.
Protocol: Using Cell-Permeable ADP-Ribose Analogs
-
Reagent Preparation: Dissolve the cell-permeable ADP-ribose analog in a suitable solvent, such as DMSO, to create a stock solution.
-
Cell Treatment: Dilute the stock solution in cell culture medium to the desired final concentration and add it to the cells.
-
Incubation: Incubate the cells for a sufficient time to allow the analog to enter the cells and be hydrolyzed to the active form.
-
Analysis: Perform downstream assays to assess the effects of the intracellularly generated ADP-ribose.
Advantages and Limitations:
-
Advantages: Non-invasive, easy to use, provides better temporal control over delivery.
-
Limitations: Potential for incomplete hydrolysis or off-target effects of the analog or its byproducts, synthesis can be complex.[8][9][10][11]
Comparison of Delivery Techniques
| Technique | Principle | Efficiency | Cell Viability | Throughput | Technical Difficulty |
| Microinjection | Direct physical injection into a single cell. | High (per cell) | Moderate to Low | Low | High |
| Electroporation | Electric pulses create transient membrane pores. | Moderate to High | Low to Moderate | High | Moderate |
| Lipofection | Lipid vesicles fuse with the cell membrane. | Low to Moderate | Moderate to High | High | Low |
| Cell-Permeable Analogs | Chemical modification for passive diffusion. | Moderate to High | High | High | Low |
Validation of Intracellular ADP-ribose Delivery
Confirming the successful delivery and biological activity of ADP-ribose is a critical step. The following protocols describe methods to quantify intracellular ADP-ribose and to assess its functional consequences.
Protocol 1: Quantification of Intracellular ADP-ribose by HPLC
This protocol allows for the direct measurement of intracellular ADP-ribose concentrations using high-performance liquid chromatography (HPLC).[12][13]
-
Cell Lysis: After delivery of ADP-ribose, wash the cells with ice-cold PBS and lyse them using a suitable method, such as sonication or treatment with a lysis buffer.
-
Protein Precipitation: Precipitate proteins from the cell lysate, for example, by adding trichloroacetic acid.
-
Extraction: Centrifuge the lysate to pellet the precipitated proteins and collect the supernatant containing the small molecules, including ADP-ribose.
-
HPLC Analysis: Inject the supernatant into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) and a UV detector.
-
Quantification: Compare the peak corresponding to ADP-ribose in the sample to a standard curve generated with known concentrations of ADP-ribose to determine the intracellular concentration.
Protocol 2: Functional Validation - Calcium Imaging for TRPM2 Activation
ADP-ribose is a known activator of the TRPM2 ion channel, which leads to an influx of calcium ions.[14][15][16][17] This functional assay indirectly confirms the presence of intracellular ADP-ribose by measuring the resulting calcium response.
-
Cell Loading with Calcium Indicator: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Establish Baseline: Place the cells on a fluorescence microscope and record the baseline fluorescence intensity before delivering ADP-ribose.
-
ADP-ribose Delivery: Deliver ADP-ribose using one of the methods described above.
-
Image Acquisition: Immediately after delivery, acquire a time-lapse series of fluorescent images to monitor changes in intracellular calcium concentration.
-
Data Analysis: Quantify the change in fluorescence intensity over time. A significant increase in fluorescence indicates a calcium influx and successful delivery of biologically active ADP-ribose.
Protocol 3: Downstream Effect Validation - Immunofluorescence of Poly(ADP-ribose) (PAR)
Exogenous ADP-ribose can be utilized by PARPs to synthesize PAR, especially in response to cellular stress like DNA damage. Detecting an increase in PAR levels can serve as another validation of successful ADP-ribose delivery.[18][19]
-
Cell Treatment: Deliver ADP-ribose to cells and, if desired, induce DNA damage (e.g., with H₂O₂).
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them with a detergent (e.g., 0.1% Triton X-100).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for PAR.
-
Secondary Antibody Incubation: Wash the cells and incubate them with a fluorescently labeled secondary antibody.
-
Imaging: Mount the coverslips on microscope slides and visualize the PAR signal using a fluorescence microscope. An increase in nuclear fluorescence intensity compared to control cells indicates an increase in PAR synthesis.
Signaling Pathways Involving ADP-Ribose
Understanding the signaling context in which delivered ADP-ribose will act is crucial for experimental design and interpretation.
TRPM2 Activation Pathway
Caption: Workflow of TRPM2 activation by intracellular ADP-ribose.
DNA Damage Response (DDR) Pathway
Caption: Role of ADP-ribose in the DNA Damage Response pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low delivery efficiency | Suboptimal protocol parameters (e.g., electroporation voltage, liposome formulation). | Systematically optimize the parameters for your specific cell type. |
| High cell toxicity | Harsh delivery method (e.g., electroporation). | Switch to a milder method like lipofection or cell-permeable analogs. Optimize parameters to reduce stress. |
| No biological effect observed | Insufficient intracellular concentration of ADP-ribose. Degradation of ADP-ribose. | Increase the concentration of delivered ADP-ribose. Use freshly prepared solutions. Validate delivery with HPLC. |
| High background in immunofluorescence | Non-specific antibody binding. | Optimize blocking conditions and antibody concentrations. Include appropriate controls.[20] |
References
- 1. Frontiers | Research Progress on Mono-ADP-Ribosyltransferases in Human Cell Biology [frontiersin.org]
- 2. ADP-ribosylation from molecular mechanisms to therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical tools for profiling the intracellular ADP-ribosylated proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and use of cell-permeant cyclic ADP-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and agonist activity of cyclic ADP-ribose analogues with substitution of the northern ribose by ether or alkane chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel photo-clickable adenosine and cyclic ADP-ribose analogs: 8-N3-2′-O-propargyladenosine and 8-N3-2′-O-propargyl-cADPR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of phosphonoacetate analogues of the second messenger adenosine 5′-diphosphate ribose (ADPR) - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09284F [pubs.rsc.org]
- 12. Determination of intracellular concentrations of the TRPM2 agonist ADP-ribose by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of intracellular levels of cyclic ADP-ribose by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrogen peroxide and ADP-ribose induce TRPM2-mediated calcium influx and cation currents in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endogenous ADP-ribose enables calcium-regulated cation currents through TRPM2 channels in neutrophil granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A calcium influx pathway regulated separately by oxidative stress and ADP-Ribose in TRPM2 channels: single channel events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development and characterization of new tools for detecting poly(ADP-ribose) in vitro and in vivo | eLife [elifesciences.org]
- 19. raytruantlab.ca [raytruantlab.ca]
- 20. benchchem.com [benchchem.com]
An Application Note: A Validated Protocol for Assessing ADP-ribose-dependent Cell Death (Parthanatos)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADP-ribosylation is a critical post-translational modification where ADP-ribose moieties are transferred from NAD+ to target proteins, regulating processes like DNA repair and transcription[1]. However, severe DNA damage, often caused by oxidative stress or alkylating agents, can trigger hyperactivation of the nuclear enzyme Poly(ADP-ribose) Polymerase 1 (PARP1)[2]. This leads to a distinct form of regulated cell death known as parthanatos[3].
Parthanatos is characterized by the massive synthesis of poly(ADP-ribose) (PAR) polymers, profound cellular energy depletion (NAD+ and ATP), and the caspase-independent translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, culminating in large-scale DNA fragmentation[1][2][3]. This cell death pathway is implicated in numerous pathologies, including ischemic tissue damage, neurodegeneration, and certain cancers, making it a key target for therapeutic intervention[2][4][5].
This guide provides a comprehensive, multi-assay workflow to reliably induce, identify, and quantify parthanatos. It emphasizes a self-validating system, where sequential molecular events are monitored, from initial PARP1 activation to final cell demise, ensuring robust and reproducible results.
The Parthanatos Signaling Cascade
The defining feature of parthanatos is its strict dependence on PARP1 hyperactivation[1][4]. The cascade proceeds through several well-defined steps:
-
Initiation : Severe DNA strand breaks, induced by agents like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) or extensive reactive oxygen species (ROS), are sensed by PARP1, leading to its hyperactivation[1][6].
-
PAR Polymer Synthesis : Hyperactivated PARP1 consumes large quantities of cellular NAD+ to synthesize long, branched PAR polymers on itself and other nuclear proteins[3].
-
Energy Crisis : The rapid and massive consumption of NAD+ leads to a secondary depletion of ATP, plunging the cell into an energetic collapse[1][2].
-
AIF Release : PAR polymers, or their fragments, act as a death signal, translocating from the nucleus to the mitochondria. There, they bind directly to AIF, a mitochondrial intermembrane space protein, triggering its release into the cytosol[6][7].
-
Nuclear Translocation & DNA Fragmentation : AIF moves to the nucleus, where it complexes with factors like Macrophage Migration Inhibitory Factor (MIF) to mediate large-scale chromatin condensation and DNA fragmentation, leading to cell death[1][8].
References
- 1. Molecular mechanisms of cell death by parthanatos: More questions than answers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthanatos: A redox-dependent cell death pathway in cardiovascular disease and myocardial aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Parthanatos and Its Role in Diverse Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Parthanatos: mitochondrial-linked mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly (ADP-ribose) (PAR) Binding to Apoptosis-Inducing Factor Is Critical For PAR Polymerase-1-Dependent Cell Death (Parthanatos) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
Application of ADP-ribose in Studying the DNA Damage Response: A Technical Guide for Researchers
Introduction: The Critical Role of ADP-ribosylation in Genome Integrity
The integrity of our genome is under constant assault from both endogenous and environmental agents, leading to various forms of DNA damage. To counteract these threats, cells have evolved a sophisticated network of signaling pathways collectively known as the DNA Damage Response (DDR). A key player in the DDR is the post-translational modification known as ADP-ribosylation, a process orchestrated by the Poly(ADP-ribose) Polymerase (PARP) family of enzymes.[1][2][3][4]
Upon detecting a DNA lesion, particularly single-strand breaks (SSBs), PARP1, the most abundant and well-studied member of the family, is rapidly recruited to the site of damage.[5][6] Activated PARP1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach chains of poly(ADP-ribose) (PAR) to itself and a multitude of acceptor proteins, including histones.[7][8] This surge of PARylation at the damage site serves as a critical signaling platform, creating a scaffold that recruits a host of DDR factors, such as DNA ligases, polymerases, and chromatin remodelers, to facilitate DNA repair.[5][9]
The dynamic nature of this process is tightly regulated. The "writers" of this modification, primarily PARP1 and PARP2 in the context of DNA damage, are counteracted by "erasers" like Poly(ADP-ribose) glycohydrolase (PARG) and (ADP-ribosyl)hydrolase 3 (ARH3), which dismantle the PAR chains to terminate the signal.[2][10] A third class of proteins, the "readers," possess specific domains that recognize and bind to PAR, translating the signal into downstream cellular actions.
Recent discoveries have further expanded our understanding of this crucial modification, highlighting serine as a primary site of ADP-ribosylation in the DDR, a process dependent on the accessory factor HPF1.[2][10] The significance of ADP-ribosylation extends beyond DNA repair, influencing chromatin structure, transcription, and even cell fate decisions.[7][10]
This technical guide provides an in-depth overview of the application of ADP-ribose in studying the DNA damage response. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols to investigate this critical cellular process.
Visualizing the Core Signaling Pathway
The following diagram illustrates the central role of PARP1 in the DNA damage response, from sensing DNA breaks to recruiting repair machinery.
Caption: PARP1 activation and downstream signaling in the DNA damage response.
Therapeutic Implications: PARP Inhibitors in Oncology
The critical reliance of certain cancer cells on PARP-mediated DNA repair has paved the way for a revolutionary class of targeted therapies: PARP inhibitors (PARPis).[11][12] In cancers with pre-existing defects in other DNA repair pathways, such as those harboring mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP activity leads to a synthetic lethality.[11][12] By blocking the repair of SSBs, PARPis cause these lesions to accumulate and convert into more lethal double-strand breaks (DSBs) during DNA replication. In BRCA-deficient cells, which are unable to efficiently repair DSBs through homologous recombination, this accumulation of damage triggers cell death.[1][13]
The mechanism of action of PARPis is twofold: they not only inhibit the catalytic activity of PARP but also "trap" the PARP enzyme on the DNA at the site of damage.[13][14] This trapping of the PARP-DNA complex is a potent cytotoxic event that further contributes to the therapeutic efficacy of these drugs.[14] Several PARP inhibitors, including olaparib, rucaparib, niraparib, and talazoparib, have gained regulatory approval for the treatment of various cancers, particularly ovarian, breast, prostate, and pancreatic cancers with BRCA mutations.[12][13]
Experimental Protocols for Studying ADP-ribosylation
A variety of robust methods are available to investigate the role of ADP-ribosylation in the DNA damage response. This section provides detailed protocols for key in vitro and cell-based assays.
Protocol 1: In Vitro PARP1 Activity Assay (Chemiluminescent)
This assay measures the enzymatic activity of PARP1 by quantifying the incorporation of biotinylated NAD+ into histone proteins.
Principle: Histones are coated onto a microplate and serve as substrates for PARP1. In the presence of activated DNA, PARP1 catalyzes the transfer of biotinylated ADP-ribose from biotin-NAD+ to the histones. The resulting biotinylated histones are then detected with streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. The light output is directly proportional to PARP1 activity.[8]
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Biotinylated NAD+
-
PARP Assay Buffer
-
Blocking Buffer
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Microplate luminometer
Procedure:
-
Plate Preparation: Wash the histone-coated plate three times with PBST (PBS with 0.05% Tween-20). Block the wells with 200 µL of Blocking Buffer for 90 minutes at room temperature. Wash the plate three times with PBST.[8]
-
Inhibitor Preparation (Optional): Prepare serial dilutions of the PARP inhibitor to be tested.
-
Reaction Setup:
-
Prepare a Master Mix containing PARP Assay Buffer, activated DNA, and biotinylated NAD+.
-
Add 2.5 µL of the inhibitor dilution or vehicle control to the appropriate wells.
-
Add 12.5 µL of the Master Mix to all wells except the blank.
-
Add 10 µL of 1x PARP Assay Buffer to the blank wells.[8]
-
-
Enzyme Addition: Add the appropriate concentration of PARP1 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at room temperature for 1 hour.[8]
-
Detection:
-
Wash the plate three times with PBST.
-
Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[8]
-
Wash the plate three times with PBST.
-
Add the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
-
Measurement: Immediately measure the chemiluminescence using a microplate reader.
Data Analysis:
| Treatment | PARP1 Activity (Relative Luminescence Units) | % Inhibition |
| No Enzyme Control | 150 | N/A |
| Vehicle Control | 50,000 | 0% |
| Inhibitor (1 nM) | 25,000 | 50% |
| Inhibitor (10 nM) | 5,000 | 90% |
| Inhibitor (100 nM) | 1,000 | 98% |
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cellular PARP Trapping Assay (Chromatin Fractionation and Immunoblotting)
This method quantifies the amount of PARP1 that is "trapped" on chromatin within cells following treatment with a DNA-damaging agent and a PARP inhibitor.[15][16]
Principle: Cells are treated with a DNA-damaging agent to induce PARP1 recruitment to chromatin. Subsequent treatment with a PARP inhibitor can trap PARP1 on the DNA. Cells are then lysed and fractionated to separate the chromatin-bound proteins from the soluble proteins. The amount of PARP1 in the chromatin fraction is then quantified by Western blotting.
Materials:
-
Cultured cells
-
DNA-damaging agent (e.g., methyl methanesulfonate - MMS)
-
PARP inhibitor of interest
-
Subcellular protein fractionation kit
-
Protease and phosphatase inhibitors
-
Primary antibodies: anti-PARP1, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with the PARP inhibitor or vehicle for 1-2 hours.
-
Induce DNA damage by treating with a DNA-damaging agent for the desired time.
-
-
Chromatin Fractionation:
-
Protein Quantification: Determine the protein concentration of the chromatin fractions.
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against PARP1 and Histone H3.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities for PARP1 and normalize to the Histone H3 loading control. Compare the amount of chromatin-bound PARP1 in the different treatment groups.
Expected Results: Treatment with a DNA-damaging agent will increase the amount of PARP1 in the chromatin fraction. Co-treatment with an effective PARP trapping agent will lead to a further, dose-dependent increase in chromatin-bound PARP1.
Caption: Workflow for the cellular PARP trapping assay.
Protocol 3: Immunofluorescence Staining for Poly(ADP-ribose) (PAR)
This protocol allows for the visualization and quantification of PAR formation within cells, providing a spatial and temporal readout of PARP activity.
Principle: Cells are fixed and permeabilized to allow for the entry of antibodies. A primary antibody specific for PAR is used to detect the modification, followed by a fluorescently labeled secondary antibody. The fluorescence signal can then be visualized and quantified using microscopy.
Materials:
-
Adherent cells grown on coverslips
-
DNA-damaging agent (e.g., H₂O₂)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBST)
-
Primary antibody: anti-PAR
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with a DNA-damaging agent to induce PARP activity. Include appropriate negative (no damage) and positive controls.
-
Fixation:
-
Permeabilization:
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the cells with the anti-PAR primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each.
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.[19]
-
-
Imaging: Visualize the cells using a fluorescence microscope. The PAR signal will appear as fluorescent foci or a diffuse nuclear stain, depending on the extent of DNA damage.
Data Analysis: The intensity of the PAR fluorescence signal can be quantified using image analysis software. The number of PAR-positive cells or the average fluorescence intensity per nucleus can be determined and compared across different treatment conditions.
Advanced Techniques: Mass Spectrometry and Click Chemistry
For a more in-depth analysis of ADP-ribosylation, advanced techniques such as mass spectrometry and the use of clickable probes are invaluable.
Mass Spectrometry-based Proteomics: Mass spectrometry has emerged as a powerful tool for the global identification and site-specific localization of ADP-ribosylation.[20][21] Due to the labile nature of the ADP-ribose modification, specialized enrichment and fragmentation methods are required. Two prominent strategies are:
-
Af1521 Macrodomain Enrichment: This method utilizes the high affinity of the Af1521 macrodomain for ADP-ribose to enrich for ADP-ribosylated peptides from a complex protein digest.[22]
-
Phosphodiesterase-based Method: This approach involves the enzymatic digestion of the heterogeneous PAR chains into a single, stable phosphoribose remnant, which simplifies the subsequent mass spectrometry analysis and facilitates site localization.[23]
Click Chemistry Probes: The use of NAD+ analogs containing "clickable" functional groups (e.g., an alkyne or azide) allows for the covalent labeling and subsequent detection or enrichment of ADP-ribosylated proteins.[24][25] These probes can be introduced into cell lysates or, in some cases, live cells, providing a versatile tool for studying PARP activity and identifying their substrates.[25]
Troubleshooting and Best Practices
Achieving reliable and reproducible results when studying ADP-ribosylation requires careful attention to experimental detail. Here are some key considerations:
-
Sample Preparation is Critical: ADP-ribosylation can be labile, particularly to heat. Avoid boiling samples in SDS-PAGE loading buffer; instead, incubate at a lower temperature (e.g., 60°C for 10 minutes).[26]
-
Inhibit Endogenous Enzyme Activity: When preparing cell lysates, include PARP and PARG inhibitors to prevent artificial ADP-ribosylation or degradation of existing modifications.[26]
-
Optimize Antibody Concentrations: For immunoblotting and immunofluorescence, perform antibody titrations to determine the optimal concentration that provides a strong signal with minimal background.[27]
-
Thorough Washing is Key: Inadequate washing can lead to high background in immunoassays. Ensure sufficient and stringent washing steps are performed.[27]
-
Mind the Reagent Specificity: Be aware of potential cross-reactivity of detection reagents. For example, some reagents may cross-react with NADH, leading to false-positive signals.[28]
Conclusion and Future Perspectives
The study of ADP-ribosylation in the DNA damage response has provided profound insights into the fundamental mechanisms of genome maintenance and has revolutionized cancer therapy. The experimental approaches outlined in this guide provide a robust toolkit for researchers to further unravel the complexities of this vital signaling pathway.
Future research will likely focus on several key areas: dissecting the specific roles of different PARP family members in the DDR, understanding the interplay between ADP-ribosylation and other post-translational modifications, and developing novel therapeutic strategies that target the ADP-ribosylation signaling network to overcome resistance to current PARP inhibitors. The continued application of the techniques described herein, coupled with the development of new and innovative methodologies, will undoubtedly drive further discoveries in this exciting and impactful field.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The function and regulation of ADP-ribosylation in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. promegaconnections.com [promegaconnections.com]
- 5. ADP-ribosylation of DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the role of ADP-Ribosylation in DNA repair - Princeton Insights [insights.princeton.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response [frontiersin.org]
- 11. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 12. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 13. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. benchchem.com [benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. Immunofluorescence for adherent cells [protocols.io]
- 19. arigobio.com [arigobio.com]
- 20. benchchem.com [benchchem.com]
- 21. Identifying ADP-Ribosylation Sites with Mass Spectrometry [thermofisher.com]
- 22. Characterizing ADP-Ribosylation Sites Using Af1521 Enrichment Coupled to ETD-Based Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 23. ADP-ribosylated peptide enrichment and site identification: The phosphodiesterase based method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Clickable Aminooxy Probe for Monitoring Cellular ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Detecting Protein ADP-Ribosylation Using a Clickable Aminooxy Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
Application Note & Protocol: Preparation of High-Purity Stock Solutions of Adenosine 5'-diphosphoribose (ADP-ribose) Sodium Salt
Abstract
Adenosine 5'-diphosphoribose (ADP-ribose) is a pivotal signaling molecule and a fundamental substrate in critical cellular processes, including DNA repair, apoptosis, and signal transduction.[1] It is the monomer unit for the synthesis of poly(ADP-ribose) (PAR) by Poly(ADP-ribose) Polymerases (PARPs) and a potent activator of the TRPM2 ion channel.[2][3][4] The integrity of experimental outcomes in studies involving these pathways is critically dependent on the quality and stability of the ADP-ribose solutions used. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, validation, and storage of high-purity ADP-ribose sodium salt stock solutions, ensuring experimental reproducibility and accuracy.
Introduction: The Centrality of ADP-ribose in Cellular Signaling
ADP-ribosylation is a dynamic post-translational modification where ADP-ribose moieties are transferred from nicotinamide adenine dinucleotide (NAD+) to target proteins.[2][4] This process, governed by "writer" enzymes like the PARP family and reversed by "erasers" such as PARG (Poly(ADP-ribose) glycohydrolase), regulates a vast network of cellular responses to stress, particularly DNA damage.[5][6][7][8] The free ADP-ribose molecule itself is a key signaling entity, notably for its role in activating the Ca²⁺-permeable TRPM2 channel, linking oxidative stress to calcium signaling pathways.[2][5]
Given its multifaceted roles, the preparation of ADP-ribose solutions is not a trivial procedural step but a foundational element of experimental design. Instability, incorrect pH, or improper storage can lead to hydrolysis and the generation of impurities, confounding data interpretation. This guide explains the causality behind each step, providing a self-validating system for producing reliable ADP-ribose stock solutions.
Reagent Characterization & Properties
Successful preparation begins with understanding the starting material. Adenosine 5'-diphosphoribose sodium salt is typically supplied as a stable, white to light-yellow solid powder.[1][2] Verifying the quality of the powdered reagent is the first checkpoint for protocol success.
Table 1: Physicochemical Properties of ADP-ribose Sodium Salt
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₂N₅NaO₁₄P₂ | [2] |
| Molecular Weight | 581.30 g/mol | [2] |
| CAS Number | 68414-18-6 | [1][2][3] |
| Appearance | White to light yellow solid | [2] |
| Purity | ≥93-98% (HPLC recommended) | [1][3][9] |
| Solubility (Water) | Up to 125 mg/mL (may require sonication) | [2] |
| Solubility (DMSO) | Up to 25 mg/mL (requires sonication/warming) | [2] |
-
Expert Insight (Purity): The purity of the solid reagent is paramount. Impurities can compete with ADP-ribose in enzymatic assays or elicit off-target effects in cell-based studies. Always source from a reputable supplier and refer to the lot-specific Certificate of Analysis.
Core Principles of Stock Solution Preparation
The stability of ADP-ribose in solution is highly dependent on the choice of solvent and, most critically, the control of pH.
Solvent Selection: Water vs. Biological Buffers
-
High-Purity Water: The most common solvent is sterile, nuclease-free, high-purity water (e.g., Milli-Q® or equivalent).[2][9][10] However, dissolving ADP-ribose sodium salt in unbuffered water results in a mildly acidic solution (pH ~3.5), which can promote hydrolysis over time.[11][12]
-
Biological Buffers (Recommended): For enhanced stability, especially for long-term storage, dissolving ADP-ribose in a biological buffer is the superior choice.[13]
-
Tris-HCl or HEPES: Buffers like 50 mM Tris-HCl or HEPES, adjusted to a pH of 7.4-8.0, are ideal as they maintain a stable pH environment where the molecule is less prone to degradation.[12][14]
-
Causality: The phosphate backbone of ADP-ribose is susceptible to acid-catalyzed hydrolysis. Maintaining a neutral to slightly alkaline pH protects these vulnerable phosphodiester bonds, preserving the integrity of the molecule.
-
Caution on Phosphate Buffers: Avoid using phosphate-buffered saline (PBS) if the stock solution will be used in assays where phosphate could interfere, such as kinase or phosphatase assays.[13]
-
Workflow for Preparing Stock Solutions
The following diagram outlines the critical decision points and steps for reliable stock solution preparation.
Caption: General workflow for ADP-ribose stock solution preparation.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Buffered Stock Solution (Recommended)
This protocol is optimized for stability and is suitable for most enzymatic and cell-based applications.
-
Pre-calculation: Determine the mass of ADP-ribose sodium salt (MW: 581.30 g/mol ) required.
-
Mass (mg) = 10 mM * 581.30 g/mol * Volume (L) * 1000 mg/g
-
Example: For 1 mL (0.001 L), Mass = 10 * 581.30 * 0.001 = 5.813 mg.
-
-
Reagent Preparation:
-
Allow the vial of ADP-ribose sodium salt powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Prepare a 50 mM Tris-HCl buffer, pH 7.5, using high-purity water.
-
-
Dissolution:
-
Accurately weigh the calculated mass of ADP-ribose powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of 50 mM Tris-HCl, pH 7.5.
-
Vortex thoroughly until the powder is completely dissolved. If needed, briefly sonicate in a water bath.
-
-
Sterilization (Application Dependent):
-
If the stock solution is intended for use in cell culture or other sterile applications, pass it through a 0.22 µm syringe filter into a new sterile tube.[2] This step is crucial to prevent microbial contamination.
-
-
Final Steps:
Table 2: Quick Calculation for Stock Solution Preparation
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.581 mg | 2.907 mg | 5.813 mg |
| 5 mM | 2.907 mg | 14.53 mg | 29.07 mg |
| 10 mM | 5.813 mg | 29.07 mg | 58.13 mg |
| 50 mM | 29.07 mg | 145.3 mg | 290.7 mg |
Quality Control: A Self-Validating System
Trust in your results begins with validating your reagents. The concentration of the freshly prepared ADP-ribose stock solution should be confirmed using UV-Vis spectrophotometry.
-
Principle: The adenine base in ADP-ribose has a characteristic maximum absorbance (λmax) at 259 nm.[12][15] The Beer-Lambert law (A = εcl) allows for a precise concentration calculation.
-
Molar Extinction Coefficient (ε): The accepted value for adenosine-containing nucleotides at pH 7.0 is 15,400 M⁻¹cm⁻¹ at 259 nm.[12]
Protocol: Spectrophotometric Concentration Validation
-
Dilution: Prepare an accurate dilution of your stock solution in the same buffer used for dissolution. A dilution factor of 1:100 or 1:200 is typical for a 10 mM stock.
-
Example: Add 10 µL of 10 mM stock to 990 µL of buffer for a 1:100 dilution (final theoretical concentration = 100 µM).
-
-
Measurement:
-
Blank the spectrophotometer with the buffer.
-
Measure the absorbance (A) of the diluted sample at 259 nm.
-
-
Calculation:
-
Concentration (M) = Absorbance / (ε * path length in cm)
-
Example: If A = 1.54 and path length = 1 cm, Concentration = 1.54 / 15,400 = 0.0001 M or 100 µM.
-
Multiply by the dilution factor to confirm the original stock concentration. (100 µM * 100 = 10,000 µM = 10 mM).
-
-
Trustworthiness: An experimentally determined concentration within ±5% of the theoretical value confirms accurate preparation. Significant deviations may indicate weighing errors, impurities, or degradation.
Storage and Stability: Preserving Reagent Integrity
Improper storage is the most common cause of reagent failure. ADP-ribose solutions are susceptible to both chemical hydrolysis and microbial degradation.
Table 3: Recommended Storage Conditions
| Format | Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | ≥ 4 years | Store sealed in a desiccated environment to prevent moisture absorption.[1][9] |
| Stock Solution | -80°C | Up to 2 years | Optimal for long-term stability. Aliquot into single-use tubes.[2] |
| Stock Solution | -20°C | Up to 1 year | Suitable for intermediate-term storage. Avoid frost-free freezers which undergo temperature cycles.[2] |
| Working Dilution | 4°C | Several days | Recommended to prepare fresh daily from a frozen aliquot for maximum activity. |
CRITICAL DIRECTIVE: Never subject your main stock solution to repeated freeze-thaw cycles.[2][10][15] This process disrupts molecular stability and introduces water crystals that can damage the compound. Aliquoting is a non-negotiable step for ensuring long-term viability and experimental consistency.
Application Context: The Role of ADP-ribose in PARP Signaling
Understanding the biological context clarifies the importance of these protocols. In response to DNA damage, PARP-1 synthesizes long chains of poly(ADP-ribose) on itself and other nuclear proteins. This PARylation acts as a scaffold to recruit DNA repair machinery. The entire process is fueled by the monomeric ADP-ribose precursor, NAD+.
Caption: Role of ADP-ribose as the building block in the PARP-mediated DNA damage response.
Safety & Handling Precautions
-
Always consult the product-specific Safety Data Sheet (SDS) before handling.[10][16]
-
Wear standard personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.[17]
-
When handling the powder, avoid dust formation by working in a well-ventilated area or a chemical fume hood.[16]
-
The compound is for research use only and not for human or veterinary use.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Rise and Fall of Poly (ADP-ribose). An Enzymatic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple roles for mono- and poly(ADP-ribose) in regulating stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ADP-ribose hydrolases: biological functions and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 13. Preparation of ADP stock - General Lab Techniques [protocol-online.org]
- 14. benchchem.com [benchchem.com]
- 15. biolog.de [biolog.de]
- 16. echemi.com [echemi.com]
- 17. jenabioscience.com [jenabioscience.com]
Unlocking the ADP-Ribose Interactome: A Guide to Non-Hydrolyzable Analogs in Binding Assays
Introduction: The Dynamic World of ADP-Ribosylation and the Analytical Challenge
ADP-ribosylation is a critical post-translational modification that governs a multitude of cellular processes, from DNA damage repair and chromatin remodeling to transcriptional regulation and cell death signaling.[1][2] This dynamic process is orchestrated by a family of enzymes known as ADP-ribosyltransferases (ARTs), including the well-studied poly(ADP-ribose) polymerases (PARPs), which transfer ADP-ribose moieties from NAD+ onto target proteins.[3][4] The resulting mono- or poly(ADP-ribose) (MAR/PAR) chains are then recognized by a host of "reader" proteins containing specific binding modules, and subsequently removed by "eraser" enzymes like poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolases (ARHs).[4]
The transient and dynamic nature of ADP-ribosylation presents a significant challenge for researchers seeking to dissect the intricate interactions between ADP-ribose and its binding proteins. The very enzymes that recognize and bind to ADP-ribose are often the same ones that hydrolyze it, making it difficult to study these interactions in a stable and quantitative manner. This is where non-hydrolyzable ADP-ribose analogs come into play, offering a powerful toolkit to freeze these fleeting interactions and enable robust and reproducible binding assays. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of these invaluable tools.
The Power of Stability: Why Use Non-Hydrolyzable ADP-Ribose Analogs?
The core advantage of non-hydrolyzable ADP-ribose analogs lies in their resistance to enzymatic cleavage by "eraser" enzymes. This stability transforms a dynamic process into a static one, allowing for the application of a wide range of biophysical techniques to accurately measure binding affinities and kinetics. By replacing the labile glycosidic bond with a more stable linkage, these analogs enable:
-
Stable Complex Formation: The formation of a stable complex between the analog and the binding protein is essential for techniques that require a certain level of temporal stability for signal detection.
-
Accurate Quantification of Binding: The absence of enzymatic degradation ensures that the concentration of the ligand remains constant throughout the experiment, a prerequisite for accurate determination of binding constants (Kd).
-
Broader Applicability: Non-hydrolyzable analogs can be used to study the binding of both "reader" and "eraser" proteins, as the latter will bind to the analog without catalyzing its breakdown.[1][5]
-
High-Throughput Screening (HTS): The stability and reproducibility offered by these analogs make them ideal for the development of robust HTS assays to screen for inhibitors of ADP-ribose binding proteins, a critical step in drug discovery.[6][7]
dot graph TD { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Figure 1: Overcoming the Hydrolysis Challenge.
A Toolkit of Non-Hydrolyzable Analogs
A variety of non-hydrolyzable ADP-ribose analogs have been developed, each with its unique chemical properties and applications. The choice of analog will depend on the specific research question and the binding protein of interest.
| Analog Name | Key Feature & Modification | Primary Application | Reference(s) |
| Appr-ADPR | Phospho-ribosyl-adenosine diphosphate ribose | Mimics the terminal ADP-ribose of a PAR chain | Binding studies of PAR readers |
| Carba-NAD+ | Methylene group replaces the ribose oxygen | PARP inhibitor studies, structural biology | [8][9][10] |
| Benzamide Adenine Dinucleotide (BAD) | Benzamide group replaces nicotinamide | Allosteric PARP1 inhibitor studies | [8][10] |
| Cysteine-linked ADP-Ribose | S-glycosidic bond | FRET-based binding assays for readers and erasers | [5][11] |
| Ring-opened ADP-Ribose | Non-hydrolyzable due to opened ribose ring | AlphaScreen assays for macrodomains | [1] |
Binding Assay Methodologies: Protocols and Best Practices
The stability of non-hydrolyzable ADP-ribose analogs opens the door to a variety of robust binding assay formats. Here, we detail the protocols for three widely used techniques: Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
Fluorescence Polarization (FP) Binding Assay
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[12] In the context of ADP-ribosylation, a fluorescently labeled non-hydrolyzable ADP-ribose analog (the "tracer") is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, its rotation is slowed, leading to an increase in polarization. This change in polarization can be used to determine binding affinity and to screen for competitive inhibitors.[13][14]
dot graph TD { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Figure 2: Principle of Fluorescence Polarization Assay.
Protocol: Competitive FP Assay for a PARP Inhibitor
This protocol describes a competitive binding assay to determine the IC50 of a test compound against a PARP enzyme using a fluorescently labeled non-hydrolyzable ADP-ribose analog.
Materials:
-
Purified PARP enzyme (e.g., PARP1)
-
Fluorescently labeled non-hydrolyzable ADP-ribose analog (e.g., TAMRA-labeled analog)
-
Test compound library
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
384-well, low-volume, black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Determine the optimal tracer concentration:
-
Prepare a serial dilution of the fluorescent tracer in assay buffer.
-
Measure the fluorescence intensity and polarization of each dilution.
-
Select the lowest concentration that gives a stable and robust signal (typically in the low nanomolar range).
-
-
Determine the optimal protein concentration:
-
Using the optimal tracer concentration, perform a titration with the PARP enzyme.
-
The optimal protein concentration should result in a significant shift in polarization (ideally 50-80% of the maximum shift) to ensure a good assay window for competition.
-
-
Competitive Binding Assay:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
In a 384-well plate, add the test compounds.
-
Add the PARP enzyme at its optimal concentration to all wells except the "no enzyme" controls.
-
Incubate for 15-30 minutes at room temperature.
-
Add the fluorescent tracer at its optimal concentration to all wells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting:
-
Low signal-to-noise ratio: Increase the concentration of the tracer or protein, or choose a brighter fluorophore.[15]
-
High background polarization: Check for autofluorescence of the test compounds or buffer components.[12]
-
No change in polarization upon protein binding: The fluorophore may be too far from the binding site or have too much rotational freedom. Consider a different labeling position or a shorter linker.[15]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful, label-free technique that directly measures the heat changes associated with a binding event.[16][17] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[18] In a typical ITC experiment, a solution of the non-hydrolyzable ADP-ribose analog is titrated into a solution containing the protein of interest, and the heat released or absorbed is measured.
dot graph TD { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Figure 3: Isothermal Titration Calorimetry Workflow.
Protocol: Characterizing the Binding of a Macrodomain to a Non-Hydrolyzable ADP-Ribose Analog
Materials:
-
Purified macrodomain-containing protein
-
Non-hydrolyzable ADP-ribose analog (e.g., Appr-ADPR)
-
Dialysis buffer: 20 mM HEPES pH 7.5, 150 mM NaCl
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze both the protein and the analog extensively against the same buffer to minimize heats of dilution.[19]
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
Accurately determine the concentrations of both the protein and the analog.
-
-
ITC Experiment:
-
Load the protein solution (typically 10-50 µM) into the sample cell.
-
Load the analog solution (typically 10-20 times the protein concentration) into the injection syringe.[19]
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-10 µL) of the analog into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Perform a control experiment by titrating the analog into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of analog to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.[18] The entropy (ΔS) can then be calculated.
-
Troubleshooting:
-
Large heats of dilution: Ensure that the protein and analog are in perfectly matched buffers.[19][20]
-
Noisy baseline: Degas the samples thoroughly and ensure the instrument is properly equilibrated.
-
Poorly defined binding isotherm: The concentrations of the protein and/or analog may be too low or too high. The "c-window" (c = Ka * [protein]) should ideally be between 10 and 1000 for optimal curve fitting.
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique that measures changes in the refractive index at the surface of a sensor chip upon molecular binding.[21][22] In a typical SPR experiment for studying ADP-ribose interactions, a binding protein is immobilized on the sensor chip, and a solution containing the non-hydrolyzable ADP-ribose analog is flowed over the surface. The binding of the analog to the immobilized protein causes a change in the refractive index, which is detected as a change in the SPR signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) can be calculated.[23][24]
dot graph TD { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Figure 4: Surface Plasmon Resonance for Binding Analysis.
Protocol: Kinetic Analysis of a PARP-Analog Interaction
Materials:
-
Purified PARP enzyme
-
Non-hydrolyzable ADP-ribose analog
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the PARP enzyme (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate pH 5.0) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of the non-hydrolyzable ADP-ribose analog in running buffer.
-
Inject the analog solutions over the immobilized protein surface at a constant flow rate, followed by a dissociation phase where only running buffer is flowed.
-
Include several buffer-only injections (blanks) for double referencing.
-
Regenerate the surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).
-
-
Data Analysis:
-
Subtract the reference surface and blank injection signals from the data.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the ka and kd values.[25]
-
Calculate the Kd from the ratio of kd to ka.
-
Troubleshooting:
-
Non-specific binding: Add a carrier protein like BSA to the running buffer and increase the salt concentration.
-
Mass transport limitation: Use a lower immobilization level of the protein or a higher flow rate.
-
Incomplete regeneration: Test different regeneration solutions to find one that removes the bound analog without denaturing the immobilized protein.
Conclusion: A Powerful Approach for Advancing ADP-Ribosylation Research
Non-hydrolyzable ADP-ribose analogs are indispensable tools for studying the complex and dynamic world of ADP-ribosylation. By providing a stable platform for a variety of binding assays, these analogs enable researchers to accurately quantify the interactions between ADP-ribose and its binding partners. The detailed protocols and best practices outlined in this application note for Fluorescence Polarization, Isothermal Titration Calorimetry, and Surface Plasmon Resonance will empower researchers to confidently design and execute experiments that will further unravel the intricacies of ADP-ribosylation signaling and accelerate the discovery of novel therapeutics targeting this critical cellular process.
References
- 1. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 2. Enabling drug discovery for the PARP protein family through the detection of mono-ADP-ribosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tulipbiolabs.com [tulipbiolabs.com]
- 4. ADP-ribose hydrolases: biological functions and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A molecular toolbox for ADP-ribosyl binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A molecular toolbox for ADP-ribosyl binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [From poly(ADP-ribose) discovery to PARP inhibitors in cancer therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of screening assays for ADP-ribosyl readers and erasers using the GAP-tag as a binding probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tainstruments.com [tainstruments.com]
- 18. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 20. Obtaining precise and accurate results by ITC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 22. affiniteinstruments.com [affiniteinstruments.com]
- 23. Reprogramming cellular events by poly(ADP-ribose)-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protein-Protein Interactions: Surface Plasmon Resonance. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 25. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving solubility of Adenosine 5'-diphosphoribose sodium salt in buffers
Optimizing Solubility for Robust and Reproducible Experimental Outcomes
As a Senior Application Scientist, I understand that the success of your research often hinges on the meticulous preparation of reagents. Adenosine 5'-diphosphoribose (ADP-ribose) sodium salt is a vital compound in studies of cellular signaling, DNA repair, and energy metabolism.[1] However, achieving complete and consistent solubilization can be a challenge.
This guide provides a comprehensive, experience-driven approach to dissolving ADP-ribose sodium salt. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My ADP-ribose sodium salt isn't dissolving completely in my buffer. What's the most likely cause? A1: The most common culprits are suboptimal pH, high concentration, or buffer components that limit solubility. ADP-ribose is most stable and soluble in aqueous solutions with a pH between 6.8 and 7.4.[2] Attempting to dissolve it directly into a buffer outside this range, or at a concentration exceeding its solubility limit (e.g., approx. 10 mg/mL in PBS pH 7.2), can lead to issues.[3]
Q2: Is it safe to heat the solution to help it dissolve? A2: Gentle heating can be beneficial, but caution is paramount. ADP-ribosylation modifications have been shown to be heat-labile, with significant degradation at high temperatures (95°C).[4] We recommend using a water bath set to a physiological temperature (e.g., 37°C) to aid dissolution without risking chemical degradation of the molecule.
Q3: Can I prepare a concentrated stock solution and store it? A3: Preparing a concentrated stock in high-purity water is our recommended best practice.[5] However, aqueous solutions of ADP-ribose are not stable for long-term storage and should ideally be prepared fresh.[3][6] If you must store a solution, aliquot it into single-use volumes and store at -20°C for a very limited time. Avoid repeated freeze-thaw cycles.[7]
Q4: Which buffers are recommended for working with ADP-ribose? A4: Buffers that maintain a pH in the neutral range are ideal. Tris-HCl and HEPES are frequently used for ADP-ribose binding assays and enzymatic reactions, typically at a pH between 7.2 and 8.0.[8][9][10] Phosphate-buffered saline (PBS) at pH 7.2 is also commonly used.[3]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic workflow for addressing solubility issues. The core principle is to control the solvation environment by first dissolving the compound in an ideal solvent (water) before introducing it to the more complex buffer system.
Issue: Solid material remains undissolved or a precipitate forms upon adding ADP-ribose to the buffer.
This often occurs due to localized oversaturation or unfavorable buffer conditions. Follow this validated workflow to overcome this issue.
Experimental Protocol: The Recommended Dissolution Method
-
Prepare the Solvent: Use high-purity, nuclease-free water as your initial solvent.
-
Weigh Compound: Accurately weigh the required amount of ADP-ribose sodium salt in a sterile microcentrifuge tube.
-
Create Aqueous Stock: Add a minimal volume of high-purity water to achieve a high concentration (e.g., 50 mg/mL).[5] Vortex thoroughly until the solid is completely dissolved. The solution should be clear and colorless.
-
Buffer Introduction: While gently vortexing your final, pH-verified experimental buffer, add the concentrated aqueous stock solution dropwise. This gradual introduction prevents the formation of precipitates.
-
Final Check: Ensure the final solution is clear. If any cloudiness persists, proceed to the advanced troubleshooting steps below.
Workflow Diagram: Resolving Solubility Issues ```dot graph TD; A[Start: Undissolved Solid] --> B{Was a stock solution prepared in pure water first?}; B -- No --> C[Prepare a concentrated stock in H₂O, then add to buffer]; B -- Yes --> D{Is the final buffer pH between 6.8 - 7.4?}; C --> D; D -- No --> E[Adjust buffer pH to neutral range]; D -- Yes --> F{Is the final concentration too high?}; E --> F; F -- Yes --> G[Reduce final concentration or perform serial dilutions]; F -- No --> H[Apply gentle warming (37°C) or brief sonication]; G --> I[End: Solubilization Achieved]; H --> I; subgraph Legend [ ] direction LR style=filled fillcolor="#F1F3F4" troubleshoot[label="Troubleshooting Step", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] action[label="Recommended Action", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"] end
Caption: The effect of pH on the charge and solubility of ADP-ribose.
Data for Practical Application
Use this table as a guideline for your experimental design. Always perform a small-scale pilot test to confirm solubility at your specific concentration and buffer composition.
Table 1: Reference Solubility of Adenosine 5'-diphosphoribose Sodium Salt
| Solvent/Buffer | pH | Approximate Solubility | Source(s) | Notes |
| Water | ~7.0 | 50 mg/mL | [5] | Recommended for primary stock solutions. |
| PBS (Phosphate-Buffered Saline) | 7.2 | ~10 mg/mL | [3] | A higher solubility of 100 mg/mL has been reported by one supplier, but it's best to start with the more conservative value. [11] |
| Tris-HCl (50 mM) | 7.5-8.0 | Good | [7][8] | Widely used in enzymatic assays involving PARPs. |
| HEPES (20-50 mM) | 7.3-7.6 | Good | [8][10] | A common buffer for cell-based assays and protein binding studies. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. labsolu.ca [labsolu.ca]
- 6. selleckchem.com [selleckchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and Characterization of Recombinant ADP-Ribose Binding Reagents that Allow Simultaneous Detection of Mono and Poly ADP-Ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and characterization of recombinant ADP-ribose binding reagents that allow simultaneous detection of mono and poly ADP-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Navigating the Landscape of ADP-Ribose Signaling Experiments
Welcome to the Technical Support Center for ADP-ribose signaling research. This guide is designed for researchers, scientists, and drug development professionals to navigate the common artifacts and challenges encountered in these experiments. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of experimental artifacts and offer robust troubleshooting strategies to ensure the integrity of your data.
Section 1: Sample Preparation - The Foundation of Reliable Data
The initial handling of your biological samples is a critical control point where numerous artifacts can be introduced. Understanding the labile nature of ADP-ribosylation is key to preserving the modification for accurate detection.
FAQ: Why am I seeing inconsistent or no signal in my Western blots for ADP-ribosylated proteins?
Answer: A primary reason for signal loss is the heat lability of certain ADP-ribose linkages.[1][2] Routine boiling of samples in SDS-PAGE loading buffer can cleave the modification, particularly serine-linked ADP-ribosylation, leading to false-negative results.[1][3]
Troubleshooting Guide:
Issue: Loss of ADP-ribosylation signal after sample preparation.
Root Cause Analysis:
-
Heat-induced cleavage: The O-glycosidic bond in serine-linked ADP-ribosylation is sensitive to high temperatures.[4]
-
Post-lysis enzymatic activity: If not properly inhibited, PARPs and ADP-ribosylhydrolases can alter the ADP-ribosylation status of proteins after cell lysis.[1][3]
Solutions:
-
Avoid Boiling Samples: Instead of boiling, incubate your samples in SDS-PAGE loading buffer at a lower temperature, for example, 60°C for 10 minutes.[5]
-
Inhibit Endogenous Enzymes: Supplement your lysis buffer with a cocktail of inhibitors. This should include a potent PARP inhibitor (e.g., Olaparib, Talazoparib) to prevent de novo ADP-ribosylation and inhibitors of ADP-ribosylhydrolases like PARG.[1][3]
Experimental Protocol: Optimized Cell Lysis for ADP-Ribosylation Analysis
-
Wash 1-5 x 10^7 cells with ice-cold PBS and pellet by centrifugation.
-
Lyse the cell pellet in RIPA buffer supplemented with a protease inhibitor cocktail and a PARP inhibitor (e.g., 10 µM Olaparib).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Add SDS-PAGE loading buffer and incubate at 60°C for 10 minutes before loading on the gel.[5]
Visualization: Optimized Sample Preparation Workflow
Caption: Key steps in an optimized sample preparation workflow.
Section 2: Detection Reagents - Specificity is Paramount
The choice and validation of detection reagents, whether antibodies or ADP-ribose binding domains (e.g., macrodomains), are critical for avoiding misleading results.
FAQ: My anti-PAR/MAR antibody is lighting up everything, or showing unexpected bands. How do I know if it's specific?
Answer: Not all detection reagents for ADP-ribosylation are created equal. Some may recognize only the ADP-ribose moiety, while others might have specificity for the linkage to a particular amino acid or the surrounding protein backbone.[1][2] Cross-reactivity with structurally related molecules like NADH, ATP, and AMP is also a known issue for some antibodies.[2][6]
Troubleshooting Guide:
Issue: High background or non-specific bands in immunoassays.
Root Cause Analysis:
-
Poor Antibody Specificity: The antibody may cross-react with other molecules or recognize epitopes other than ADP-ribosylation.[6]
-
Incorrect Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[5][7]
-
Inadequate Blocking: Incomplete blocking of the membrane or plate surface allows for non-specific antibody adherence.[7]
-
Insufficient Washing: Failure to wash away unbound antibodies results in high background.[7]
Solutions:
-
Validate Your Antibody:
-
Dot Blot Analysis: Test the antibody against a panel of ADP-ribosylated and unmodified proteins.[6]
-
Peptide Competition Assay: Pre-incubate the antibody with free ADP-ribose, PAR, or related nucleotides (NAD+, AMP, ATP) before probing the blot. A specific antibody's signal should be competed away by ADP-ribose or PAR.[6]
-
Knockout/Knockdown Validation: Use cells deficient in a specific PARP enzyme to confirm the loss of signal.[8]
-
-
Optimize Antibody Concentration: Perform a titration of your primary and secondary antibodies to find the optimal dilution that maximizes the signal-to-noise ratio.[5]
-
Optimize Blocking and Washing:
Visualization: Antibody Specificity Validation Workflow
Caption: A logical workflow for troubleshooting antibody specificity.
Section 3: PARP Inhibitors - Beyond Catalytic Inhibition
PARP inhibitors are powerful tools and therapeutics, but their mechanism of action can be a source of experimental artifacts if not fully understood.
FAQ: I'm using a PARP inhibitor, but I'm still seeing a signal for ADP-ribosylation. Why?
Answer: This can be due to a few factors. Firstly, not all PARP inhibitors are equally potent or specific for all PARP family members.[10][11] Secondly, a key mechanism for some of the most effective PARP inhibitors is "trapping," where the inhibitor locks the PARP enzyme onto the DNA, rather than simply preventing its catalytic activity.[10][12] This trapped complex can still be recognized by some detection methods.
Troubleshooting Guide:
Issue: Unexpected results when using PARP inhibitors.
Root Cause Analysis:
-
Inhibitor Specificity: The inhibitor may not be effective against the specific PARP enzyme active in your experimental system.[11]
-
PARP Trapping: The assay may be detecting the trapped PARP-DNA complex, which is a distinct biological outcome from catalytic inhibition.[12]
-
Off-Target Effects: At high concentrations, some inhibitors may have off-target effects.[13]
Solutions:
-
Choose the Right Inhibitor: Consult the literature for the specificity profile of your chosen inhibitor against different PARP family members.
-
Distinguish Catalysis from Trapping: Employ specific assays to measure these different effects. Catalytic activity can be measured by quantifying PAR levels, while trapping can be assessed using assays that measure the amount of PARP bound to chromatin.[12]
-
Use Appropriate Controls: Always include a vehicle-only control (e.g., DMSO) and consider using a catalytically inactive mutant of the PARP of interest as a negative control.
Data Presentation: Specificity of Common PARP Inhibitors
| Inhibitor | Primary Targets | Key Feature |
| Olaparib | PARP1, PARP2 | Potent catalytic inhibitor and PARP trapper |
| Rucaparib | PARP1, PARP2 | Potent catalytic inhibitor and PARP trapper |
| Niraparib | PARP1, PARP2 | Potent catalytic inhibitor and PARP trapper |
| Talazoparib | PARP1, PARP2 | Most potent PARP trapper |
| Veliparib | PARP1, PARP2 | Weak PARP trapper, primarily a catalytic inhibitor |
This table provides a simplified overview. Potency and trapping efficiency can vary depending on the specific cellular context and assay.
Section 4: Mass Spectrometry - The Challenge of Labile Modifications
Mass spectrometry (MS) is the gold standard for identifying and localizing post-translational modifications. However, the analysis of ADP-ribosylation by MS is fraught with technical challenges.
FAQ: My mass spectrometry results show few or no ADP-ribosylated peptides, or the localization is ambiguous. What is going wrong?
Answer: The lability of the bond connecting ADP-ribose to the amino acid is a major hurdle.[14][15] During standard collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the large and labile ADP-ribose modification often fragments first, leaving the peptide backbone intact and unmodified, thus preventing site localization.[4][15]
Troubleshooting Guide:
Issue: Poor identification and localization of ADP-ribosylation sites by MS.
Root Cause Analysis:
-
Lability of the PTM: The ADP-ribose modification is lost during peptide fragmentation.[16]
-
Low Abundance: ADP-ribosylation is often a low-stoichiometry modification, requiring enrichment.[16]
-
Sub-optimal Fragmentation: HCD and CID are often not ideal for preserving the modification.
Solutions:
-
Enrich for ADP-ribosylated Peptides: Use affinity purification methods before MS analysis. Reagents like the Af1521 macrodomain are effective for enriching ADP-ribosylated peptides.[17][18]
-
Use Alternative Fragmentation Methods: Electron-transfer dissociation (ETD) and electron-transfer higher-energy collisional dissociation (EThcD) are "gentler" fragmentation techniques that tend to preserve the labile modification on the peptide backbone, allowing for more confident site localization.[14][16]
-
Optimize Data Analysis: Use specialized software and search parameters that account for the large mass shift of ADP-ribosylation (541.0611 Da) and its characteristic neutral losses.
Visualization: Mass Spectrometry Workflow for ADP-Ribosylation
Caption: Recommended workflow for confident ADP-ribosylation site ID by MS.
References
- 1. Protein and RNA ADP-ribosylation detection is influenced by sample preparation and reagents used - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein and RNA ADP-ribosylation detection is influenced by sample preparation and reagents used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Mass spectrometry for serine ADP-ribosylation? Think o-glycosylation! - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
- 13. Opinion: PARP inhibitors in cancer—what do we still need to know? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identifying ADP-Ribosylation Sites with Mass Spectrometry [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. An Advanced Strategy for Comprehensive Profiling of ADP-ribosylation Sites Using Mass Spectrometry-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Techniques for ADP-Ribosylated Substrate Identification | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Adenosine 5'-diphosphoribose (ADPR) Concentration for TRPM2 Activation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the TRPM2 ion channel. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize the concentration of Adenosine 5'-diphosphoribose (ADPR) for consistent and reproducible TRPM2 activation in your experiments. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.
Understanding the Core Principle: ADPR and TRPM2 Activation
The Transient Receptor Potential Melastatin 2 (TRPM2) is a non-selective, calcium-permeable cation channel critical in a variety of physiological processes, including immune responses and apoptosis.[1] Its activation is primarily gated by the intracellular binding of ADPR to its C-terminal NUDT9 homology domain.[2][3][4] However, this activation is not a simple lock-and-key mechanism; it is synergistically modulated by intracellular calcium ([Ca²⁺]i), making the precise control of both agonist and co-agonist concentrations paramount for successful experimentation.[2][5]
The effective concentration of ADPR required for TRPM2 activation can vary significantly, with reported half-maximal effective concentrations (EC₅₀) ranging from 1 to 90 µM depending on the cell type and experimental conditions.[2] This variability underscores the need for careful optimization.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with ADPR to activate TRPM2.
Q1: What is a good starting concentration range for ADPR in my experiments?
A1: For initial experiments, a broad concentration range of 1 µM to 500 µM ADPR is recommended. A typical starting point for whole-cell patch-clamp experiments is 100 µM ADPR in the intracellular pipette solution.[6] For calcium imaging, you can introduce ADPR into the cells via methods like microinjection or by using a caged-ADPR compound that can be activated with light. The optimal concentration is highly dependent on the cell type and the expression level of TRPM2.
Q2: My TRPM2 channels are not activating, or the response is very weak. What could be the issue?
A2: This is a common issue with several potential causes:
-
Suboptimal Intracellular Calcium: TRPM2 activation by ADPR is highly dependent on intracellular Ca²⁺.[2][5] Ensure your intracellular solution (for patch-clamp) or cell buffer (for imaging) contains an appropriate concentration of free Ca²⁺. A minimum of 30 nM internal Ca²⁺ is often required to enable TRPM2 currents.[2][5]
-
ADPR Degradation: ADPR solutions can be unstable, especially with repeated freeze-thaw cycles. Prepare fresh aliquots of your ADPR stock solution and store them at -80°C. For experiments, use a fresh aliquot for each new intracellular solution preparation.
-
ADPR Purity: Commercially available ADPR can have varying levels of purity. Contaminants may affect TRPM2 activation. It is advisable to use high-purity ADPR (≥95%).
-
Low TRPM2 Expression: The cell line you are using may have low endogenous expression of TRPM2. Consider using a cell line known to express TRPM2 robustly (e.g., HEK293 cells stably expressing human TRPM2) or primary cells like neutrophils.[6]
Q3: I see a large variability in the TRPM2 response between cells. How can I improve consistency?
A3: Variability between cells is expected to some extent. To minimize it:
-
Ensure Consistent Cell Health: Use cells from a similar passage number and ensure they are healthy and not overly confluent.
-
Standardize Your Protocol: Be meticulous with your experimental timings, solution changes, and cell handling.
-
Control Intracellular Calcium: Use a well-defined and buffered intracellular calcium concentration in your patch-clamp experiments.
-
Monitor Pipette Resistance: In patch-clamp experiments, use pipettes with a consistent resistance (e.g., 3-7 MΩ).[7][8]
Q4: Can other intracellular molecules affect ADPR-mediated TRPM2 activation?
A4: Yes. Several molecules can modulate TRPM2's sensitivity to ADPR:
-
Cyclic ADP-ribose (cADPR) and NAADP: These molecules can synergize with ADPR to potentiate TRPM2 activation, although their direct agonistic effects are debated.[2][9][10]
-
Hydrogen Peroxide (H₂O₂): Oxidative stress, often mimicked by H₂O₂, can lead to the endogenous production of ADPR and sensitize TRPM2.[2]
-
Adenosine Monophosphate (AMP): AMP, a product of ADPR hydrolysis by TRPM2's own enzymatic activity, can act as a negative feedback regulator, inhibiting channel activation.[2]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for common experimental challenges.
Guide 1: Poor or No TRPM2 Activation
This guide will walk you through a logical troubleshooting workflow if you are observing a lack of response to ADPR.
Workflow Diagram:
Caption: Troubleshooting workflow for suboptimal TRPM2 activation.
Step-by-Step Troubleshooting:
-
Validate Intracellular Calcium Concentration:
-
Rationale: As established, [Ca²⁺]i is a critical co-agonist. Without sufficient calcium, even high concentrations of ADPR may fail to activate TRPM2.[2][5]
-
Action: For patch-clamp, prepare your intracellular solution with a known free Ca²⁺ concentration, typically buffered with EGTA. A common starting point is around 200 nM.[9] For imaging, ensure your cells are in a calcium-containing buffer.
-
-
Assess ADPR Solution Integrity:
-
Rationale: ADPR is susceptible to hydrolysis. Old or improperly stored solutions are a frequent source of failed experiments.
-
Action: Prepare a fresh stock solution of high-purity ADPR in nuclease-free water or an appropriate buffer. Aliquot into single-use volumes and store at -80°C. Thaw a new aliquot for each experiment and discard any unused portion.
-
-
Confirm TRPM2 Expression:
-
Rationale: You cannot activate a channel that is not present.
-
Action: If using a new cell line, confirm TRPM2 expression via Western blot, qPCR, or by using a positive control cell line known to express TRPM2 (e.g., HEK293-hTRPM2).
-
-
Review Your Experimental Technique:
-
Rationale: Subtle variations in technique can significantly impact results.
-
Action (Patch-Clamp): Ensure a stable gigaohm seal is formed.[8] Allow sufficient time after achieving the whole-cell configuration for the intracellular solution containing ADPR to diffuse into the cell (at least 2 minutes).[11]
-
Action (Calcium Imaging): Ensure your chosen method for introducing ADPR is efficient and does not compromise cell viability.
-
Guide 2: Establishing an ADPR Dose-Response Curve
This guide provides a workflow for systematically determining the EC₅₀ of ADPR for TRPM2 in your specific experimental system.
Experimental Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. TRPM2: a multifunctional ion channel for calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TRPM2: bridging calcium and ROS signaling pathways—implications for human diseases [frontiersin.org]
- 4. Activators of TRPM2: Getting it right - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of TRPM2 by Extra- and Intracellular Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′-deoxy-ADPR activates human TRPM2 faster than ADPR and thereby induces higher currents at physiological Ca2+ concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | TRPM2 Is Not Required for T-Cell Activation and Differentiation [frontiersin.org]
- 11. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low signal in ADP-ribose quantification assays
Welcome to the technical support guide for ADP-ribose quantification assays. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to low or absent signals in their experiments. We will move beyond simple checklists to explore the causal biochemistry, empowering you to make informed decisions and generate robust, reproducible data.
The Challenge of Low Signal in ADP-Ribosylation Assays
ADP-ribosylation is a dynamic and often low-abundance post-translational modification, making its detection and quantification inherently challenging.[1] A weak signal can halt research progress, obscure the effects of inhibitors, and lead to misinterpretation of data. This guide provides a systematic approach to troubleshooting, starting from your sample preparation and moving through each critical step of a typical assay workflow.
Frequently Asked Questions & Troubleshooting Guides
Q1: My assay has produced a very weak or no signal across all wells, including my positive controls. Where do I begin troubleshooting?
When faced with a complete lack of signal, it's essential to systematically evaluate the core components of the assay. The issue is often a single, critical failure point rather than a combination of minor suboptimal conditions.
A1: The Root Cause Analysis Workflow
Start with a logical, step-by-step investigation of the most probable failure points. We recommend evaluating your workflow in the order presented below, as this follows the sequence of the experiment itself, from sample integrity to final signal detection.
Caption: A logical workflow for troubleshooting low assay signal.
This workflow helps isolate the variable that is compromising your results. Subsequent questions in this guide will delve into the specifics of each of these troubleshooting stages.
Q2: How can I be sure my sample preparation isn't the cause of the low signal?
Sample preparation is arguably the most critical and variable step. The stability of ADP-ribosylation is easily compromised by enzymatic activity during lysis and by physical handling.[2]
A2: Optimizing Sample Lysis and Handling
Causality: Upon cell lysis, you create a race against time. Endogenous hydrolases, particularly Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolases (ARHs), are released and will rapidly degrade the (poly) ADP-ribose chains you want to measure.[3][4] Furthermore, some ADP-ribose linkages are heat-labile and can be lost if samples are boiled.[1][3]
Core Recommendations:
-
Inhibitor Cocktails are Non-Negotiable: Your lysis buffer must contain inhibitors for PARP enzymes (to prevent artificial ADP-ribosylation post-lysis) and, crucially, for PARG (to prevent degradation of existing modifications).[5][6][7]
-
Avoid Heat: Do not boil samples in standard SDS-PAGE loading buffer. Instead, incubate at a lower temperature (e.g., 60°C for 10 minutes) to denature proteins without cleaving the modification.[5]
-
Protein Concentration Matters: Ensure you are loading a sufficient amount of total protein into your assay. A low signal may simply be due to a low concentration of the target protein. Always perform a protein quantification assay (e.g., BCA) on your lysates.[8][9]
-
Work Quickly and Cold: Perform all lysis and sample handling steps on ice to reduce the activity of degradative enzymes.[6][10]
This protocol is designed to maintain the integrity of ADP-ribosylation during cell extract preparation.
-
Base Lysis Buffer: Start with a RIPA or a modified NP-40 buffer. A common formulation is 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.[11]
-
Add Inhibitors Fresh: Immediately before use, supplement the base buffer with the following inhibitors to their final concentrations:
-
Protease Inhibitor Cocktail: 1X (as per manufacturer's recommendation).
-
PARP Inhibitor: e.g., 1 µM Olaparib or similar. This prevents PARP activity in the lysate that would consume NAD+ and create artifactual signal.[3][5]
-
PARG Inhibitor: e.g., 1X PDD00017273 or other commercially available PARG inhibitor. This is critical for preserving PAR chains.[6]
-
-
Cell Lysis:
-
Quantify and Store:
-
Transfer the supernatant to a new, pre-chilled tube.
-
Determine the protein concentration using a detergent-compatible assay.
-
Aliquot and store at -80°C to avoid freeze-thaw cycles.
-
Q3: My enzyme (e.g., PARP1) or substrate (NAD+) might be inactive. How can I test this?
The enzymatic reaction is the heart of the assay. If either the enzyme or its essential substrate is compromised, no signal will be generated, regardless of how perfect the rest of the protocol is.
A3: Validating Core Reaction Components
Causality:
-
Enzyme Activity: Recombinant enzymes like PARP1 can lose activity due to improper storage, repeated freeze-thaw cycles, or incorrect buffer conditions (pH, salt).
-
NAD+ Integrity: NAD+ is chemically unstable, particularly in solutions that are not acidic and when stored improperly.[12][13] Degradation of the NAD+ stock is a very common but often overlooked cause of assay failure.
Validation Strategy:
-
Test a New Aliquot: Before extensive troubleshooting, test a fresh, previously unopened aliquot of both the enzyme and NAD+.
-
Run a Simplified Positive Control: Perform a standalone reaction with a high concentration of active PARP1, activated DNA (for PARP1), and biotinylated-NAD+, then run the product on a dot blot. This isolates the core reaction from other assay variables.
-
Check Substrate Specificity: Many PARP assays use biotinylated NAD+ as a substrate.[14][15] Ensure you are using the correct concentration and that it has been stored protected from light and moisture as recommended by the supplier.
| Problem | Probable Cause | Recommended Solution |
| No signal even with recombinant PARP control | Inactive PARP Enzyme | Use a fresh, single-use aliquot of the enzyme. Verify storage conditions (-80°C is typical). Check the recommended assay buffer pH and salt concentration.[16] |
| Degraded NAD+ Substrate | Purchase a new lot of NAD+ or biotinylated-NAD+. Prepare fresh, small-volume aliquots in an appropriate buffer (e.g., acidic buffer for stability) and store at -80°C.[13] | |
| Missing Activator (for PARP1/2) | PARP1 and PARP2 require nicked or damaged DNA for robust activation. Ensure activated DNA is included in the reaction buffer.[17][18] | |
| Signal is present but weak | Suboptimal Enzyme Concentration | Perform an enzyme titration to find the optimal concentration that gives a robust signal within the linear range of the assay.[19] |
| Suboptimal NAD+ Concentration | The concentration of NAD+ should be at or near the Km of the enzyme for linear reaction kinetics. Titrate NAD+ to find the optimal concentration for your assay sensitivity.[14] |
Q4: How do I troubleshoot the detection step? My reaction should be working, but I'm getting a low chemiluminescent or fluorescent signal.
A weak final signal can be due to issues with the detection reagents (antibodies, streptavidin-HRP) or the signal generation substrate itself. This is a common problem in ELISA- and Western blot-based formats.
A4: Optimizing the Detection Cascade
Causality: The signal in many ADP-ribose assays is generated through an enzymatic cascade (e.g., Horseradish Peroxidase - HRP) acting on a substrate to produce light or color. Each step in this cascade is a potential point of failure. An antibody concentration that is too low will not capture enough target, while a concentration that is too high can lead to high background.[20][21] An inactive HRP conjugate or expired chemiluminescent substrate will produce no signal.[22][23]
Caption: Typical indirect detection workflow in a chemiluminescent assay.
Core Recommendations:
-
Titrate Your Antibodies: The manufacturer's recommended antibody dilution is a starting point. Optimal concentrations are application-specific. Perform a titration (e.g., a checkerboard titration) to find the dilution that provides the best signal-to-noise ratio.[5]
-
Verify Secondary Antibody/Conjugate: Ensure your HRP-conjugated secondary antibody is active and directed against the species of your primary antibody (e.g., anti-rabbit for a rabbit primary).[21] Store conjugates in aliquots at -20°C and avoid repeated freeze-thawing.
-
Check Your Chemiluminescent Substrate: Substrates have a limited shelf life and can lose potency, especially if not stored correctly (typically at 4°C, protected from light).[22] Using a substrate that is too cold or has not been allowed to equilibrate to room temperature can also weaken the signal.[22]
-
Increase Exposure Time: For imaging-based detection, you may simply need to increase the exposure time to capture a faint signal.[21][23] However, be aware that this can also increase background.
-
Use a More Sensitive Substrate: If your signal is consistently low, consider switching to a high-sensitivity chemiluminescent substrate.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Protein and RNA ADP-ribosylation detection is influenced by sample preparation and reagents used - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Western Blot Doctor™ — Signal Strength Problems | Bio-Rad [bio-rad.com]
- 10. mesoscale.com [mesoscale.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. goldmanlaboratories.com [goldmanlaboratories.com]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. westbioscience.com [westbioscience.com]
- 17. atcc.org [atcc.org]
- 18. PARP Universal Colorimetric Assay: R&D Systems [rndsystems.com]
- 19. PARP and DDR Pathway Drug Discovery [promega.kr]
- 20. benchchem.com [benchchem.com]
- 21. youtube.com [youtube.com]
- 22. licorbio.com [licorbio.com]
- 23. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
Technical Support Center: Proper Storage and Handling of Adenosine 5'-diphosphoribose (ADP-ribose) Powder
Welcome to the technical support center for Adenosine 5'-diphosphoribose (ADP-ribose). This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of ADP-ribose powder in your experiments. Here, we address common questions and troubleshooting scenarios to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for ADP-ribose powder?
A1: For long-term stability, ADP-ribose powder should be stored at -20°C.[1][2][3][4] It is crucial to keep the container tightly sealed to prevent exposure to moisture, as the compound can be hygroscopic.[5]
Q2: My laboratory only has -80°C freezers. Is it acceptable to store the ADP-ribose powder at this temperature?
A2: Yes, storing ADP-ribose powder at -80°C is acceptable and will not compromise its quality. The key is to maintain a consistent, low temperature and a dry environment.
Q3: How should I handle the ADP-ribose powder upon receiving it?
A3: Upon receipt, it is best practice to allow the container to equilibrate to room temperature before opening. This simple step prevents condensation from forming on the powder, which could introduce moisture and lead to degradation. Handle the powder in a clean, dry environment, and for safety, wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[6]
Q4: What is the best solvent for reconstituting ADP-ribose powder?
A4: ADP-ribose is readily soluble in water.[1] For most biological experiments, sterile, nuclease-free water or aqueous buffers such as PBS (pH 7.2) are recommended.[4] Some suppliers also note solubility in DMSO, though water is the more common choice.[7]
Q5: What is the stability of ADP-ribose in solution?
A5: ADP-ribose solutions are known to be unstable.[8] It is highly recommended to prepare solutions fresh for each experiment.[8] If you must store a stock solution, it is advisable to aliquot it into single-use volumes and store at -80°C for a short period. One supplier suggests that stock solutions can be stored at -80°C for up to six months, or at -20°C for one month.[9] However, for critical applications, fresh is always best. Avoid repeated freeze-thaw cycles as this will degrade the molecule.[9]
Troubleshooting Guide
Issue 1: Inconsistent or No Activity in My Assay
Possible Cause 1: Degradation of ADP-ribose powder due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the powder has been consistently stored at -20°C or below in a tightly sealed container.
-
Check for Moisture: Inspect the powder for any clumping or changes in appearance, which could indicate moisture contamination. ADP-ribose is hygroscopic.[5]
-
Use a New Aliquot: If you have been using the same vial for an extended period, try a fresh, unopened vial of ADP-ribose powder.
-
Possible Cause 2: Degradation of ADP-ribose in solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solution: Discard any previously made stock solutions and prepare a fresh solution immediately before your experiment. The stability of ADP-ribose in aqueous solutions is limited.[4]
-
pH of the Buffer: Ensure the pH of your buffer is near neutral (pH 7.0-7.4). Extreme pH values can accelerate the hydrolysis of the pyrophosphate bond.
-
Avoid Contamination: Use sterile, nuclease-free water and consumables to prevent enzymatic degradation.
-
Issue 2: Difficulty Dissolving the ADP-ribose Powder
Possible Cause 1: Insufficient mixing or incorrect solvent.
-
Troubleshooting Steps:
-
Gentle Agitation: After adding the solvent, gently vortex or pipette the solution up and down to aid dissolution. Avoid vigorous shaking, which can cause shearing of the molecule.[10]
-
Solvent Check: Confirm that you are using a recommended solvent, such as water or PBS.[1][4]
-
Sonication: If gentle mixing is insufficient, brief sonication in a water bath can be used to help dissolve the powder.[7]
-
Possible Cause 2: Reaching solubility limits.
-
Troubleshooting Steps:
-
Check Concentration: Verify the concentration of your intended stock solution. While ADP-ribose is soluble in water up to 50 mg/mL[1], preparing highly concentrated solutions may require more time and effort to dissolve completely.
-
Incremental Dissolution: For high concentrations, add the powder to the solvent in smaller portions, ensuring each portion dissolves before adding the next.
-
Experimental Protocols
Protocol 1: Reconstitution of ADP-ribose Powder
-
Remove the ADP-ribose powder from -20°C storage and allow the vial to equilibrate to room temperature for 15-20 minutes before opening.
-
In a sterile environment, add the desired volume of sterile, nuclease-free water or an appropriate aqueous buffer (e.g., PBS, pH 7.2) to the vial.
-
Gently mix by inverting the tube or by slow vortexing until the powder is completely dissolved. Inspect the solution to ensure there are no visible particulates.[10]
-
Proceed with your experiment immediately. For any unused portion of a freshly prepared stock solution, aliquot into single-use tubes and store at -80°C for short-term use.
| Parameter | Recommendation | Source |
| Storage Temperature (Powder) | -20°C | [1][2][3][4] |
| Solvent | Water, PBS (pH 7.2) | [1][4] |
| Solubility in Water | Up to 50 mg/mL | [1] |
| Solution Stability | Unstable, prepare fresh | [4][8] |
| Short-Term Solution Storage | Aliquot and store at -80°C | [9] |
Visual Guides
ADP-ribose Handling Workflow
Caption: Workflow for proper handling of ADP-ribose.
Troubleshooting Logic for Assay Failure
Caption: Decision tree for troubleshooting failed assays.
References
- 1. ≥93%, from yeast (candida utilis), powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ADP-ribose-pNP, ADP-Ribosylation Nucleotides - Jena Bioscience [jenabioscience.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. jpt.com [jpt.com]
dealing with variability in commercial batches of ADP-ribose sodium salt
Welcome to the technical support center for Adenosine Diphosphate-Ribose (ADP-Ribose) Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals who rely on ADP-ribose for their critical experiments, particularly in the study of ADP-ribosylation signaling pathways, such as those involving Poly(ADP-ribose) Polymerase (PARP) enzymes.[1][2][3]
It is a well-known challenge in the field that commercial batches of ADP-ribose sodium salt can exhibit significant variability in purity, hydration state, and the presence of impurities. This variability can be a major source of experimental irreproducibility, leading to shifting IC50 values, altered enzyme kinetics, and inconsistent results in cell-based assays. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you identify, characterize, and manage this variability, ensuring the robustness and reliability of your research.
Frequently Asked Questions (FAQs)
This section directly addresses the most common issues and questions encountered by researchers using commercial ADP-ribose sodium salt.
Q1: My PARP enzyme assay results are inconsistent after starting a new bottle of ADP-ribose. What's the likely cause?
This is the most frequently reported issue. A sudden shift in assay performance (e.g., changes in enzyme activity, inhibitor potency, or signal-to-background ratio) after introducing a new lot of ADP-ribose strongly points to variability in the reagent itself.
Primary Causes:
-
Purity Differences: The new batch may have a lower percentage of active ADP-ribose compared to your previous lot. Even suppliers' certificates of analysis can have lot-specific purity values (e.g., ≥93% vs. ≥98%).[4][5]
-
Presence of Inhibitory Impurities: Degradation products such as adenosine monophosphate (AMP) or related adenosine compounds can act as competitive inhibitors or otherwise interfere with your enzyme's activity.[6][7]
-
Inaccurate Concentration: The most common error is assuming the powder is 100% pure and anhydrous. ADP-ribose sodium salt is hygroscopic and can contain variable amounts of water and counter-ions, making concentration determination by weight alone highly inaccurate.
Recommended First Step: Immediately perform a side-by-side comparison of the new lot against your previous, trusted "gold standard" lot in your functional assay. If this confirms a discrepancy, proceed to the quality control protocols outlined in the Troubleshooting Guides section.
Q2: What are the common impurities in commercial ADP-ribose, and how do they affect my experiments?
Impurities can arise from either the manufacturing process or, more commonly, from the degradation of the ADP-ribose molecule itself.
-
Hydrolysis Products: The pyrophosphate bond is the most labile part of the molecule. It can be hydrolyzed to form Adenosine Monophosphate (AMP) and Ribose-5-phosphate . AMP is a known modulator of various enzymes and can interfere with assays involving ATP or other nucleotides.
-
Related Nucleotides: Depending on the synthesis and purification method, trace amounts of Adenosine , Cyclic ADP-ribose , or other adenosine-related compounds may be present.[6][7]
-
Residual Solvents & Salts: Buffers and salts from the purification process may also be present.
These impurities can impact your experiments by directly inhibiting the enzyme of interest, competing for the active site, or interfering with the detection method (e.g., fluorescence or luminescence).
Q3: How should I properly store and handle ADP-ribose sodium salt to ensure its stability?
Proper storage is critical to prevent degradation and maintain the integrity of your reagent.
-
Long-Term Storage (Solid): Store the lyophilized powder at -20°C or, ideally, -80°C in a desiccated environment.[8][9] The container should be tightly sealed to protect it from moisture.
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 10-100 mM) in a high-quality aqueous buffer (e.g., Tris or HEPES at pH 7.0-7.5). It is highly recommended to filter-sterilize the solution, aliquot it into single-use volumes, and store frozen at -80°C.[9]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution is a primary cause of degradation.[9] Aliquoting is essential to preserve the quality of the reagent over time.
Q4: The powder in my new batch of ADP-ribose looks slightly yellow/off-white. Can I still use it?
ADP-ribose sodium salt should be a white to off-white powder.[4] Any significant deviation in color, such as a noticeable yellow tint, suggests potential degradation or contamination. While it may not be definitively unusable, it is a strong warning sign. Do not use it in critical experiments without first performing the QC checks detailed in Protocol 1 , including a purity analysis by HPLC and a functional comparison to a trusted lot.
Q5: How do I accurately determine the concentration of my ADP-ribose stock solution?
As mentioned, weighing the powder is not a reliable method. The definitive method for determining the concentration of your ADP-ribose solution is through UV-Vis spectrophotometry .
-
Method: Prepare a dilution of your stock solution in a suitable buffer. Measure the absorbance at 259 nm .
-
Calculation: Use the Beer-Lambert law (A = εcl) with the known molar extinction coefficient (ε) for ADP-ribose.
-
Molar Extinction Coefficient (ε) at 259 nm, pH 7.0: 15,400 M⁻¹cm⁻¹
-
Concentration (M) = Absorbance / (15.4 x path length in cm)
-
This method provides the actual concentration of the chromophore-containing molecule (ADP-ribose), independent of water content or non-UV active impurities.
Troubleshooting Guides & Validated Protocols
When encountering variability, a systematic approach is key to identifying the root cause.
Troubleshooting Workflow
This workflow provides a logical path from observing an unexpected result to pinpointing the issue.
Caption: A logical workflow for troubleshooting experimental variability.
Protocol 1: Incoming Quality Control (QC) of New ADP-Ribose Batches
Perform these steps on every new lot of ADP-ribose before introducing it into your routine experiments.
1. Visual Inspection:
-
Confirm the material is a white to off-white, free-flowing powder.
-
Note any discoloration, clumping, or foreign particulates.
2. Solubility Test:
-
Prepare a 10 mg/mL solution in your primary assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
The solution should dissolve completely with gentle vortexing to form a clear, colorless solution.[4] Any haziness or particulates indicate a potential issue.
3. pH Measurement:
-
Measure the pH of the 10 mg/mL solution prepared in unbuffered water.
-
The pH should be near neutral (6.0-8.0). A significant deviation can affect your assay buffer capacity.
4. Concentration Verification by UV-Vis (Mandatory):
-
Prepare a high-concentration stock solution (e.g., 10 mM) based on weight.
-
Make a precise dilution into buffer (e.g., 1:200 for a 50 µM final concentration).
-
Measure the absorbance at 259 nm using a quartz cuvette.
-
Calculate the true concentration using the Beer-Lambert law as described in Q5. Use this empirically determined concentration for all subsequent experiments.
5. Purity Assessment by HPLC-UV (Recommended for High-Value Assays):
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 100 mM potassium phosphate, pH 6.0.
-
Mobile Phase B: 100% Methanol.
-
Gradient: Start with 100% A, ramp to 20% B over 15 minutes.
-
Detection: 259 nm.
-
Analysis: Inject a 10 µL sample of a ~1 mM solution. The primary ADP-ribose peak should be sharp and well-defined. Calculate purity by integrating the area of the main peak relative to the total area of all peaks. Look for early-eluting peaks which may correspond to AMP.
Protocol 2: Functional Assessment in a PARP Enzyme Assay
This protocol validates the performance of a new ADP-ribose lot against a trusted reference lot.
1. Reagent Preparation:
-
Prepare stock solutions of the New Batch and the Reference Batch of ADP-ribose, ensuring their concentrations are normalized using the UV-Vis method from Protocol 1.
-
Prepare all other assay components (enzyme, DNA, buffer, detection reagents) as a single master mix to minimize pipetting variability.
2. Assay Plate Setup:
-
Design a 96- or 384-well plate layout that includes:
- A full dose-response curve for a known PARP inhibitor (e.g., Olaparib) using the Reference Batch of ADP-ribose.
- A full dose-response curve for the same inhibitor using the New Batch of ADP-ribose.
- Positive controls (enzyme + ADP-ribose, no inhibitor) for both batches.
- Negative controls (no enzyme) for both batches.
3. Execution:
4. Data Analysis & Acceptance Criteria:
-
Compare Signal Windows: The signal-to-background ratio of the positive/negative controls should be comparable (e.g., within 15%) between the two batches.
-
Compare Inhibitor Potency: The IC50 value generated using the New Batch should be within a 2-fold (ideally <1.5-fold) range of the IC50 from the Reference Batch .
-
If both criteria are met, the new batch is considered functionally equivalent and can be approved for use.
Data & Pathway Visualization
Table 1: Troubleshooting Summary
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Reduced enzyme activity | Lower purity of new ADP-ribose lot; Presence of inhibitors (e.g., AMP); Inaccurate concentration. | Perform Protocol 1 (QC) & Protocol 2 (Functional Test). Normalize concentration by UV-Vis. |
| Increased IC50 of inhibitor | Lower effective concentration of ADP-ribose substrate, leading to less competition for the inhibitor. | Verify ADP-ribose concentration using UV-Vis (Protocol 1). |
| High assay background | Contamination in ADP-ribose; Degradation products interfering with detection reagents. | Test solubility and check for particulates (Protocol 1). Run a "reagent only" control. |
| Poor reproducibility | Inconsistent reagent handling; Use of non-aliquoted stock solutions; Batch-to-batch variability. | Strictly follow storage guidelines (see Q3). Qualify every new batch using Protocols 1 & 2. |
Table 2: Key QC Parameters for ADP-Ribose Sodium Salt
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white powder |
| Solubility | Dissolution in Buffer | ≥10 mg/mL, clear and colorless |
| Purity | HPLC-UV (259 nm) | ≥95% (or as required by assay sensitivity) |
| Concentration | UV-Vis (259 nm) | Must be empirically determined |
| Functional Performance | Parallel Assay vs. Reference | Signal window within 15%; IC50 within 2-fold |
ADP-Ribose Degradation Pathway
The primary non-enzymatic degradation route for ADP-ribose in aqueous solution is the hydrolysis of the pyrophosphate linkage.
Caption: Primary hydrolytic degradation pathway of ADP-ribose.
References
- 1. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
- 2. ADP-ribose contributions to genome stability and PARP enzyme trapping on sites of DNA damage; paradigm shifts for a coming-of-age modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "The rise and fall of poly(ADP-ribose): An enzymatic perspective." by John M. Pascal and Tom Ellenberger [jdc.jefferson.edu]
- 4. ≥93%, from yeast (candida utilis), powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. ADP Inhibitor Impurity 1 | Axios Research [axios-research.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biolog.de [biolog.de]
- 10. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How To Choose the Right Assay for PARP | Technology Networks [technologynetworks.com]
- 12. bpsbioscience.com [bpsbioscience.com]
avoiding contamination of cADPR with Adenosine 5'-diphosphoribose
Technical Support Center: cADPR Synthesis & Purity
A-Z Guide to Preventing, Detecting, and Eliminating ADPR Contamination
Welcome to the technical support center for cyclic ADP-ribose (cADPR). This guide is designed for researchers, scientists, and drug development professionals who require high-purity cADPR for their experiments. Contamination with its hydrolyzed counterpart, Adenosine 5'-diphosphoribose (ADPR), is a persistent challenge that can lead to ambiguous or misleading results, particularly in calcium signaling and TRPM2 channel studies[1][2].
This resource provides in-depth, experience-driven answers to common issues, detailed troubleshooting protocols, and robust analytical methods to ensure the integrity of your cADPR preparations.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
Q1: What are cADPR and ADPR, and why is the difference so critical?
Answer: Cyclic ADP-ribose (cADPR) and Adenosine 5'-diphosphoribose (ADPR) are both metabolites of nicotinamide adenine dinucleotide (NAD+). While structurally similar, their biological functions are distinct.
-
cADPR is a potent second messenger that mobilizes intracellular calcium stores, primarily by activating ryanodine receptors[3]. Its defining structural feature is a unique N1-glycosidic bond that closes the ribose ring onto the adenine base[3].
-
ADPR , the non-cyclic analog, is formed by the hydrolysis of this N1-glycosidic bond[1][3]. While it can also have signaling roles, such as activating the TRPM2 ion channel, its activity profile is different from cADPR[1][3].
The criticality of distinguishing between them lies in experimental specificity. If a cADPR sample is contaminated with ADPR, any observed biological effect could be incorrectly attributed to cADPR when it might be caused or modulated by the ADPR contaminant[2]. This is especially problematic as even commercial cADPR preparations have been found to contain significant ADPR contamination, sometimes as high as 25%[2].
Q2: What are the primary sources of ADPR contamination during cADPR synthesis?
Answer: ADPR contamination can be introduced at multiple stages of the synthesis and purification workflow. Understanding these sources is the first step toward prevention.
-
Substrate (NAD+) Degradation: The starting material, NAD+, is susceptible to spontaneous or enzymatic hydrolysis, which breaks it down into ADPR and nicotinamide. Using degraded NAD+ introduces ADPR into your reaction from the very beginning.
-
Enzymatic Side Reactions: The enzymes used for synthesis, such as ADP-ribosyl cyclase from Aplysia californica or the mammalian homolog CD38, are bifunctional. While they catalyze the desired cyclization of NAD+ to cADPR, they can also possess hydrolase activity, converting both the NAD+ substrate and the cADPR product into ADPR[3][4][5][6]. CD38, in particular, produces ADPR as a major product[4].
-
Product (cADPR) Instability: The N1-glycosidic bond in cADPR is labile and prone to hydrolysis, especially under non-neutral pH conditions or elevated temperatures[1]. This means that even a pure cADPR sample can degrade back into ADPR during handling, purification, or storage[1][7]. At 37°C and slightly acidic conditions, the half-life of cADPR can be as short as 24 hours[1].
Section 2: Troubleshooting Guide - From Synthesis to Storage
This section addresses specific problems you may encounter. Each point explains the underlying cause and provides a field-proven solution.
Problem 1: High background ADPR in the final product, despite a successful enzymatic reaction.
-
Underlying Cause: The most likely culprit is poor quality of the starting material, NAD+.
-
Troubleshooting & Solution:
-
Assess NAD+ Purity: Before starting the synthesis, always check the purity of your NAD+ stock. This can be done using a simple reverse-phase HPLC run (see Section 3 for protocol). A high-quality NAD+ solution should show a single, sharp peak with minimal secondary peaks corresponding to ADPR or other degradation products.
-
Ensure Proper Storage: Store NAD+ as a lyophilized powder at -20°C or below. Once reconstituted in solution, prepare small, single-use aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles, which accelerate degradation.
-
Use Freshly Prepared Solutions: Always use freshly prepared or recently thawed NAD+ solutions for your enzymatic reactions.
-
Problem 2: Low cADPR yield and a high ratio of ADPR to cADPR after the enzymatic reaction.
-
Underlying Cause: This points to suboptimal performance of the ADP-ribosyl cyclase enzyme, where the rate of hydrolysis (producing ADPR) is outpacing the rate of cyclization (producing cADPR).
-
Troubleshooting & Solution:
-
Choose the Right Enzyme: For dedicated cADPR synthesis, the ADP-ribosyl cyclase from Aplysia californica is generally preferred over mammalian CD38 because it has a much higher cyclase-to-hydrolase activity ratio[4][8].
-
Optimize Reaction Conditions:
-
pH: Maintain the reaction buffer at a slightly alkaline pH (typically pH 8.0), as this favors the cyclase activity and enhances the stability of the cADPR product[5].
-
Temperature: Run the reaction at a controlled temperature, usually 30-37°C. While higher temperatures can increase enzyme speed, they also accelerate the hydrolysis of both NAD+ and cADPR.
-
Time: Monitor the reaction progress over time using HPLC. An overly long incubation can lead to the accumulation of ADPR as the enzyme begins to hydrolyze the newly formed cADPR[5][6]. Harvest the reaction when cADPR concentration is maximal.
-
-
Consider Product Inhibition: ADPR can act as an inhibitor of cADPR hydrolase activity, which can paradoxically potentiate cADPR production[9]. However, this is a complex interplay, and the primary goal should be to optimize for clean, efficient synthesis.
-
Problem 3: The sample is pure post-reaction but shows ADPR contamination after purification and storage.
-
Underlying Cause: This is a clear case of cADPR degradation due to instability. The purification and storage conditions are likely compromising the integrity of the cyclic bond.
-
Troubleshooting & Solution:
-
Maintain Cold Chain: Perform all purification steps, especially HPLC, at 4°C to minimize thermal degradation.
-
Control pH During Purification: Ensure that all buffers used during purification are neutral to slightly alkaline (pH 7.0-8.0). Acidic conditions will rapidly hydrolyze cADPR[1].
-
Lyophilize Immediately: After purification and fraction collection, immediately freeze the cADPR-containing fractions and lyophilize them to a dry powder. This is the most stable form for long-term storage.
-
Proper Long-Term Storage: Store the lyophilized powder at -80°C. For working solutions, reconstitute a small amount in a neutral buffer, aliquot into single-use tubes, and store at -80°C. Even frozen solutions at -20°C can show slow degradation over time[1].
-
Section 3: Analytical & Quality Control Protocols
Verifying the purity of your cADPR is not optional; it is essential for data integrity. HPLC is the gold standard for separating and quantifying cADPR and ADPR.
Protocol 1: Reverse-Phase HPLC for Purity Analysis
This method provides excellent separation of NAD+, ADPR, and cADPR.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM phosphate buffer, pH 7.0.
-
Mobile Phase B: 100% Methanol.
-
Detection: 254 nm.
-
Flow Rate: 1 mL/min.
Step-by-Step Methodology:
-
Sample Preparation: Dilute a small aliquot of your sample in Mobile Phase A.
-
Injection: Inject 20 µL onto the column.
-
Gradient Elution:
-
0-5 min: 100% Mobile Phase A.
-
5-15 min: Linear gradient to 15% Mobile Phase B.
-
15-20 min: Hold at 15% Mobile Phase B.
-
20-25 min: Return to 100% Mobile Phase A and re-equilibrate.
-
-
Data Analysis:
-
Identify peaks based on the retention times of known standards run under the same conditions.
-
Integrate the peak areas for cADPR and ADPR.
-
Calculate purity: Purity (%) = [Area(cADPR) / (Area(cADPR) + Area(ADPR))] * 100.
-
Data Presentation: Expected Retention Times
| Compound | Typical Retention Time (min) | Notes |
| cADPR | ~6-8 | Tends to elute earliest. |
| ADPR | ~10-12 | Elutes after cADPR. |
| NAD+ | ~12-15 | Elutes after ADPR. |
Note: Absolute retention times may vary based on the specific HPLC system, column, and exact buffer conditions. Always run standards for confirmation.[10][11][12][13]
Protocol 2: Mass Spectrometry for Identity Confirmation
Mass spectrometry (MS) provides unambiguous confirmation of the molecular identity of your compounds.
-
Methodology: After HPLC separation, fractions can be collected and analyzed by electrospray ionization mass spectrometry (ESI-MS).
-
Data Analysis: Confirm the presence of the correct molecular ions.
Data Presentation: Expected Molecular Weights
| Compound | Chemical Formula | Expected [M-H]⁻ (m/z) |
| cADPR | C₁₅H₂₁N₅O₁₃P₂ | 540.06 |
| ADPR | C₁₅H₂₃N₅O₁₄P₂ | 558.07 |
Note: The observed mass-to-charge ratio (m/z) will depend on the ionization mode. The values above are for the deprotonated molecule in negative ion mode.
Section 4: Visual Diagrams and Workflows
Diagram 1: cADPR Synthesis & Contamination Pathways
Caption: Enzymatic synthesis of cADPR and key routes of ADPR contamination.
Diagram 2: Recommended Purification & QC Workflow
Caption: A self-validating workflow for cADPR purification and quality control.
References
- 1. Does Cyclic ADP-Ribose (cADPR) Activate the Non-selective Cation Channel TRPM2? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Does Cyclic ADP-Ribose (cADPR) Activate the Non-selective Cation Channel TRPM2? [frontiersin.org]
- 3. Cyclic ADP-ribose - Wikipedia [en.wikipedia.org]
- 4. Mechanism of Cyclizing NAD to Cyclic ADP-ribose by ADP-ribosyl Cyclase and CD38 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Basis for Enzymatic Evolution from a Dedicated ADP-ribosyl Cyclase to a Multifunctional NAD Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extracellular Synthesis of cADP-Ribose from Nicotinamide-Adenine Dinucleotide by Rat Cortical Astrocytes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Inhibition of cADPR-Hydrolase by ADP-ribose potentiates cADPR synthesis from beta-NAD+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC analysis of cyclic adenosine diphosphate ribose and adenosine diphosphate ribose: determination of NAD+ metabolites in hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of intracellular levels of cyclic ADP-ribose by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for PARP Assays with ADP-Ribose Detection
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your Poly (ADP-ribose) Polymerase (PARP) assays, with a specific focus on the detection of ADP-ribosylation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to obtain robust and reproducible results.
Troubleshooting Guide
High background, low signal, and variability are common hurdles in PARP assays. This section addresses specific issues you may encounter and provides actionable solutions.
High Background
High background can mask your true signal and significantly reduce assay sensitivity. Here are common causes and how to address them:
Q1: I'm observing high background in my chemiluminescent/colorimetric PARP assay. What are the likely causes and how can I fix this?
High background in PARP assays often stems from non-specific binding of detection reagents or issues with washing steps.[1]
-
Non-Specific Antibody/Reagent Binding: The primary or secondary antibodies, or other detection reagents like streptavidin-HRP, may bind non-specifically to the plate or other proteins in your sample.[1]
-
Solution:
-
Optimize Blocking: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[1] While non-fat milk is a common blocker, it contains biotin and should be avoided in avidin-biotin-based detection systems.[2] In such cases, Bovine Serum Albumin (BSA) is a better choice. For phosphorylated protein detection, use BSA in Tris-buffered saline, as milk contains phosphoproteins that can cause background.[2]
-
Add Detergent: Incorporate a non-ionic detergent like Tween-20 (0.05-0.1%) into your blocking and wash buffers to minimize non-specific hydrophobic interactions.[1][3]
-
Titrate Antibodies: An excessively high concentration of primary or secondary antibody is a common cause of high background.[2] Perform a titration to determine the optimal antibody concentration that provides a good signal-to-noise ratio.
-
-
-
Inefficient Washing: Inadequate washing can leave behind unbound detection reagents, leading to a uniformly high background.[1]
-
Solution:
-
Increase Wash Steps: Increase the number and duration of wash steps. For example, perform 4 washes of 15 minutes each with your wash buffer.[4]
-
Optimize Wash Buffer: Ensure your wash buffer contains a detergent like Tween-20 (0.05-0.1%).[1] You can also try increasing the salt concentration (e.g., up to 500 mM NaCl) to disrupt ionic interactions that contribute to non-specific binding.[1]
-
Complete Buffer Removal: Ensure all wash buffer is removed before adding the substrate, as residual buffer can interfere with signal generation.[1]
-
-
Q2: My negative control (no enzyme) shows a high signal. What could be wrong?
A high signal in the negative control points to a problem with the assay components or procedure, rather than the enzyme activity itself.
-
Contaminated Reagents: One or more of your assay components could be contaminated with PARP enzyme or a substance that mimics its activity.
-
Solution: Use fresh, high-quality reagents. Aliquot your reagents to avoid repeated freeze-thaw cycles and reduce the risk of contamination.
-
-
Issues with Radiolabeled NAD+: If you are using a radioactive assay with ³²P-NAD, degradation of the radiolabel can lead to high background.
Low or No Signal
A weak or absent signal can be equally frustrating. Here’s how to troubleshoot this issue:
Q3: I'm not seeing any signal, or the signal is very weak in my positive control. What should I check?
This issue often points to a problem with one of the core components of your assay.
-
Inactive PARP Enzyme: The enzyme may have lost its activity due to improper storage or handling.
-
Suboptimal Buffer Conditions: The pH, ionic strength, or other components of your assay buffer may not be optimal for PARP activity.
-
Solution:
-
pH: Most PARP assays perform well at a pH between 7.5 and 8.5. Buffers like Tris-HCl or HEPES are commonly used to maintain a stable pH.[3]
-
Ionic Strength: While high salt can reduce non-specific binding, excessively high concentrations can also inhibit enzyme activity. Optimize the salt concentration (e.g., NaCl) in your buffer, typically in the range of 50-150 mM.
-
Magnesium Chloride (MgCl₂): PARP enzymes require MgCl₂ as a cofactor. Ensure it is present in your reaction buffer at an optimal concentration, typically 1-10 mM.
-
-
-
Degraded NAD+: NAD+ is the substrate for PARP enzymes and is susceptible to degradation.
-
Solution: Prepare fresh NAD+ solutions and store them properly. For long-term storage, keep NAD+ at -80°C.
-
-
Insufficient DNA Damage (for DNA-dependent PARPs): PARP1 and PARP2 require DNA breaks for their activation.[4][6]
-
Solution: Ensure you are using activated DNA in your assay. Commercially available activated DNA is often treated with DNase to generate nicks and breaks.[5]
-
Q4: My sample signal is low, even though the positive control works. What could be the issue with my sample preparation?
If your positive control is working, the problem likely lies in how you are preparing your cell or tissue lysates.
-
PARP Inhibition During Lysis: PARP activity can be artificially induced or inhibited during sample preparation.
-
Solution: To prevent artificial ADP-ribosylation after cell lysis, consider adding a PARP inhibitor (e.g., Olaparib) to your lysis buffer if you are measuring basal PAR levels.[1] Conversely, if you are measuring induced PARP activity, ensure your lysis buffer does not contain inhibitors.
-
-
Protein Degradation: Your target protein may be degraded by proteases during sample preparation.
-
Solution: Always use a lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.[3]
-
-
Heat-Induced Artifacts: ADP-ribosylation can be heat-labile.
-
Solution: Avoid boiling your samples in SDS-PAGE loading buffer. Instead, incubate them at a lower temperature (e.g., 60°C for 10 minutes) before loading.[1]
-
Frequently Asked Questions (FAQs)
This section covers broader questions about PARP assay principles and buffer components.
Q5: What is the fundamental role of a buffer in a PARP assay?
The buffer is critical for maintaining the stability, solubility, and native conformation of the PARP enzyme and its substrates.[3] An optimal buffer ensures specific enzymatic activity while minimizing non-specific interactions, leading to accurate and reproducible results.[3] Key parameters to control are pH, ionic strength, and the presence of necessary cofactors and additives.[3]
Q6: What is the role of reducing agents like DTT or β-mercaptoethanol in PARP assay buffers?
Reducing agents are added to prevent the oxidation of cysteine residues in the PARP enzyme, which can lead to inactivation.[7] However, the choice and concentration of the reducing agent are critical. Strong reducing agents like DTT and TCEP can interfere with certain assay formats by generating false positives.[7] Weaker reducing agents like β-mercaptoethanol or reduced glutathione (GSH) may be more suitable for some high-throughput screening assays.[7]
Q7: How do detergents affect PARP assays, and which ones should I use?
Detergents are primarily used in wash buffers to reduce non-specific hydrophobic interactions, thereby lowering background signal.[1][3] Mild, non-ionic detergents like Tween-20 or NP-40 (typically at 0.05-0.1%) are recommended as they are less likely to denature the enzyme.[3] It's important to note that some detergents can interfere with protein quantification assays, so compatibility should be checked.[8]
Q8: What are the key differences in buffer considerations for different PARP assay formats (e.g., ELISA-based vs. homogeneous assays)?
-
ELISA-based/Plate-based Assays: These assays involve multiple wash steps. Therefore, optimizing wash buffers with detergents and appropriate salt concentrations is crucial to minimize background.[1][9]
-
Homogeneous Assays (e.g., AlphaLISA®, TR-FRET, Fluorescence Polarization): These are "no-wash" assays, making the initial reaction buffer composition even more critical.[10] Since there are no wash steps to remove unbound reagents, minimizing non-specific binding through careful optimization of buffer components is paramount. Additives that stabilize protein-protein or protein-DNA interactions may be required.
Data Presentation & Protocols
Table 1: Recommended Buffer Component Concentration Ranges for PARP Assays
| Component | Function | Typical Concentration Range | Notes |
| Buffer System | Maintain stable pH | 50-100 mM | Tris-HCl or HEPES are common choices.[3] |
| pH | Enzyme activity | 7.5 - 8.5 | Optimal pH can vary slightly between PARP family members. |
| NaCl | Modulate ionic strength | 50-150 mM | Higher concentrations (up to 500 mM) can be used in wash buffers to reduce background.[1] |
| MgCl₂ | Cofactor for PARP | 1-10 mM | Essential for enzymatic activity. |
| Detergent | Reduce non-specific binding | 0.05-0.1% | Tween-20 or NP-40 are commonly used in wash buffers.[1][3] |
| Reducing Agent | Prevent protein oxidation | 1-5 mM | DTT, β-mercaptoethanol, or TCEP.[7] Choice may depend on assay format. |
| BSA | Stabilize enzyme | 0.1-1 mg/mL | Prevents enzyme loss on surfaces and can help reduce non-specific binding.[7] |
| Protease/Phosphatase Inhibitors | Prevent protein degradation | As per manufacturer | Crucial for cell lysate-based assays.[3] |
Experimental Protocol: General PARP Activity Assay (ELISA-based)
This protocol provides a general workflow for a colorimetric/chemiluminescent PARP assay.
-
Plate Coating: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARP. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature to prevent non-specific binding.[1][4]
-
Washing: Repeat the washing step.
-
Enzyme Reaction: Prepare the reaction mix containing the PARP assay buffer (see Table 1), activated DNA (for PARP1/2), biotinylated NAD+, your test compounds (e.g., PARP inhibitors), and the PARP enzyme. Add this mix to the wells.
-
Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).[11]
-
Washing: Repeat the washing step to remove unbound reagents.
-
Detection: Add Streptavidin-HRP to the wells and incubate for 30-60 minutes at room temperature. This will bind to the biotinylated ADP-ribose incorporated onto the histones.[9]
-
Washing: Perform a final, thorough wash to remove unbound Streptavidin-HRP.
-
Signal Generation: Add the appropriate HRP substrate (e.g., TMB for colorimetric detection or a chemiluminescent substrate).[12]
-
Measurement: Read the absorbance or luminescence using a plate reader.[11]
Visualizations
Diagram 1: PARP Activation and Inhibition Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. PARP assay [assay-protocol.com]
- 5. atcc.org [atcc.org]
- 6. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. rndsystems.com [rndsystems.com]
Technical Support Center: Navigating the Challenges of Real-Time ADP-Ribose Dynamics in Live Cells
Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the dynamic world of ADP-ribosylation. This guide is designed to provide expert insights and practical troubleshooting advice for measuring real-time ADP-ribose (ADPr) dynamics in cells, a process critical for understanding DNA repair, cancer biology, and cellular metabolism.[1][2][3] ADP-ribosylation is a transient and dynamic post-translational modification, making its real-time monitoring in living cells a significant technical challenge.[1][3] This resource will help you navigate these complexities and obtain robust, reproducible data.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and challenges encountered when using genetically encoded biosensors and fluorescent probes to measure real-time ADPr dynamics.
Q1: What are the primary methods for measuring real-time ADP-ribosylation in live cells?
A: The primary methods involve genetically encoded biosensors that can be expressed in living cells. These include:
-
FRET-based sensors: These sensors, such as pARS and sPARroW, typically use a PAR-binding domain (like a WWE domain) flanked by a Förster Resonance Energy Transfer (FRET) pair of fluorescent proteins (e.g., Turquoise2 and Venus).[1][4] Binding to poly(ADP-ribose) (PAR) induces a conformational change that alters the FRET efficiency, providing a ratiometric readout of PAR levels.[1][4][5]
-
Split-protein reassembly sensors: These sensors utilize a PAR-binding domain fused to two halves of a reporter protein, like split Nano Luciferase.[6] Upon PAR binding, the two halves are brought into proximity, reconstituting the active reporter and generating a luminescent signal.[6]
-
Recruitment-based sensors: Probes like LivePAR consist of a PAR-binding domain (e.g., the RNF146 WWE domain) fused to a fluorescent protein (e.g., EGFP).[7] Upon genotoxic stress, the accumulation of PAR in the nucleus causes the fluorescently tagged probe to enrich in that location, allowing for visual and quantitative detection of PAR formation.[7]
Q2: My FRET-based sensor shows a low signal-to-noise ratio. What are the common causes and solutions?
A: A low signal-to-noise ratio is a common challenge with FRET-based PAR sensors.[1] Potential causes and troubleshooting steps are outlined below:
| Possible Cause | Suggested Solution |
| Low Sensor Expression | Optimize transfection or transduction conditions to ensure adequate sensor expression without causing cellular toxicity. |
| Suboptimal DNA Damage Induction | Titrate the concentration and duration of the DNA damaging agent (e.g., H₂O₂) to achieve robust PARP activation without excessive cell death. |
| High Background Fluorescence | Use a high-quality imaging medium with low autofluorescence. Ensure your microscopy setup has the appropriate filter sets to minimize bleed-through between donor and acceptor channels. |
| Sensor Design Limitations | Some older sensor designs inherently have a narrow dynamic range.[6] Consider using newer, optimized sensors like pARS, which have been designed for improved signal-to-noise characteristics.[1][2][8] |
Q3: I'm observing significant cell-to-cell variability in my results. How can I address this?
A: Heterogeneity in cellular responses is a biological reality. However, experimental factors can exacerbate this. To minimize variability:
-
Use a stable cell line: Create a stable cell line expressing your biosensor to ensure more uniform expression levels across the cell population.
-
Synchronize cell cycles: If the response to DNA damage is cell cycle-dependent, consider synchronizing your cells before the experiment.
-
Single-cell analysis: Employ high-content imaging and analysis to quantify the response on a single-cell basis. This allows you to characterize the heterogeneity rather than just being confounded by it.[9][10]
-
Control for sensor concentration: The concentration of the sensor itself can affect its range of response.[1] Ratiometric FRET sensors can help to normalize for variations in expression levels.
Q4: Can I use these sensors to quantify the potency of PARP inhibitors in live cells?
A: Yes, genetically encoded sensors like pARS are powerful tools for determining the potency of PARP inhibitors (PARPi) in a live-cell context.[1][2] By treating cells expressing the sensor with a DNA damaging agent in the presence of varying concentrations of a PARPi, you can generate dose-response curves and calculate IC50 values based on the FRET ratio.[1] This provides a more physiologically relevant measure of inhibitor efficacy than traditional biochemical assays.[11]
Q5: My sample preparation for western blotting shows inconsistent ADP-ribosylation signals. What am I doing wrong?
A: The detection of ADP-ribosylation by western blot is notoriously tricky due to the labile nature of the modification.[12][13][14] Key considerations for sample preparation include:
-
Inhibit PARP and PARG activity during lysis: The cellular lysis process can artificially induce PARP activity or lead to the degradation of PAR by PAR glycohydrolase (PARG).[12][15] It is crucial to include PARP and PARG inhibitors in your lysis buffer.[12][14][16]
-
Avoid heat-induced degradation: The ADP-ribose modification can be heat-labile.[13][16][17] Avoid boiling your samples in SDS-PAGE loading buffer. Instead, incubate them at a lower temperature (e.g., 60°C for 10 minutes).[12][16]
-
Optimize lysis conditions: Use a robust lysis buffer, such as RIPA, supplemented with inhibitors to ensure complete cell lysis while preserving the modification.[12][14]
Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during your real-time ADP-ribosylation experiments.
Issue 1: No discernible change in FRET ratio after DNA damage induction
Symptom: You have successfully transfected your cells with a FRET-based PAR sensor, but upon treatment with a DNA damaging agent, you do not observe the expected change in the donor/acceptor emission ratio.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of FRET response.
In-Depth Analysis:
-
Sensor Localization: Ensure the sensor is expressed and localized correctly within the cell. Most PARP activity in response to DNA damage occurs in the nucleus. If your sensor is aggregating or mislocalized, it will not be able to detect the changes in PAR levels.
-
Efficacy of DNA Damage: It is crucial to confirm that your DNA damage stimulus is working. A standard method is to perform immunofluorescence for phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks. If you do not see an increase in γH2AX foci, your treatment is not inducing sufficient DNA damage to activate PARP1.
-
Imaging Parameters: FRET measurements are highly sensitive to the imaging setup. Ensure you are using the correct excitation and emission filters for your specific FRET pair (e.g., Turquoise2/Venus).[4] Incorrect settings can lead to significant signal bleed-through and an inability to detect FRET changes.
Issue 2: High Background Signal in Luminescence-Based Assays
Symptom: You are using a split-luciferase PAR sensor and observe a high basal luminescence signal before inducing DNA damage, which limits the dynamic range of your assay.
Possible Causes and Solutions:
-
Spontaneous Reassembly of Split-Luciferase:
-
Explanation: The two halves of the luciferase may have some intrinsic affinity for each other, leading to spontaneous reassembly and a basal signal.
-
Solution: Reduce the expression level of the sensor constructs. High concentrations of the sensor components can drive non-specific reassembly. Perform a titration of your transfection reagent and plasmid DNA to find an optimal expression level that minimizes background while still providing a detectable signal upon stimulation.
-
-
Basal PARP Activity:
-
Explanation: Some cell lines may have a higher basal level of PARP activity, even in the absence of exogenous DNA damage, due to replicative stress or other factors.
-
Solution: Treat a control set of cells with a potent PARP inhibitor (e.g., Olaparib or Talazoparib) to determine the portion of the basal signal that is dependent on PARP activity. This will help you establish a true baseline for your experiment.
-
-
Contaminants in Reagents:
-
Explanation: Contaminants in your cell culture medium or assay reagents could potentially activate stress pathways or interfere with the luminescence reaction.
-
Solution: Use high-purity reagents and test for background luminescence from your assay buffer and substrate alone.
-
Experimental Protocols
Protocol 1: Live-Cell Imaging with a FRET-based PAR Sensor (pARS)
This protocol outlines the general steps for using a genetically encoded FRET biosensor to monitor PARP activity in real-time.
Materials:
-
HeLa cells (or other suitable cell line)
-
pARS plasmid (or other FRET-based PAR sensor)
-
Transfection reagent (e.g., Lipofectamine)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope equipped with FRET filter sets (e.g., CFP/YFP)
-
Hydrogen peroxide (H₂O₂) solution
-
PARP inhibitor (e.g., Olaparib) for control experiments
Procedure:
-
Cell Seeding: Seed HeLa cells onto glass-bottom imaging dishes 24 hours before transfection to reach 70-80% confluency.
-
Transfection: Transfect the cells with the pARS plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours to allow for sensor expression.
-
Imaging Setup: Mount the imaging dish on the live-cell microscope stage, maintaining physiological conditions (37°C, 5% CO₂).
-
Baseline Acquisition: Acquire baseline images in both the donor (e.g., Turquoise2) and acceptor (e.g., Venus) channels for several minutes to establish a stable baseline FRET ratio.
-
Stimulation: Add H₂O₂ to the medium to a final concentration of 100-500 µM to induce DNA damage and PARP activation.
-
Real-Time Imaging: Immediately begin acquiring time-lapse images every 1-2 minutes for up to 60 minutes to capture the dynamics of the FRET response.
-
Data Analysis:
-
Perform background subtraction on both donor and acceptor channels.
-
Calculate the FRET ratio (Acceptor/Donor) for each cell or region of interest over time.
-
Plot the normalized FRET ratio to visualize the dynamics of PAR production.
-
Workflow Diagram:
Caption: Experimental workflow for FRET-based PAR sensor imaging.
Protocol 2: Optimizing Sample Preparation for ADP-Ribosylation Western Blotting
This protocol provides key steps to preserve the ADP-ribose modification during protein extraction and analysis.
Materials:
-
Cell scraper
-
Ice-cold PBS
-
RIPA Lysis Buffer
-
PARP inhibitor (e.g., 10 µM Olaparib)
-
PARG inhibitor (e.g., PDD00017273)
-
Protease and phosphatase inhibitor cocktails
-
SDS-PAGE loading buffer
-
Primary antibody against PAR or MAR
-
HRP-conjugated secondary antibody
Procedure:
-
Prepare Lysis Buffer: On ice, supplement RIPA buffer with protease inhibitors, phosphatase inhibitors, a PARP inhibitor, and a PARG inhibitor immediately before use.
-
Cell Harvest: Wash cells grown on a plate with ice-cold PBS. Scrape the cells in a minimal volume of ice-cold PBS and pellet them by centrifugation at 4°C.
-
Lysis: Resuspend the cell pellet in the prepared ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a standard method (e.g., BCA assay).
-
Sample Preparation for SDS-PAGE:
-
Western Blotting: Proceed with standard SDS-PAGE and western blotting procedures to detect ADP-ribosylated proteins.[18]
References
- 1. A Genetically Encoded Sensor for Real-Time Monitoring of Poly-ADP-Ribosylation Dynamics In Vitro and in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Development and characterization of new tools for detecting poly(ADP-ribose) in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetically Encoded Fluorescent Sensor for Poly-ADP-Ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent sensors of PARP-1 structural dynamics and allosteric regulation in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and characterization of new tools for detecting poly(ADP-ribose) in vitro and in vivo | eLife [elifesciences.org]
- 7. mdpi.com [mdpi.com]
- 8. A genetically encoded sensor for real-time monitoring of poly-ADP-ribosylation dynamics in-vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Protein and RNA ADP-ribosylation detection is influenced by sample preparation and reagents used | Life Science Alliance [life-science-alliance.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Protein and RNA ADP-ribosylation detection is influenced by sample preparation and reagents used - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
addressing off-target effects of Adenosine 5'-diphosphoribose in cellular models
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to help you navigate a common but complex challenge in cellular biology: the off-target effects of Adenosine 5'-diphosphoribose (ADP-ribose).
When used in cellular models, ADP-ribose is intended to probe specific pathways, but its promiscuous nature can activate unintended signaling cascades, leading to data misinterpretation. This guide provides a structured approach to identifying, troubleshooting, and controlling for these confounding effects, ensuring the integrity of your experimental outcomes.
Understanding the primary off-target interactions of ADP-ribose is the first step toward designing robust experiments. Exogenously applied or endogenously released ADP-ribose can inadvertently activate at least two major, distinct signaling pathways that often converge on a common downstream signal: an increase in intracellular calcium ([Ca²⁺]i).
-
TRPM2 Channel Activation : The Transient Receptor Potential Melastatin 2 (TRPM2) is a non-selective cation channel permeable to Ca²⁺.[1] Intracellular ADP-ribose is a well-established activator of TRPM2, leading directly to Ca²⁺ influx from the extracellular space.[2][3] This activation is often implicated in cellular responses to oxidative stress and can be potentiated by elevated temperatures.[4][5]
-
P2Y₁ Receptor Activation : Extracellular ADP-ribose can act as a specific agonist for the P2Y₁ purinergic receptor, a G-protein coupled receptor (GPCR).[6] Activation of P2Y₁ initiates a canonical signaling cascade involving phospholipase C (PLC), which generates inositol trisphosphate (IP₃) and leads to the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum.[6][7]
The co-activation of these pathways can be a significant source of experimental artifacts. The following diagram illustrates how a single molecule, ADP-ribose, can trigger two separate pathways leading to a similar outcome.
References
- 1. Architecture of the TRPM2 channel and its activation mechanism by ADP-ribose and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Molecular Mechanisms on the Activation of TRPM2 Channels by Oxidative Stress and ADP-Ribose - ProQuest [proquest.com]
- 4. TRPM2 activation by cyclic ADP-ribose at body temperature is involved in insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Does Cyclic ADP-Ribose (cADPR) Activate the Non-selective Cation Channel TRPM2? [frontiersin.org]
- 6. ADP ribose is an endogenous ligand for the purinergic P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of P1- and P2Y-purinoceptors by ADP-ribose in the guinea-pig taenia coli, but not of P2X-purinoceptors in the vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Effects of ADP-ribose and cADPR on Calcium Signaling
For researchers, scientists, and drug development professionals navigating the intricate landscape of intracellular signaling, understanding the nuanced roles of key second messengers is paramount. Among these, ADP-ribose (ADPR) and its cyclic counterpart, cyclic ADP-ribose (cADPR), stand out as critical regulators of calcium (Ca²⁺) homeostasis. While metabolically related, these molecules elicit distinct Ca²⁺ signals through separate effector channels, leading to profoundly different physiological outcomes. This guide provides an in-depth, objective comparison of their mechanisms, supported by experimental data, to empower you to make informed decisions in your research and development endeavors.
Metabolic Origins and Divergent Paths
Both ADPR and cADPR are synthesized from the essential coenzyme nicotinamide adenine dinucleotide (NAD⁺). The multifunctional enzyme CD38 is a key player in this metabolic nexus, possessing both ADP-ribosyl cyclase and cADPR hydrolase activities.[1][2] This dual functionality allows for the conversion of NAD⁺ into cADPR and the subsequent hydrolysis of cADPR to ADPR. This enzymatic pathway underscores the close relationship between these two signaling molecules, yet it is the divergence in their downstream targets that defines their unique roles in calcium signaling.
Below is a diagram illustrating the metabolic relationship between NAD⁺, cADPR, and ADPR, and their primary downstream effects on intracellular Ca²⁺.
Caption: Metabolic pathway and primary targets of cADPR and ADPR.
cADPR: The Modulator of Intracellular Ca²⁺ Release
Cyclic ADP-ribose primarily functions as a potent modulator of Ca²⁺-induced Ca²⁺ release (CICR) from intracellular stores, predominantly the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR).[3] Its principal target is the ryanodine receptor (RyR), a large conductance Ca²⁺ channel embedded in the ER/SR membrane.
Mechanism of Action
The activation of RyRs by cADPR is not direct but is mediated by accessory proteins, most notably the FK506-binding protein 12.6 (FKBP12.6).[4][5] In its resting state, FKBP12.6 is bound to the RyR, stabilizing the channel in a closed conformation. cADPR is proposed to bind to FKBP12.6, causing its dissociation from the RyR.[6][7] This dissociation increases the sensitivity of the RyR to cytosolic Ca²⁺, leading to channel opening and the release of stored Ca²⁺ into the cytoplasm. This mechanism highlights cADPR's role as a sensitizing agent for CICR.
The signaling pathway for cADPR is depicted below:
Caption: cADPR-mediated activation of the Ryanodine Receptor.
ADPR: The Activator of Cation Influx
In contrast to its cyclic counterpart, ADP-ribose primarily mediates the influx of cations, including Ca²⁺, across the plasma membrane. Its direct molecular target is the Transient Receptor Potential Melastatin 2 (TRPM2) channel, a non-selective cation channel.[8]
Mechanism of Action
ADPR activates TRPM2 by binding to a specific site within the channel's C-terminal NUDT9-H domain.[9][10] This binding, in concert with intracellular Ca²⁺, induces a conformational change in the TRPM2 channel, leading to its opening.[11][12] The open channel allows the influx of cations, including Na⁺ and Ca²⁺, down their electrochemical gradients, resulting in membrane depolarization and an increase in cytosolic Ca²⁺ concentration. The activation of TRPM2 by ADPR is often associated with conditions of oxidative stress, where increased NAD⁺ hydrolysis leads to elevated ADPR levels.
The signaling pathway for ADPR is illustrated in the following diagram:
References
- 1. Cyclic ADP-ribose and calcium-induced calcium release regulate neurotransmitter release at a cholinergic synapse of Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cADPR induced calcium influx mediates axonal degeneration caused by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of calcium signaling by cyclic ADP-ribose and NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. FKBP12.6 and cADPR regulation of Ca2+ release in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of FKBP12.6 in cADPR-induced activation of reconstituted ryanodine receptors from arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Regulation of calcium signalling by adenine-based second messengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ligand-induced activation of human TRPM2 requires the terminal ribose of ADPR and involves Arg1433 and Tyr1349 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Does Cyclic ADP-Ribose (cADPR) Activate the Non-selective Cation Channel TRPM2? [frontiersin.org]
- 11. A microplate technique to simultaneously assay calcium accumulation in endoplasmic reticulum and SERCA release of inorganic phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evolutionary trajectory of TRPM2 channel activation by adenosine diphosphate ribose and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structure-Activity Relationship of ADP-Ribose Analogs at the TRPM2 Channel
The Transient Receptor Potential Melastatin 2 (TRPM2) channel, a non-selective cation channel, plays a pivotal role in a variety of physiological and pathological processes, including immune responses, insulin secretion, and neurodegenerative diseases.[1][2][3][4][5] Its activation is intricately linked to oxidative stress and is primarily mediated by the binding of adenosine 5'-diphosphoribose (ADPR) to its cytosolic C-terminal NudT9-homology (NUDT9-H) domain.[3][4][6][7][8] This critical dependence on ADPR makes the TRPM2 channel an attractive target for therapeutic intervention. Understanding the structure-activity relationship (SAR) of ADPR analogs is paramount for the rational design of potent and selective TRPM2 modulators. This guide provides an in-depth comparison of various ADPR analogs, supported by experimental data, to aid researchers in this endeavor.
The Architectural Blueprint of TRPM2 Activation by ADP-Ribose
The activation of the TRPM2 channel by ADPR is a finely tuned process. The ADPR molecule can be dissected into four key motifs: the adenine base, the adenosine ribose, the pyrophosphate linkage, and the terminal ribose.[7][8] Each of these components plays a distinct role in the binding and gating of the channel. The following diagram illustrates the canonical activation pathway.
Caption: TRPM2 channel activation pathway initiated by oxidative stress.
Comparative Analysis of ADP-Ribose Analogs
Systematic modifications of the ADPR structure have yielded a wealth of information regarding the specific interactions required for channel agonism versus antagonism. The following sections compare analogs based on the modified motif.
Adenine Moiety Modifications
Modifications to the adenine ring, particularly at the C8 position, have been instrumental in converting the agonist ADPR into potent antagonists.[6][7][8]
-
8-Substitution: The introduction of substituents at the C8 position of the purine ring is a key strategy for developing TRPM2 antagonists. While 8-bromo-ADPR (8-Br-ADPR) shows inhibitory activity, larger aromatic groups significantly enhance potency.[7] For instance, 8-phenyl-ADPR (8-Ph-ADPR) is a more effective antagonist.[6][7][8] Further optimization, such as in 8-phenyl-2'-deoxy-ADPR, which combines adenine and adenosine ribose modifications, results in even greater antagonist potency.[6][7]
Adenosine Ribose Modifications
The ribose attached to the adenine base also presents opportunities for modulating TRPM2 activity.
-
2'-Deoxy Analogs: Removal of the hydroxyl group at the C2' position of the adenosine ribose can enhance antagonist activity, possibly by reducing steric hindrance in the binding pocket.[7][8] As mentioned, 8-phenyl-2'-deoxy-ADPR is a potent antagonist with an IC50 of 3 µM.[6][7]
-
Acyclic Analogs: Replacing the adenosine ribose with an acyclic chain results in a weak antagonist, indicating that the cyclic structure is important for effective binding.[8]
Pyrophosphate Linkage Modifications
The pyrophosphate bridge is crucial for the activity of ADPR analogs.
-
Bioisosteric Replacements: Initial attempts to replace the pyrophosphate linkage with bioisosteres have generally led to a loss of activity.[6] However, more recent studies have shown that replacing the oxygen with a methylene (CH2) or difluoromethylene (CF2) group can be tolerated and can produce selective TRPM2 inhibitors.[9]
Terminal Ribose Modifications
The terminal ribose is absolutely critical for agonist activity. Its removal or significant modification abolishes channel activation and can even lead to antagonism.[3][4][5][6][7][8]
-
Removal or Replacement: Complete removal of the terminal ribose abolishes any activity.[6][7][8] Replacing the terminal ribose with a cyclopentyl group, which mimics the five-membered ring but lacks the hydroxyl groups, results in an antagonist.[7][8]
-
Hydroxyl Group Modifications: The hydroxyl groups of the terminal ribose are essential for channel activation.[3][5][10] Removal of either the C1" or C3" hydroxyl groups leads to a loss of agonist activity and the emergence of antagonist properties.[3][4][5] Similarly, blocking all three hydroxyl groups also results in an antagonist.[3][4][5]
Quantitative Comparison of TRPM2 Antagonists
The following table summarizes the inhibitory potency of key ADPR analog antagonists, providing a clear comparison of their efficacy.
| Analog | Modification Highlights | IC50 (µM) | Reference(s) |
| 8-Br-ADPR | 8-bromo substitution on adenine | ~300 | [7] |
| 8-Thiophenyl-ADPR | 8-thiophenyl substitution on adenine | 51 | [7] |
| 8-(3-Ac-Ph)-ADPR | 8-(3-acetyl-phenyl) substitution | 49 | [7] |
| 8-Ph-ADPR | 8-phenyl substitution on adenine | 11 | [7] |
| 8-Ph-2'-deoxy-ADPR | 8-phenyl and 2'-deoxyribose modification | 3 | [6][7] |
| Compound 7i | Pyrophosphate (O -> CH2) and other mods | 5.7 | [9] |
| Compound 8a | Pyrophosphate (O -> CF2) and other mods | 5.4 | [9] |
Experimental Protocols for Evaluating TRPM2 Activity
The primary method for assessing the activity of ADPR analogs at the TRPM2 channel is the patch-clamp technique, specifically in the whole-cell configuration. This allows for the direct measurement of ion currents flowing through the channel in response to the application of various compounds.
Whole-Cell Patch-Clamp Recording Protocol
This protocol is adapted from methodologies described in the cited literature for HEK293 cells overexpressing human TRPM2.[6][7][8][9]
Caption: A typical workflow for whole-cell patch-clamp experiments.
Step-by-Step Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing human TRPM2 in appropriate culture medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed the cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipettes should have a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Solutions:
-
Extracellular Solution (in mM): 147 NaCl, 2 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 13 glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular Solution (in mM): 147 NaCl, 50 HEPES, 10 BAPTA (or EGTA), and the specific concentration of ADPR and/or the analog being tested (pH adjusted to 7.2 with NaOH).
-
-
Seal Formation: Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution. Under visual guidance, carefully approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Voltage Clamping: Clamp the membrane potential at a holding potential of -60 mV using a patch-clamp amplifier.
-
Channel Activation: Introduce ADPR into the cell via the patch pipette to activate TRPM2 channels, resulting in an inward current.
-
Antagonist Application: To test for antagonist activity, co-apply the ADPR analog with ADPR or pre-incubate the cell with the analog before applying ADPR.
-
Data Acquisition and Analysis: Record the membrane currents using appropriate software. Analyze the inhibition of the ADPR-induced current by the analog to determine its IC50 value.
Conclusion and Future Directions
The SAR of ADPR analogs at the TRPM2 channel is a well-defined field that has provided a clear roadmap for the design of channel inhibitors. The key takeaways for researchers are:
-
Agonism requires an intact terminal ribose with its hydroxyl groups.
-
Antagonism can be achieved by modifying the adenine C8 position, the adenosine ribose C2' position, or by replacing/modifying the terminal ribose.
Future research will likely focus on refining the existing antagonist scaffolds to improve their potency, selectivity, and drug-like properties. The development of cell-permeable analogs is also a critical next step to facilitate in vivo studies and the eventual translation of these findings into therapeutic agents for a range of diseases where TRPM2 is implicated.[1][11][12]
References
- 1. Medicinal chemistry perspective of TRPM2 channel inhibitors: where we are and where we might be heading? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Architecture of the TRPM2 channel and its activation mechanism by ADP-ribose and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Terminal Ribose Analogues of Adenosine 5'-Diphosphate Ribose as Probes for the Transient Receptor Potential Cation Channel TRPM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Structure-activity relationship of adenosine 5'-diphosphoribose at the transient receptor potential melastatin 2 (TRPM2) channel: rational design of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure–Activity Relationship of Adenosine 5′-diphosphoribose at the Transient Receptor Potential Melastatin 2 (TRPM2) Channel: Rational Design of Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of TRPM2 channel by two novel synthesized ADPR analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Advances in the development of transient receptor potential melastatin 2 channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of PARP1 Inhibition Using Adenosine 5'-diphosphoribose-based Assays
For researchers, scientists, and drug development professionals dedicated to advancing cancer therapeutics, the rigorous validation of Poly(ADP-ribose) Polymerase 1 (PARP1) inhibitors is a cornerstone of preclinical and clinical success. This guide provides an in-depth comparison of Adenosine 5'-diphosphoribose (ADP-ribose)-based assays, offering field-proven insights and detailed methodologies to ensure the scientific integrity of your PARP1 inhibition studies.
The Critical Role of PARP1 in Oncology
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage.[1][2][3] Upon detecting single-strand DNA breaks, PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process known as PARylation.[4][5] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[2][4]
In the context of oncology, particularly in cancers with deficiencies in other DNA repair pathways like those involving BRCA1 and BRCA2 mutations, tumor cells become heavily reliant on PARP1-mediated repair for survival.[1][4][6] Inhibition of PARP1 in such cancer cells leads to the accumulation of unrepaired DNA damage, ultimately resulting in cell death—a concept known as synthetic lethality.[4][7] This vulnerability has positioned PARP inhibitors as a promising class of targeted cancer therapies.[1][8]
Visualizing the PARP1 Signaling Pathway
To comprehend the mechanism of PARP1 inhibition, it is essential to visualize its signaling pathway in the context of DNA damage and repair.
Caption: PARP1 activation at DNA single-strand breaks and the mechanism of PARP inhibitors.
Principles of ADP-Ribose-Based PARP1 Inhibition Assays
The catalytic activity of PARP1 consumes nicotinamide adenine dinucleotide (NAD+) as a substrate to generate PAR chains and nicotinamide as a byproduct.[3][9] ADP-ribose-based assays leverage this fundamental biochemical reaction to quantify PARP1 activity and, consequently, the efficacy of its inhibitors. The core principle is that the amount of PAR produced is directly proportional to the enzymatic activity of PARP1.[10] By measuring the formation of PAR or the depletion of NAD+, researchers can accurately determine the level of PARP1 inhibition.[10][11]
Comparative Analysis of ADP-Ribose-Based Assay Formats
Several assay formats are available to validate PARP1 inhibition, each with distinct advantages and limitations. The choice of assay depends on factors such as throughput requirements, sensitivity, and the specific research question being addressed.
| Assay Format | Principle | Advantages | Disadvantages | Throughput |
| Chemiluminescent ELISA | Immobilized histone proteins are PARylated by PARP1 using biotinylated NAD+. The incorporated biotin is detected with streptavidin-HRP, generating a chemiluminescent signal.[7][12] | High sensitivity, well-established methodology.[7] | Multiple wash steps, potentially lower throughput.[3] | Medium |
| Colorimetric ELISA | Similar to the chemiluminescent ELISA, but uses a colorimetric substrate for HRP, resulting in a color change that is proportional to PARP1 activity.[13] | Cost-effective, straightforward protocol. | Lower sensitivity compared to chemiluminescent or fluorescent methods.[13] | Medium |
| Fluorescence Polarization (FP) | A fluorescently labeled PARP inhibitor or a PAR-binding probe is used. Inhibition of PARP1 activity or displacement of the probe by a test compound leads to a change in fluorescence polarization.[7][12][14] | Homogeneous (no-wash) format, suitable for HTS, provides real-time data.[7][14] | Requires specialized instrumentation, potential for compound interference. | High |
| AlphaLISA® | A bead-based, no-wash immunoassay where PARylated biotinylated substrate is captured by streptavidin-coated donor beads and an anti-PAR antibody conjugated to acceptor beads. Excitation of the donor beads results in a luminescent signal from the acceptor beads in close proximity.[7][15] | High sensitivity, homogeneous format, highly amenable to HTS.[7] | Requires a specific AlphaScreen microplate reader.[7] | High |
| Transcreener® pADPr Assay | Enzymatically converts the product of the PARP reaction, poly(ADP-ribose) (pADPr), into AMP, which is then detected using a competitive immunoassay with either a fluorescence polarization (FP) or time-resolved FRET (TR-FRET) readout.[16][17] | Universal for multiple PARP isoforms, direct product detection, robust for HTS.[18] | Indirect measurement of PARP activity. | High |
Experimental Workflow: A Step-by-Step Guide to a Chemiluminescent PARP1 Inhibition ELISA
This protocol provides a detailed methodology for a common and reliable method to assess PARP1 inhibition.
Caption: A typical experimental workflow for a chemiluminescent PARP1 inhibition assay.[12]
Detailed Protocol:
-
Plate Preparation :
-
Coat a 96-well plate with histone proteins, which will serve as the substrate for PARP1.[12] Incubate overnight at 4°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histones.
-
-
Blocking :
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding of subsequent reagents.[19]
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described in step 1.
-
-
Inhibitor and Enzyme Incubation :
-
Prepare serial dilutions of the PARP1 inhibitor to be tested.
-
In separate wells, add the reaction buffer, activated DNA (to stimulate PARP1 activity), the PARP1 enzyme, and the various concentrations of the inhibitor.[12] Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of PARylation Reaction :
-
To initiate the enzymatic reaction, add biotinylated NAD+ to all wells.[12]
-
Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow for the PARylation of the histone substrate.
-
-
Detection :
-
Wash the plate thoroughly to remove the reaction mixture.
-
Add Streptavidin-HRP conjugate to each well. This will bind to the biotin groups incorporated into the PAR chains.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
-
Signal Generation and Data Acquisition :
-
Add a chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence using a microplate reader. The intensity of the signal is inversely proportional to the inhibitory activity of the test compound.
-
-
Data Analysis :
-
Calculate the percentage of PARP1 inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor required to reduce PARP1 activity by 50%.
-
Trustworthiness and Self-Validation in Your Assays
To ensure the reliability and reproducibility of your results, it is crucial to incorporate self-validating systems within your experimental design:
-
Proper Controls : Always include positive controls (active PARP1 without inhibitor) and negative controls (no PARP1 enzyme) to establish the dynamic range of the assay.
-
Reference Compounds : Use known PARP inhibitors with well-characterized IC50 values (e.g., Olaparib, Veliparib) as reference standards to validate assay performance.[16]
-
Enzyme Titration : Determine the optimal concentration of the PARP1 enzyme to ensure the assay is running under initial velocity conditions, where the reaction rate is linear over time.[7]
-
Substrate Concentration : The concentration of NAD+ should be carefully optimized. It is typically kept at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.
-
Z'-Factor Calculation : For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor greater than 0.5 indicates an excellent assay.[18]
Conclusion
The validation of PARP1 inhibition is a critical step in the development of targeted cancer therapies. Adenosine 5'-diphosphoribose-based assays provide a robust and reliable platform for quantifying the potency of PARP inhibitors. By understanding the principles behind different assay formats, implementing detailed and validated protocols, and incorporating rigorous controls, researchers can generate high-quality, reproducible data that will confidently guide their drug discovery efforts. This guide serves as a foundational resource for scientists committed to the precise and accurate characterization of PARP1 inhibitors, ultimately contributing to the advancement of personalized medicine in oncology.
References
- 1. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]
- 2. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. PARP1 Inhibitors: antitumor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. A rapid fluorescent method for the real-time measurement of poly(ADP-ribose) polymerase 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. PARP assay [assay-protocol.com]
comparing commercially available Adenosine 5'-diphosphoribose sodium salt suppliers
An In-Depth Guide to Selecting and Validating Commercial Adenosine 5'-diphosphoribose (ADP-ribose) Sodium Salt
For researchers, scientists, and drug development professionals, the quality of reagents is paramount to the integrity and reproducibility of experimental outcomes. Adenosine 5'-diphosphoribose (ADP-ribose) is a critical molecule in cellular signaling, serving as the monomer for poly(ADP-ribose) synthesis by PARP enzymes and as a direct activator of the TRPM2 ion channel.[1][2][3][4] Given its central role in processes like DNA repair, cell death, and inflammation, the purity and biological activity of commercially sourced ADP-ribose sodium salt are non-negotiable.[5][6]
This guide provides a comprehensive framework for comparing commercially available ADP-ribose sodium salt and outlines a rigorous, self-validating workflow to independently verify its quality. We move beyond supplier-provided data, empowering you with the experimental tools to ensure your research is built on a solid foundation.
Section 1: The Commercial Landscape of ADP-ribose Sodium Salt
A multitude of suppliers offer ADP-ribose sodium salt, often with varying stated purities and levels of analytical documentation. While a Certificate of Analysis (CoA) is a valuable starting point, it represents a snapshot of a specific lot. Independent verification is crucial for confirming lot-to-lot consistency and suitability for sensitive applications. Below is a comparative summary of prominent suppliers.
Table 1: Comparison of Commercial ADP-ribose Sodium Salt Suppliers
| Supplier | Product Name/Number (Example) | Stated Purity | Analytical Method(s) Cited | Format | Storage Temp. | Documentation Available |
| Sigma-Aldrich (Merck) | Adenosine 5′-diphosphoribose sodium salt (A0752) | ≥93% | Not specified on product page | Solid | -20°C | Certificate of Analysis[7][8] |
| MedChemExpress | Adenosine 5′-diphosphoribose sodium (HY-100973A) | 99.47% (example) | HNMR, RP-HPLC, LCMS | Solid | -20°C | CoA, HNMR, RP-HPLC, LCMS data[3] |
| Cayman Chemical | Adenosine-5'-O-diphosphoribose phosphate (sodium salt) (16697)* | ≥98% | Not specified on product page | Solid | -20°C | CoA[9] |
| Toronto Research Chemicals (TRC) | ADP Ribose Sodium Salt (A289910) | Not specified on product page | Not specified on product page | Solid | -20°C | Certificate of Analysis[10][11] |
| Chem-Impex International | Adenosine-5'-diphosphoribose sodium salt (00159) | ≥93% (HPLC) | HPLC | White powder | ≤ -10°C | CoA[12] |
| Jena Bioscience | ADP-ribose-pNP** (NU-955) | ≥95% (HPLC) | HPLC | Solid | -20°C | Datasheet[13] |
*Note: This is a 2'-phosphorylated derivative. **Note: This is a p-nitrophenyl derivative for colorimetric assays.
Section 2: A Validating Workflow for Quality Assessment
To ensure the highest confidence in your results, we propose a three-pillar experimental approach: Purity Assessment , Structural Confirmation , and Functional Validation . This workflow is designed to be self-validating; a compound that passes all three checks can be used with a high degree of certainty.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for determining the purity of small molecules. It separates the target compound from potential contaminants, such as degradation products or synthesis byproducts. A clean, sharp peak corresponding to ADP-ribose is the first indicator of a high-quality reagent. Several HPLC methods have been developed for the analysis of ADP-ribose and related nucleotides.[14][15][16]
Experimental Protocol:
-
Preparation of Standards and Samples:
-
Prepare a 10 mM stock solution of ADP-ribose sodium salt in ultrapure water.
-
Create a standard curve by serially diluting the stock solution to concentrations ranging from 1 mM to 10 µM.
-
Prepare samples from different suppliers at a concentration of 1 mM.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used. Mixed-mode columns with both reversed-phase and anion-exchange properties can also provide excellent separation.[17][18]
-
Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.0.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient:
-
0-5 min: 100% A
-
5-20 min: Linear gradient to 80% A / 20% B
-
20-25 min: Hold at 80% A / 20% B
-
25-30 min: Return to 100% A and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 259 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the area under the curve for all peaks in the chromatogram.
-
Calculate purity as: (Area of ADP-ribose peak / Total area of all peaks) * 100.
-
A high-quality sample should exhibit a purity of ≥95%, with minimal secondary peaks.
-
Structural Confirmation by Mass Spectrometry and NMR
Causality: While HPLC confirms purity, it does not confirm identity. Mass spectrometry (MS) validates the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy confirms the precise chemical structure. These orthogonal techniques provide definitive proof that the compound is indeed ADP-ribose.[19][20][21]
Experimental Protocols:
A. Mass Spectrometry (LC-MS)
-
Methodology: Use the same HPLC method as above, but with an MS-compatible mobile phase (e.g., using ammonium formate or formic acid instead of potassium phosphate).
-
Ionization: Electrospray ionization (ESI) in negative mode is ideal for detecting the negatively charged phosphate groups.
-
Expected Result: The expected monoisotopic mass for the free acid of ADP-ribose (C₁₅H₂₃N₅O₁₄P₂) is 559.080 Da. In negative mode ESI, you should observe a prominent ion at an m/z of 558.072 [M-H]⁻ .[22]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the ADP-ribose sodium salt in 0.5 mL of Deuterium Oxide (D₂O).
-
Acquisition:
-
¹H NMR: Acquire a proton NMR spectrum. Look for characteristic signals, including the anomeric protons of the two ribose units and the distinct aromatic protons of the adenine base.[23][24]
-
³¹P NMR: Acquire a phosphorus NMR spectrum. This is particularly informative for ADP-ribose, as it should show two distinct resonance signals around -10 ppm, typical for a pyrophosphate linkage.[21]
-
-
Data Analysis: Compare the acquired spectra with reference spectra from the literature or databases to confirm the structural integrity of the molecule. Any significant deviation may indicate degradation or the presence of impurities.
Functional Validation via TRPM2 Channel Activation
Causality: Chemical purity and structural correctness do not always guarantee biological activity. A functional assay is the ultimate test of a reagent's utility. ADP-ribose is a potent endogenous activator of the TRPM2 channel, a Ca²⁺-permeable non-selective cation channel.[3][25][26] Measuring TRPM2-mediated calcium influx provides a quantitative assessment of the compound's biological potency.
Experimental Protocol:
-
Cell Culture: Use a cell line stably expressing TRPM2, such as HEK293-TRPM2 cells. Culture cells to 80-90% confluency in a 96-well, black-walled, clear-bottom plate.
-
Calcium Indicator Loading:
-
Wash cells once with Hank's Balanced Salt Solution (HBSS).
-
Load cells with a calcium indicator dye (e.g., 4 µM Fluo-4 AM) in HBSS for 45-60 minutes at 37°C.
-
Wash cells twice with HBSS to remove excess dye and allow for de-esterification for 15-20 minutes.
-
-
Assay Execution (Fluorometric Imaging Plate Reader - FLIPR):
-
Place the 96-well plate into the reader and establish a stable baseline fluorescence reading (Excitation ~494 nm, Emission ~516 nm).
-
Prepare a dose-response plate containing serial dilutions of ADP-ribose from different suppliers (e.g., final concentrations ranging from 1 µM to 1 mM).
-
Add the ADP-ribose solutions to the cells and immediately begin recording the change in fluorescence over time (typically 5-10 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline reading from the peak fluorescence.
-
Plot the ΔF against the log of the ADP-ribose concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) for each supplier's product.
-
Biologically active ADP-ribose should yield a clear, dose-dependent increase in intracellular calcium with a consistent EC₅₀ value across high-quality lots.
-
Section 3: The Biological Context - PARP1 Signaling
The quality of ADP-ribose is especially critical when studying enzymatic processes like those mediated by Poly(ADP-ribose) Polymerase 1 (PARP1). PARP1 detects DNA damage and, upon activation, utilizes NAD⁺ to synthesize long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins.[1][5][27] This PARylation event serves as a scaffold to recruit DNA repair machinery.[2][20] The fundamental repeating unit of this polymer is ADP-ribose.
Conclusion
The selection of a chemical reagent should not be based solely on the label. For a molecule as fundamentally important as ADP-ribose, a rigorous and multi-faceted validation approach is essential for robust and reproducible science. By combining chromatographic purity analysis, definitive structural confirmation, and quantitative functional validation, researchers can proceed with confidence, knowing their experimental system is built upon a reagent of the highest quality. This guide provides the framework and detailed methodologies to achieve that certainty.
References
- 1. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Architecture of the TRPM2 channel and its activation mechanism by ADP-ribose and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine 5 -diphosphoribose = 93 68414-18-6 [sigmaaldrich.com]
- 8. Sigma Aldrich Fine Chemicals Biosciences Adenosine 5'-diphosphoribose sodium | Fisher Scientific [fishersci.com]
- 9. caymanchem.com [caymanchem.com]
- 10. fishersci.fi [fishersci.fi]
- 11. Buy Online TRC - ADP Ribose Sodium Salt | LGC Standards [lgcstandards.com]
- 12. chemimpex.com [chemimpex.com]
- 13. ADP-ribose-pNP, ADP-Ribosylation Nucleotides - Jena Bioscience [jenabioscience.com]
- 14. HPLC analysis of cyclic adenosine diphosphate ribose and adenosine diphosphate ribose: determination of NAD+ metabolites in hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of intracellular levels of cyclic ADP-ribose by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of intracellular concentrations of the TRPM2 agonist ADP-ribose by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. helixchrom.com [helixchrom.com]
- 18. HPLC Separation of Adenosine Mono-, Di- and Triphosphate in Reversed-Phase Mixed-Mode with LC/MS Compatible Conditions | SIELC Technologies [sielc.com]
- 19. Identifying ADP-Ribosylation Sites with Mass Spectrometry [thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Does Cyclic ADP-Ribose (cADPR) Activate the Non-selective Cation Channel TRPM2? [frontiersin.org]
- 26. The Poly(ADP-ribose) Polymerase PARP-1 Is Required for Oxidative Stress-induced TRPM2 Activation in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
comparing the efficacy of ADP-ribose and NAD+ in activating TRPM2.
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of cellular signaling, the transient receptor potential melastatin 2 (TRPM2) channel stands as a critical gateway for calcium ions, implicated in a spectrum of physiological and pathological processes from immune responses to neurodegenerative diseases. The activation of this channel is a finely tuned process, with several endogenous molecules vying for the role of primary activator. Among these, ADP-ribose (ADPR) and nicotinamide adenine dinucleotide (NAD+) are two of the most prominent players. This guide provides an in-depth, evidence-based comparison of their efficacy in activating TRPM2, offering researchers and drug development professionals a clear understanding of their distinct roles and the experimental methodologies used to assess them.
The Gatekeeper: Understanding TRPM2 and its Activation
TRPM2 is a non-selective cation channel, and its opening leads to an influx of Ca2+ into the cell, a universal signal that can trigger a multitude of cellular responses. The activation of TRPM2 is a complex event, often requiring the convergence of multiple signals. Central to its gating mechanism is the C-terminal NUDT9 homology (NUDT9-H) domain, which serves as a binding site for ADPR[1][2][3][4]. Furthermore, intracellular calcium itself acts as a crucial co-agonist, sensitizing the channel to its primary activators[5][6][7].
This guide will dissect the roles of ADPR and NAD+, examining the direct and potent agonism of ADPR versus the more nuanced and often indirect action of NAD+.
The Direct Agonist: ADP-Ribose (ADPR)
Experimental evidence overwhelmingly points to ADP-ribose as the most effective and direct endogenous activator of the TRPM2 channel[1].
Mechanism of Action
ADPR exerts its effect by binding directly to the NUDT9-H domain located on the C-terminus of the TRPM2 protein[1][2][4]. This binding event, in the presence of sufficient intracellular Ca2+, induces a conformational change in the channel, leading to its opening and the subsequent influx of cations.
The following diagram illustrates the direct activation pathway of TRPM2 by ADPR.
The Indirect Modulator: NAD+
While NAD+ has been shown to induce TRPM2 activation, its mechanism is less direct and its potency is significantly lower than that of ADPR[8][9].
Mechanism of Action
The prevailing view is that NAD+ primarily acts as a precursor to ADPR. Enzymes such as CD38, an ADP-ribosyl cyclase, can metabolize NAD+ to produce ADPR, which then directly activates the TRPM2 channel[10][11][12]. This indirect pathway explains the delayed and less potent activation of TRPM2 by NAD+ observed in many experimental settings. Furthermore, some studies suggest that commercially available NAD+ preparations may contain contaminating ADPR, which could contribute to the observed channel activation.
Below is a diagram illustrating the indirect activation of TRPM2 by NAD+.
Quantitative Comparison: Potency and Efficacy
The most direct way to compare the efficacy of ADPR and NAD+ is by examining their half-maximal effective concentrations (EC50) from electrophysiological studies.
| Activator | Typical EC50 for TRPM2 Activation | Notes |
| ADP-Ribose (ADPR) | 1-12 µM[8][13][14] | Potency can be influenced by intracellular Ca2+ concentration. |
| NAD+ | ~1 mM[8] | Significantly less potent than ADPR. Activation is often delayed. |
Note: EC50 values can vary depending on the cell type, expression system, and experimental conditions, particularly the intracellular Ca2+ concentration.
A study on native TRPM2 in Jurkat T cells reported an EC50 for ADPR of approximately 10 µM, while NAD+ required concentrations in the millimolar range to elicit a similar response. Another study highlighted that in the presence of 100 µM ADPR, the EC50 for the co-agonist Ca2+ was 694 nM, underscoring the synergistic relationship between these two molecules[6][15][16][17].
Experimental Workflows for Assessing TRPM2 Activation
Two primary techniques are employed to quantify the activation of TRPM2 channels: whole-cell patch-clamp electrophysiology and intracellular calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the ion flow through TRPM2 channels in the plasma membrane of a single cell. It offers unparalleled temporal resolution and control over the intracellular environment.
-
Cell Preparation: Culture cells expressing TRPM2 (e.g., HEK293 cells stably expressing human TRPM2) on glass coverslips.
-
Solution Preparation:
-
Extracellular (Bath) Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 13 glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 147 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, and desired concentrations of ADPR or NAD+. Include a Ca2+ buffer (e.g., 1 EGTA) to control the free Ca2+ concentration (pH adjusted to 7.2 with CsOH).
-
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.
-
Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal.
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.
-
Hold the cell at a constant membrane potential (e.g., -60 mV) and record the current.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV) to determine the current-voltage relationship.
-
-
Data Analysis: Measure the peak inward current at a negative potential (e.g., -80 mV) as an indicator of TRPM2 activation. Construct dose-response curves to determine the EC50 for each activator.
Intracellular Calcium Imaging
This high-throughput method utilizes fluorescent dyes to monitor changes in intracellular Ca2+ concentration in a population of cells upon channel activation.
-
Cell Seeding: Seed cells expressing TRPM2 onto glass-bottom dishes or 96-well black-walled imaging plates.
-
Dye Loading:
-
Prepare a loading buffer containing a physiological salt solution (e.g., HBSS) and 2-5 µM Fura-2 AM.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove extracellular dye.
-
-
Imaging:
-
Mount the dish or plate on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380).
-
-
Stimulation and Recording:
-
To assess ADPR efficacy, a cell-permeable analog would be required. For NAD+, cells can be treated with agents that increase intracellular NAD+ levels. A more common approach to elicit TRPM2-mediated calcium entry in imaging assays is to use an oxidative stressor like H2O2, which leads to the production of intracellular ADPR[18].
-
Continuously record the fluorescence ratio before, during, and after stimulation.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular free Ca2+ concentration. Calculate the change in the F340/F380 ratio to quantify the extent of TRPM2 activation.
Conclusion and Future Directions
The evidence strongly supports ADP-ribose as the direct and potent physiological activator of the TRPM2 channel, while NAD+ serves as a precursor, its influence being indirect and of significantly lower potency. For researchers in academia and industry, this distinction is critical for designing experiments and interpreting results related to TRPM2 function and modulation.
Future research should continue to explore the nuances of TRPM2 regulation in different cellular contexts and disease states. The development of specific pharmacological tools to dissect the contributions of ADPR and NAD+ signaling pathways will be invaluable in unraveling the complexities of TRPM2-mediated calcium signaling and its therapeutic potential.
References
- 1. Identification of the ADPR binding pocket in the NUDT9 homology domain of TRPM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Different Principles of ADP-Ribose-Mediated Activation and Opposite Roles of the NUDT9 Homology Domain in the TRPM2 Orthologs of Man and Sea Anemone [frontiersin.org]
- 3. TRPM2: a multifunctional ion channel for calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sites of the NUDT9-H domain critical for ADP-ribose activation of the cation channel TRPM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. 2′-deoxy-ADPR activates human TRPM2 faster than ADPR and thereby induces higher currents at physiological Ca2+ concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures and gating mechanism of human TRPM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qcbr.queens.org [qcbr.queens.org]
- 9. researchgate.net [researchgate.net]
- 10. The CD38 glycohydrolase and the NAD sink: implications for pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Does Cyclic ADP-Ribose (cADPR) Activate the Non-selective Cation Channel TRPM2? [frontiersin.org]
- 14. Synergistic Regulation Of Endogenous TRPM2 Channels By Adenine Dinucleotides In Primary Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | 2′-deoxy-ADPR activates human TRPM2 faster than ADPR and thereby induces higher currents at physiological Ca2+ concentrations [frontiersin.org]
- 16. 2'-deoxy-ADPR activates human TRPM2 faster than ADPR and thereby induces higher currents at physiological Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. TRPM2 channel opening in response to oxidative stress is dependent on activation of poly(ADP-ribose) polymerase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Reactivity of Anti-PAR Antibodies with Free Adenosine 5'-diphosphoribose
Introduction
The post-translational modification of proteins by poly(ADP-ribose) (PAR) is a critical cellular process orchestrated by Poly(ADP-ribose) Polymerases (PARPs). This mechanism is fundamental to a host of cellular functions, most notably DNA damage repair, chromatin remodeling, and cell death signaling.[1][2] The study of these pathways relies heavily on the use of specific antibodies to detect and quantify PAR. These reagents are indispensable tools for techniques ranging from Western blotting and ELISA to immunofluorescence and immunoprecipitation.[3][4]
However, the specificity of these anti-PAR antibodies is of paramount importance. PAR is a polymer composed of repeating units of adenosine 5'-diphosphoribose (ADPR).[5] The cellular environment contains not only the PAR polymer but also free ADPR monomers. Consequently, an anti-PAR antibody that cross-reacts with the highly abundant free ADPR monomer can lead to significant experimental artifacts, including background noise, false positives, and misinterpretation of biological phenomena.[6][7][8]
This guide provides a comprehensive comparison of anti-PAR antibody specificity, focusing on the critical issue of cross-reactivity with free ADPR. We will delve into the structural basis for potential cross-reactivity, present data from commercially available antibodies, and provide detailed protocols for in-house validation to ensure the integrity and reproducibility of your research.
Structural Nuances: The Basis for Specificity
To understand antibody specificity, we must first appreciate the structural relationship between the PAR polymer and the ADPR monomer. The ADPR monomer is the fundamental building block. PARPs catalyze the sequential transfer of ADP-ribose units from NAD+ to acceptor proteins, linking them via a unique (α-O-glycosidic) ribose-ribose bond to form long, often branched chains.[9][10] An antibody specific for PAR must recognize an epitope that is unique to the polymer, such as the glycosidic linkage between ADPR units or a conformation adopted by the polymer chain, rather than simply recognizing the exposed, repeating ADPR unit.
Caption: Structural comparison of a PAR polymer attached to a protein versus a free ADPR monomer.
Comparing Commercial Anti-PAR Antibodies
Several monoclonal and polyclonal antibodies against PAR are commercially available. High-quality monoclonal antibodies are often generated using purified PAR polymers of a specific length as the immunogen, a strategy designed to elicit an immune response against polymer-specific epitopes.[11] Reputable manufacturers provide validation data demonstrating a lack of cross-reactivity with structurally related molecules. Below is a comparison of commonly cited anti-PAR antibodies and their reported specificities.
| Antibody Clone | Host & Clonality | Immunogen | Reported Specificity | Reported Lack of Cross-Reactivity | Example Supplier |
| 10H | Mouse Monoclonal | Purified ADP-ribose polymers (2-50 units long) | Poly(ADP-ribose) polymers (requires at least 3-4 units for efficient binding)[12] | ADP-ribose monomers , DNA, RNA, NAD+[11] | R&D Systems (4335-MC-100), Abcam (ab14459)[13] |
| "Chicken Polyclonal" | Chicken Polyclonal | N/A | Poly(ADP-ribose) synthesized by various PARPs | ADP-ribose , 5'-AMP, yeast RNA | Abcam (ab14460) |
Disclaimer: This table is for illustrative purposes. Researchers should always consult the most recent datasheets from the specific supplier and lot number.
The data clearly indicates that well-characterized antibodies, such as the 10H clone, are explicitly tested and shown not to recognize the free ADPR monomer, making them reliable tools for specifically detecting the PAR polymer.[11]
Experimental Validation: A Trust-but-Verify Approach
While manufacturer data is an excellent starting point, the principle of trustworthiness in science demands a self-validating system. For critical applications, or when using a new antibody lot, performing in-house validation is a prudent step. The competitive ELISA is the gold standard for quantifying antibody specificity and cross-reactivity.[6][14]
Causality in Experimental Design: Why Competitive ELISA?
A direct binding ELISA can confirm that an antibody binds to PAR, but it cannot prove that it doesn't bind to ADPR. The competitive ELISA format is designed specifically to answer the question of cross-reactivity. By introducing a "competitor" molecule (free ADPR) into the solution, we can directly measure its ability to prevent the primary antibody from binding to its intended target (immobilized PAR). If the antibody has a high affinity for free ADPR, even low concentrations of the competitor will block the antibody from binding to the plate, resulting in a low signal. Conversely, if the antibody is highly specific for PAR, it will ignore the free ADPR in solution, and a strong signal will be maintained.
Caption: Workflow for a competitive ELISA to test anti-PAR antibody cross-reactivity with ADPR.
Protocol: Competitive ELISA for ADPR Cross-Reactivity
This protocol provides a framework for assessing the specificity of an anti-PAR antibody.
Materials:
-
High-binding 96-well microplate
-
Purified PAR polymer (e.g., from Trevigen, Cat# 4336-100-01)
-
Adenosine 5'-diphosphoribose (ADPR) (Sigma-Aldrich, Cat# A0752)
-
Anti-PAR primary antibody (antibody to be tested)
-
HRP-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-HRP)
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST)
-
Assay Buffer (e.g., 1% BSA in PBST)
-
TMB Substrate and Stop Solution
Methodology:
-
Plate Coating:
-
Dilute purified PAR polymer to 1-2 µg/mL in Coating Buffer.
-
Add 100 µL to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
-
Competition Step:
-
Prepare a serial dilution of the competitor, free ADPR, in Assay Buffer. Concentrations should span a wide range (e.g., from 1 mM down to 1 pM). Include a zero-competitor control.
-
Dilute the anti-PAR primary antibody to a concentration that gives a sub-maximal signal in a direct ELISA (determine this concentration beforehand; it is often in the low ng/mL range).
-
In a separate plate or tubes, mix equal volumes of the diluted primary antibody with each concentration of the ADPR competitor.
-
Incubate this mixture for 1 hour at room temperature to allow for competitive binding to occur in solution.
-
-
Binding to Plate:
-
Transfer 100 µL of the antibody/competitor mixtures to the corresponding wells of the PAR-coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 5 times with Wash Buffer to remove all unbound antibody and competitor.
-
-
Detection:
-
Dilute the HRP-conjugated secondary antibody in Assay Buffer according to the manufacturer's recommendation.
-
Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate. Incubate in the dark until sufficient color develops (5-15 minutes).
-
Add 100 µL of Stop Solution.
-
Read the absorbance at 450 nm on a microplate reader.
-
Data Analysis and Interpretation:
Plot the absorbance at 450 nm against the logarithm of the competitor (ADPR) concentration. The resulting sigmoidal curve can be used to determine the IC50 value—the concentration of ADPR required to inhibit 50% of the antibody binding to the immobilized PAR.
-
High Specificity (Low Cross-Reactivity): A very high IC50 value for ADPR (typically in the high micromolar to millimolar range) indicates that a large amount of the monomer is required to compete with the polymer. This demonstrates high specificity for PAR.
-
Low Specificity (High Cross-Reactivity): A low IC50 value (in the nanomolar to low micromolar range) indicates that the antibody binds readily to the free ADPR monomer and is not suitable for specifically detecting PAR.
Implications for Research and Best Practices
Using an antibody with unverified or poor specificity can have profound negative consequences on your research.
-
Inaccurate Quantification: In assays like ELISA or Western blot, cross-reactivity with free ADPR will lead to an overestimation of the actual amount of PARylation.
-
Misleading Localization: In immunofluorescence or immunohistochemistry, a cross-reactive antibody may produce a diffuse background signal or incorrect subcellular localization, obscuring the true sites of PAR accumulation.
Recommendations for Researchers:
-
Prioritize Well-Validated Antibodies: Select antibodies, like the 10H clone, for which the manufacturer provides explicit data demonstrating a lack of cross-reactivity with ADPR monomers.[11]
-
Perform In-House Validation: For novel or highly sensitive applications, use the competitive ELISA protocol described above to confirm the specificity of your antibody lot.
-
Incorporate Rigorous Controls: In all experiments, include appropriate negative controls. For example, pre-treat cells with a PARP inhibitor (e.g., Olaparib, Veliparib) to prevent PAR synthesis. The signal from your anti-PAR antibody should be dramatically reduced or eliminated in these treated samples.
-
Consider Enzymatic Digestion: To confirm signal specificity on a Western blot, treat a duplicate cell lysate with Poly(ADP-ribose) Glycohydrolase (PARG), an enzyme that degrades PAR polymers.[4] A PAR-specific signal should disappear after PARG treatment.
Conclusion
The distinction between poly(ADP-ribose) and its constituent monomer, ADPR, is not merely semantic; it is a critical detail for any researcher studying this signaling pathway. While many commercially available anti-PAR antibodies offer excellent specificity, this characteristic should never be assumed. The potential for cross-reactivity with free ADPR is a tangible risk that can compromise data integrity. By selecting antibodies backed by robust validation data and, when necessary, performing independent verification through methods like competitive ELISA, researchers can ensure their tools are truly specific for the PAR polymer. This commitment to scientific rigor is essential for accurately interpreting experimental results and advancing our understanding of the vital roles of PAR in health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Poly(adenosine diphosphate-ribose) polymerase as therapeutic target: lessons learned from its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proteomics Approaches to Identify Mono(ADP-ribosyl)ated and Poly(ADP-ribosyl)ated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine diphosphate ribose - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Structure of poly(adenosine diphosphate ribose): identification of 2'-[1''-ribosyl-2''-(or 3''-)(1'''-ribosyl)]adenosine-5',5'',5'''-tris(phosphate) as a branch linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. immunetics.com [immunetics.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Anti-Poly (ADP-Ribose) Polymer antibody [10H] (ab14459) | Abcam [abcam.com]
- 14. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
A Comparative Analysis of ADP-Ribose Metabolism: A Pivotal Cellular Hub in Health and Disease
Introduction
Adenosine diphosphate (ADP)-ribosylation is a dynamic post-translational modification crucial for a multitude of cellular processes, from DNA repair to immune signaling.[1][2] This intricate system, governed by a delicate balance of "writer," "reader," and "eraser" enzymes, utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to attach ADP-ribose moieties to target proteins. In healthy cells, this metabolic network is tightly regulated to maintain genomic stability and cellular homeostasis. However, in diseased states, including cancer, neurodegenerative disorders, and infectious diseases, this equilibrium is often dramatically skewed, presenting both challenges and therapeutic opportunities. This guide provides a comparative analysis of ADP-ribose metabolism in healthy versus diseased cells, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Machinery of ADP-Ribose Metabolism in Healthy Cells
In a healthy state, ADP-ribose metabolism is a finely tuned process orchestrated by several key enzyme families. This ensures that cellular responses to stimuli, such as DNA damage, are appropriate and transient.
-
"Writers" - The Synthesizers: The primary writers are the Poly(ADP-ribose) Polymerase (PARP) family of enzymes. Upon detecting DNA strand breaks, PARP1 and PARP2 are rapidly activated, consuming NAD+ to synthesize chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins.[2][3] This PARylation event acts as a scaffold to recruit DNA repair machinery.[4][5] Sirtuins, another class of NAD+-dependent enzymes, also possess mono-ADP-ribosyltransferase activity, contributing to the regulation of various cellular functions.[6][7][8]
-
"Readers" - The Effectors: Specific protein domains, such as macrodomains and PAR-binding zinc fingers, recognize and bind to the newly synthesized PAR chains.[2] This interaction facilitates the recruitment of effector proteins to sites of DNA damage or other cellular compartments, initiating downstream signaling cascades.[4]
-
"Erasers" - The Removers: The action of PARPs is counteracted by "eraser" enzymes, primarily Poly(ADP-ribose) Glycohydrolase (PARG).[9][10] PARG rapidly hydrolyzes the PAR chains, ensuring the transient nature of the signal and recycling ADP-ribose.[9][10] This rapid turnover is critical to prevent the toxic accumulation of PAR and excessive depletion of NAD+.[11] Other enzymes like ADP-ribosylhydrolase 3 (ARH3) also contribute to this process.[12]
Caption: Figure 1: Overview of ADP-Ribose Metabolism in Healthy Cells.
Hallmarks of Dysregulated ADP-Ribose Metabolism in Disease
The tightly controlled balance of ADP-ribose metabolism is frequently disrupted in various diseases, leading to pathological consequences.
Cancer
In many cancers, the expression and activity of PARP enzymes are significantly upregulated.[13] This is often a compensatory mechanism to cope with the increased DNA damage inherent in rapidly proliferating tumor cells.[14][15]
-
Elevated PARP Activity: Cancer cells often exhibit higher basal levels of PAR and increased PARP activity compared to healthy cells.[16] This reliance on PARP for survival makes them particularly vulnerable to PARP inhibitors, a concept known as synthetic lethality, especially in tumors with defects in other DNA repair pathways like BRCA1/2 mutations.[9]
-
Altered NAD+ Metabolism: Tumor cells have a high demand for NAD+ to fuel their rapid growth and proliferation.[14][17] This leads to an upregulation of NAD+ biosynthesis pathways.[13] Targeting these pathways is an emerging anti-cancer strategy.[14]
Neurodegenerative Diseases
Emerging evidence implicates dysregulated ADP-ribose metabolism in the pathogenesis of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.[8][18][19]
-
Sirtuin Dysfunction: Sirtuins, particularly SIRT1, play a neuroprotective role by deacetylating various proteins involved in stress resistance and protein homeostasis.[6][18][20] In neurodegenerative conditions, the activity of sirtuins can be impaired, contributing to neuronal dysfunction and death.[18][19][21] For instance, SIRT1 activation has been shown to reduce the formation of toxic Aβ species in models of Alzheimer's disease.[18]
-
PARP Overactivation and Parthanatos: Excessive DNA damage in neurons can lead to PARP overactivation. This massive consumption of NAD+ depletes cellular energy stores, leading to a specific form of programmed cell death called parthanatos.[11] This process is implicated in neuronal loss in various neurodegenerative models.
Infectious Diseases
ADP-ribosylation plays a critical role in the host-pathogen battle.[1]
-
Viral Countermeasures: Many viruses have evolved mechanisms to manipulate the host's ADP-ribosylation machinery.[22] For example, some coronaviruses, including SARS-CoV-2, encode macrodomain proteins that can erase ADP-ribose modifications, thereby counteracting the host's antiviral response.[23][24]
-
Host Antiviral Response: Conversely, the host utilizes ADP-ribosylation as an antiviral defense mechanism.[1] Several PARP enzymes are upregulated during viral infection as part of the interferon response and have direct antiviral activities.[23][24][25]
Quantitative Comparison of ADP-Ribose Metabolism Parameters
The following table summarizes the typical differences in key parameters of ADP-ribose metabolism between healthy and diseased cells, based on published literature.
| Parameter | Healthy Cells | Cancer Cells | Neurodegenerative Disease Models | Virally Infected Cells |
| Basal PARP Activity | Low | High | Variable, can be elevated with stress | Elevated |
| NAD+ Levels | Stable | Often depleted due to high turnover, but biosynthesis is upregulated[13][14] | Can be depleted due to PARP overactivation | Depleted |
| PARG Activity | Balanced with PARP activity | Can be variable, potential therapeutic target[9][26] | Not well-characterized | Modulated by viral proteins |
| Sirtuin Activity | Regulated | Dysregulated, context-dependent | Often reduced[18][19] | Modulated by viral infection |
| Response to DNA Damage | Transient and robust PAR synthesis for repair | Sustained PARP activation, reliance on PARP for survival | Excessive PARP activation can lead to cell death | Host response is often counteracted by viral proteins[23] |
Experimental Methodologies for Comparative Analysis
Accurate measurement of the components of ADP-ribose metabolism is crucial for understanding its role in health and disease.
Caption: Figure 2: Workflow for Comparative Analysis.
Protocol 1: Measurement of Cellular PARP Activity (Colorimetric)
This protocol is adapted from commercially available PARP assay kits and provides a quantitative measure of PARP activity.[27]
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate.[27] The amount of incorporated biotin is then detected using streptavidin-HRP and a colorimetric substrate.[28]
Materials:
-
Histone-coated 96-well plate
-
Cell lysis buffer
-
PARP buffer
-
Biotinylated NAD+
-
Activated DNA (for positive control)
-
Streptavidin-HRP
-
Colorimetric substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Sample Preparation: Culture healthy and diseased cells to the desired confluency. Lyse the cells using a suitable lysis buffer and determine the protein concentration.
-
Assay Setup: Add 50 µL of cell lysate (containing 10-50 µg of protein) to each well of the histone-coated plate.
-
Reaction Initiation: Add 50 µL of PARP buffer containing biotinylated NAD+ and activated DNA to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Washing: Wash the plate three times with wash buffer to remove unincorporated biotinylated NAD+.
-
Detection: Add 100 µL of streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate again and add 100 µL of the colorimetric substrate. Incubate until sufficient color development.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the PARP activity relative to the protein concentration and compare the values between healthy and diseased cells.
Protocol 2: Quantification of Intracellular NAD+ Levels
This protocol describes a common method for measuring NAD+ levels using a commercially available bioluminescent assay kit.[29][30][31][32]
Principle: This method utilizes an enzymatic cycling reaction where NAD+ is a limiting component. The reaction produces a product that can be measured, in this case, through a luciferase-based reaction that generates a luminescent signal proportional to the amount of NAD+.[29]
Materials:
-
NAD+/NADH assay kit (bioluminescent)
-
Cell lysis/extraction buffer (provided in the kit)
-
Microplate luminometer
Procedure:
-
Cell Culture and Treatment: Plate an equal number of healthy and diseased cells and culture under desired conditions.
-
Sample Preparation:
-
Wash cells with cold PBS.
-
To measure total NAD+/NADH, lyse the cells directly with the provided buffer.
-
To measure NAD+ specifically, perform an acid extraction to degrade NADH. Treat the lysate with a mild acid (e.g., HCl) and heat, then neutralize the sample.[29]
-
-
Assay Reaction:
-
Add the prepared cell lysates to a 96-well white-walled plate.
-
Prepare a standard curve using the provided NAD+ standards.
-
Add the detection reagent from the kit to all wells.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the luminescence values of the NAD+ standards against their concentrations.
-
Determine the concentration of NAD+ in the samples from the standard curve.
-
Normalize the NAD+ concentration to the protein concentration or cell number for each sample.
-
Therapeutic Implications and Future Directions
The profound differences in ADP-ribose metabolism between healthy and diseased cells have paved the way for novel therapeutic strategies.
-
PARP Inhibitors in Cancer: The clinical success of PARP inhibitors in certain cancers is a testament to the therapeutic potential of targeting this pathway.[9] Ongoing research is focused on expanding their use to other tumor types and overcoming resistance mechanisms.
-
Sirtuin Activators in Neurodegeneration: Compounds that activate sirtuins are being investigated for their potential to mitigate neurodegeneration by enhancing neuronal stress resistance and promoting healthy aging.[20][33][34]
-
Targeting Viral Macrodomains: The discovery of viral macrodomains that counteract host ADP-ribosylation has identified a new target for antiviral drug development.[24] Inhibiting these viral enzymes could restore the host's innate immune response.
ADP-ribose metabolism is a central signaling hub that is intricately linked to cellular health and disease. A detailed comparative analysis reveals significant alterations in this pathway in cancer, neurodegenerative disorders, and infectious diseases. Understanding these differences is not only crucial for elucidating disease mechanisms but also for developing targeted and effective therapies. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess these metabolic shifts and contribute to this rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. The function and regulation of ADP-ribosylation in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of nuclear poly (ADP-ribose) dynamics in response to laser-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Damage Signaling through Poly(ADP-Ribose) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Role of Poly(ADP-ribosyl)ation in DNA Damage Response and Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Sirtuin functions in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Poly(ADP-Ribose) Glycohydrolase (PARG) vs. Poly(ADP-Ribose) Polymerase (PARP) – Function in Genome Maintenance and Relevance of Inhibitors for Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. article.imrpress.com [article.imrpress.com]
- 11. Poly (ADP-ribose): A double-edged sword governing cancer cell survival and death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response [frontiersin.org]
- 13. Frontiers | Targeting NAD+ metabolism: dual roles in cancer treatment [frontiersin.org]
- 14. news-medical.net [news-medical.net]
- 15. mdpi.com [mdpi.com]
- 16. New Quantitative Mass Spectrometry Approaches Reveal Different ADP-ribosylation Phases Dependent On the Levels of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. Frontiers | Sirtuins in neurodegenerative diseases: an update on potential mechanisms [frontiersin.org]
- 19. Sirtuins and Neurodegeneration [jneurology.com]
- 20. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting Mitochondrial Sirtuins in Age-Related Neurodegenerative Diseases and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ADP‐ribosylation in evasion, promotion and exacerbation of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Research Portal [iro.uiowa.edu]
- 24. mdpi.com [mdpi.com]
- 25. ADP-Ribosylation in Antiviral Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inhibition of Poly ADP-Ribose Glycohydrolase Sensitizes Ovarian Cancer Cells to Poly ADP-Ribose Polymerase Inhibitors and Platinum Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. rndsystems.com [rndsystems.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 33. Sirtuins in Neurodegenerative Diseases: A Biological-Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Cellular and molecular effects of sirtuins in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the ADP-Ribosylome: A Head-to-Head Comparison of Quantification Methods
For researchers, scientists, and drug development professionals navigating the complex landscape of post-translational modifications, the accurate quantification of ADP-ribose is paramount. This guide provides an in-depth, head-to-head comparison of the leading methods for ADP-ribose quantification, moving beyond a simple listing of techniques to offer a critical evaluation of their performance, supported by experimental insights. Here, we dissect the causality behind experimental choices, ensuring that every protocol is a self-validating system, grounded in authoritative scientific literature.
ADP-ribosylation, the attachment of ADP-ribose moieties to proteins, is a critical signaling event in a multitude of cellular processes, including DNA repair, cell death, and chromatin remodeling.[1] The enzymes responsible for this modification, primarily the Poly(ADP-ribose) polymerases (PARPs), are key targets in cancer therapy, making the precise measurement of ADP-ribose levels a crucial aspect of both basic research and clinical development.[2]
This guide will explore the nuances of four major quantification methodologies: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), and Fluorescence-Based Assays. We will delve into their underlying principles, provide detailed experimental workflows, and present a comparative analysis to empower you to select the optimal method for your research endeavors.
At a Glance: Comparative Analysis of ADP-Ribose Quantification Methods
To facilitate a clear understanding of the strengths and limitations of each technique, the following table summarizes their key performance characteristics.
| Method | Principle | Sensitivity | Specificity | Throughput | Cost (Instrument/Reagent) | Key Advantages | Key Disadvantages |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules. | High (femtomole to attomole)[3][4] | Very High | Low to Medium | High / Medium | Unambiguous identification and site-specific localization of ADP-ribosylation.[5][6] | Requires extensive sample preparation, expensive instrumentation, and specialized expertise. |
| HPLC | Separates molecules based on their physicochemical properties. | Medium (picomole to nanomole) | Medium to High | Low to Medium | Medium / Low | Quantitative for different ADP-ribose species (e.g., mono-, poly-, cyclic). | Can be time-consuming and may require derivatization for detection. |
| ELISA | Antibody-based detection of ADP-ribose. | High (picomolar)[7] | Medium to High | High | Low / Low | High throughput, relatively simple, and cost-effective. | Prone to cross-reactivity and matrix effects; may not distinguish between different forms of ADP-ribose.[8][9] |
| Fluorescence-Based Assays | Measures fluorescence changes upon enzymatic reaction or binding. | High (nanomolar to picomolar)[10] | Medium | High | Low / Medium | Amenable to high-throughput screening; real-time measurements possible. | Susceptible to interference from fluorescent compounds; indirect measurement. |
In-Depth Analysis of Quantification Methodologies
Mass Spectrometry: The Gold Standard for Specificity and Site-Localization
Mass spectrometry has emerged as the most powerful and specific method for the identification and quantification of ADP-ribosylation.[5] Its ability to provide precise mass information allows for the unambiguous identification of the modification and, crucially, the localization of the specific amino acid residues that are ADP-ribosylated.[6]
The transient and labile nature of the ADP-ribose modification presents significant challenges for MS analysis.[6] Therefore, the experimental workflow is designed to enrich for ADP-ribosylated peptides and preserve the modification during analysis. A key strategy involves the use of the Af1521 macrodomain, which specifically binds to ADP-ribose, for the enrichment of modified peptides from complex biological samples.[11][12]
Caption: Workflow for the enrichment of ADP-ribosylated peptides using the Af1521 macrodomain for subsequent mass spectrometry analysis.
-
Cell Lysis: Lyse cells in a buffer containing inhibitors of PARPs and Poly(ADP-ribose) glycohydrolase (PARG) to prevent artificial ADP-ribosylation or degradation during sample preparation.[13]
-
Protein Digestion: Digest the protein lysate with a protease, such as trypsin, to generate peptides.[5]
-
Enrichment: Incubate the peptide mixture with Af1521 macrodomain-conjugated beads to capture ADP-ribosylated peptides.[5][11]
-
Washing: Perform stringent washing steps to remove non-specifically bound peptides.[5]
-
Elution: Elute the enriched ADP-ribosylated peptides from the beads.[5]
-
LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the ADP-ribosylated peptides and localize the modification sites.[11]
High-Performance Liquid Chromatography (HPLC): A Robust Tool for Separation and Quantification
HPLC is a versatile technique that separates molecules based on their polarity, charge, or size, making it well-suited for the quantification of different forms of ADP-ribose, including mono(ADP-ribose), poly(ADP-ribose) (PAR), and cyclic ADP-ribose (cADPR).
The choice of HPLC column and mobile phase is critical for achieving optimal separation of the different ADP-ribose species. Reversed-phase HPLC is commonly used, often with ion-pairing reagents to improve the retention and separation of these highly polar molecules.
Caption: General workflow for the quantification of ADP-ribose using HPLC.
A detailed protocol for the simultaneous determination of various nucleotides, including ADP-ribose, using isocratic reversed-phase HPLC can be found in the work of Kopel et al., bioRxiv, 2025.[14] The method involves:
-
Cell Extraction: Extraction of nucleotides from cultured cells.
-
Chromatographic Separation: Separation on a C18 reversed-phase column using an isocratic mobile phase.
-
UV-Vis Detection: Detection of the separated nucleotides using a UV-Vis detector.
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of known standards.
Enzyme-Linked Immunosorbent Assay (ELISA): High-Throughput Quantification
ELISA is a widely used immunoassay that offers a high-throughput and cost-effective method for quantifying poly(ADP-ribose). This technique relies on the specific recognition of PAR by antibodies.
The specificity and sensitivity of the ELISA depend heavily on the quality of the anti-PAR antibody used. It is crucial to validate the antibody to ensure it does not cross-react with other structurally similar molecules. Sample preparation is also critical to prevent artificial PAR synthesis or degradation.[7]
Caption: Workflow for a typical sandwich ELISA for the quantification of poly(ADP-ribose).
A detailed protocol for a sensitive ELISA to measure physiological levels of PAR in cultured cells is described by Inagawa et al., 2014.[7] The key steps include:
-
Plate Coating: Coating a microplate with a capture antibody specific for PAR.
-
Sample/Standard Incubation: Adding cell lysates or PAR standards to the wells.
-
Detection Antibody: Adding a biotinylated detection antibody that also recognizes PAR.
-
Enzyme Conjugate: Adding a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Adding a chromogenic or chemiluminescent substrate and measuring the resulting signal.
-
Quantification: Calculating the PAR concentration in the samples based on a standard curve.
Fluorescence-Based Assays: A High-Throughput Screening Solution
Fluorescence-based assays provide a sensitive and high-throughput method for measuring the activity of PARPs, and by extension, the levels of ADP-ribosylation. These assays are particularly well-suited for screening large compound libraries for potential PARP inhibitors.
The design of the assay often involves measuring the consumption of the PARP substrate, NAD+, or the formation of the product, nicotinamide. The choice of fluorescent probe and reaction conditions is optimized to maximize the signal-to-noise ratio and minimize interference from test compounds.
Caption: A common workflow for a fluorescence-based PARP activity assay.
A detailed protocol for a fluorimetric assay for cyclic ADP-ribose can be found in the product manual for the Amplite™ Fluorimetric cADP-Ribose Assay Kit. This assay involves the enzymatic conversion of cADPR to NAD+, which is then detected using a fluorescent probe.
Signaling Pathways Involving ADP-Ribosylation
ADP-ribosylation plays a pivotal role in numerous signaling pathways. A key example is the DNA damage response, where PARP1 acts as a primary sensor of DNA breaks.[2][15]
Caption: Simplified signaling pathway of PARP1 activation in the DNA damage response.
Conclusion: Selecting the Right Tool for the Job
The choice of method for ADP-ribose quantification is a critical decision that should be guided by the specific research question, available resources, and the desired level of detail.
-
For researchers seeking the highest level of specificity and the ability to identify novel ADP-ribosylation sites, mass spectrometry is the unparalleled choice.
-
When quantitative analysis of different ADP-ribose species is required, HPLC offers a robust and reliable solution.
-
For high-throughput screening of PARP inhibitors or large-scale quantification of PAR levels, ELISA and fluorescence-based assays provide efficient and cost-effective alternatives.
By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate tool to unravel the complexities of the ADP-ribosylome and its profound impact on cellular function and disease.
References
- 1. Proteomics Approaches to Identify Mono(ADP-ribosyl)ated and Poly(ADP-ribosyl)ated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of cellular poly(ADP-ribosyl)ation by stable isotope dilution mass spectrometry reveals tissue- and drug-dependent stress response dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Identifying ADP-Ribosylation Sites with Mass Spectrometry [thermofisher.com]
- 7. An enzyme-linked immunosorbent assay-based system for determining the physiological level of poly(ADP-ribose) in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccesspub.org [openaccesspub.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 13. New Quantitative Mass Spectrometry Approaches Reveal Different ADP-ribosylation Phases Dependent On the Levels of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Downstream Signaling Pathways of ADP-ribose and ATP
Introduction: Beyond the Energy Coin
To researchers in the life sciences, Adenosine Triphosphate (ATP) is universally recognized as the "molecular unit of currency" for intracellular energy transfer.[1] However, this view only scratches the surface of its functional diversity. Both ATP and its structural relative, ADP-ribose, are pivotal signaling molecules that orchestrate a vast array of cellular processes, from immune responses to DNA repair and programmed cell death.[2][3] When released into the extracellular space or generated within specific intracellular compartments, these molecules trigger distinct and complex signaling cascades.[4][5]
This guide provides an in-depth comparison of the downstream signaling pathways activated by ATP and ADP-ribose. We will explore their unique receptors, effector molecules, and physiological consequences. Furthermore, we will present detailed experimental protocols to empower researchers to dissect these critical pathways, supported by data-driven insights and authoritative references.
Part 1: ATP-Mediated Signaling - The Purinergic Network
Extracellular ATP is a primary ligand in what is known as purinergic signaling, a ubiquitous system for cell-to-cell communication.[1][6] Cells can release ATP under conditions of stress, mechanical stimulation, or as a neurotransmitter.[3] Once in the extracellular milieu, its signaling fate is determined by a family of specific purinergic receptors and is ultimately terminated by the activity of cell-surface enzymes called ectonucleotidases, which sequentially hydrolyze ATP to ADP, AMP, and finally adenosine.[7][8][9]
P2X Receptors: Ligand-Gated Ion Channels
The P2X receptor family consists of seven subtypes (P2X1-7) that function as ATP-gated non-selective cation channels.[10]
-
Mechanism of Activation: The binding of two or three ATP molecules induces a conformational change that opens the channel pore, leading to a rapid influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[10]
-
Downstream Effects: The immediate consequence is membrane depolarization and a rise in intracellular calcium concentration. This Ca²⁺ influx acts as a critical second messenger, activating a multitude of downstream enzymes and signaling cascades, including the ERK1/2 pathway, which is involved in cell proliferation and survival, and the NLRP3 inflammasome, a key component of the innate immune response.[10][11] The P2X7 receptor is particularly notable for its role in inflammation and apoptosis, requiring higher concentrations of ATP for activation.[12]
P2Y Receptors: G-Protein Coupled Receptors (GPCRs)
The P2Y receptor family includes eight subtypes in humans (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄), which are metabotropic G-protein coupled receptors.[13] These receptors are activated by a range of nucleotides, including ATP, ADP, UTP, and UDP.[10]
-
Mechanism of Activation & Downstream Pathways: P2Y receptors couple to different G-protein families to initiate diverse signaling cascades:
-
Gαq/11 Coupling (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁): Activation of these receptors stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[14][15] IP₃ triggers the release of Ca²⁺ from intracellular stores (the endoplasmic reticulum), while DAG activates Protein Kinase C (PKC).[13]
-
Gαi/o Coupling (P2Y₁₂, P2Y₁₃, P2Y₁₄): These receptors, primarily activated by ADP, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15] The P2Y₁₂ receptor on platelets is a classic example, where its inhibition of cAMP is crucial for platelet aggregation.[16]
-
Gαs Coupling (P2Y₁₁): The P2Y₁₁ receptor is unique in that it can couple to both Gαq (stimulating PLC) and Gαs, which activates adenylyl cyclase and increases cAMP levels.[10][15]
-
Intracellular ATP Signaling
Within the cell, ATP's primary signaling role is as a substrate for kinases.[17] Kinases transfer the terminal phosphate group of ATP to specific residues on target proteins (phosphorylation), a fundamental post-translational modification that activates or deactivates signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[1][18]
Caption: Overview of extracellular ATP and ADP signaling pathways.
Part 2: ADP-ribose Signaling - A Tale of Post-Translational Modification and Ion Channel Gating
ADP-ribose signaling is fundamentally different from ATP signaling. It primarily functions through the post-translational modification of proteins, known as ADP-ribosylation, or by directly gating specific ion channels.[5] The donor molecule for these reactions is Nicotinamide Adenine Dinucleotide (NAD⁺).[2]
Intracellular ADP-ribosylation: PARPs and Cellular Homeostasis
The most well-studied form of ADP-ribose signaling is intracellular ADP-ribosylation, catalyzed by ADP-ribosyltransferases (ARTs), particularly the diphtheria toxin-like ARTD family, also known as Poly(ADP-ribose) polymerases (PARPs).[2][19]
-
Mono-ADP-ribosylation (MARylation) vs. Poly-ADP-ribosylation (PARylation): These enzymes transfer either a single ADP-ribose unit (MAR) or build chains of ADP-ribose polymers (PAR) onto target proteins.[2][20] This modification dramatically alters the target protein's properties, creating docking sites for other proteins or changing its enzymatic activity.[21]
-
Key Functions and Downstream Pathways:
-
DNA Damage Response (DDR): PARP1 is a critical sensor of DNA strand breaks.[22] Upon binding to damaged DNA, it becomes catalytically active, synthesizing large PAR chains on itself and other chromatin-associated proteins.[2] These PAR chains act as a scaffold, recruiting DNA repair machinery (e.g., XRCC1) to the site of damage, thus facilitating genome stability.[21][22]
-
Signaling and Transcription: ADP-ribosylation modulates several key signaling pathways, including NF-κB, Wnt/β-catenin, and MAPK, thereby influencing inflammation, cell proliferation, and stress responses.[2][19][23]
-
Cell Death (Parthanatos): Under conditions of severe DNA damage, hyperactivation of PARP1 can lead to a form of programmed cell death called parthanatos. This process involves the nuclear translocation of apoptosis-inducing factor (AIF) from the mitochondria, triggered by the accumulation of PAR polymers.[24]
-
Extracellular ADP-ribosylation: Ecto-ARTs
A distinct family of cholera toxin-like ADP-ribosyltransferases (ARTCs) exists on the cell surface or is secreted.[25] These enzymes use extracellular NAD⁺ to mono-ADP-ribosylate cell surface proteins, thereby modulating their function. A key example is the ADP-ribosylation of the P2X7 receptor by ART2 in mice, which sensitizes the receptor to ATP, linking NAD⁺ availability to purinergic signaling.[12][25]
Direct Channel Activation: TRPM2
Free, monomeric ADP-ribose is a potent activator of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[26][27]
-
Mechanism of Activation: Under conditions of oxidative stress, the activity of PARP and another enzyme, poly(ADP-ribose) glycohydrolase (PARG), leads to the generation of free ADP-ribose in the cytoplasm.[27] ADP-ribose binds to the C-terminal NUDT9-H domain of the TRPM2 channel, causing it to open.[27][28]
-
Downstream Effects: TRPM2 is a non-selective cation channel, and its opening leads to a sustained influx of Ca²⁺. This prolonged increase in intracellular Ca²⁺ is a critical signal in the cellular response to oxidative stress, influencing processes like inflammation, insulin secretion, and apoptosis.[26][27]
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. ADP-ribosylation: from molecular mechanisms to human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. ATP as a signaling molecule: the exocrine focus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADP-ribosylation signalling and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ectonucleoside triphosphate diphosphohydrolases and ecto-5'-nucleotidase in purinergic signaling: how the field developed and where we are now - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. History of ectonucleotidases and their role in purinergic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Ectonucleotidases in Acute and Chronic Inflammation [frontiersin.org]
- 9. Ectonucleotidases as Regulators of Purinergic Signaling in Thrombosis, Inflammation, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | ATP release and purinergic signaling in NLRP3 inflammasome activation [frontiersin.org]
- 12. Extracellular NAD and ATP: Partners in immune cell modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. P2Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. quora.com [quora.com]
- 19. Interplay between ADP-ribosyltransferases and essential cell signaling pathways controls cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Intracellular Mono-ADP-Ribosylation in Signaling and Disease | MDPI [mdpi.com]
- 21. Poly-ADP-ribosylation dynamics, signaling, and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DNA Damage Signaling through Poly(ADP-Ribose) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Rise and Fall of Poly (ADP-ribose). An Enzymatic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ecto-ADP-ribosyltransferases (ARTs): emerging actors in cell communication and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Izon [izon.com]
- 27. Frontiers | TRPM2: bridging calcium and ROS signaling pathways—implications for human diseases [frontiersin.org]
- 28. Enzyme activity and selectivity filter stability of ancient TRPM2 channels were simultaneously lost in early vertebrates | eLife [elifesciences.org]
A Senior Application Scientist's Guide to the Validation of In Silico Models of ADP-Ribose Binding
Introduction: Beyond the Prediction – The Critical Need for Experimental Validation
ADP-ribosylation is a dynamic post-translational modification that is central to a multitude of cellular processes, including DNA repair, chromatin remodeling, and gene expression.[1] This intricate signaling network is orchestrated by a trio of protein families: the "writers" (e.g., PARPs) that add ADP-ribose moieties, the "erasers" (e.g., PARG, ARH3) that remove them, and the "readers" that recognize and bind to ADP-ribose, translating the signal into a functional cellular response.[2][3] Given their pivotal roles, these proteins, particularly the readers and writers, have emerged as high-value targets for therapeutic intervention in oncology and other diseases.
In silico approaches, such as molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for accelerating the discovery of novel inhibitors and for probing the molecular mechanisms of ADP-ribose recognition.[4][5][6] These computational models provide powerful, atom-level hypotheses about how ADP-ribose or its analogs might bind to a target protein. However, a computational prediction is merely a starting point—a well-reasoned but unproven hypothesis. The inherent approximations in scoring functions, the challenge of modeling protein flexibility, and the complexities of the cellular environment demand rigorous experimental validation to confirm these digital predictions.[7]
This guide provides a comparative framework for researchers, scientists, and drug development professionals to navigate the multifaceted process of validating in silico models of ADP-ribose binding. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, empowering you to design a robust, multi-tiered validation strategy that builds confidence in your computational models and accelerates your research.
The In Silico Starting Point: Generating a Testable Hypothesis
Before any wet lab experiment can begin, a clear, computationally-derived hypothesis is required. This typically originates from two primary in silico methods.
-
Molecular Docking: This method predicts the preferred orientation and conformation (the "pose") of a ligand (ADP-ribose) within a protein's binding site. It uses a scoring function to rank different poses, with the top-ranked pose representing the most likely binding mode. Docking is excellent for high-throughput screening of compound libraries or for generating an initial static snapshot of the interaction.[5][8]
-
Molecular Dynamics (MD) Simulations: MD simulations add the dimension of time and motion to the static picture from docking.[9][10] By simulating the movements of atoms over time, MD can assess the stability of a docked pose, reveal how the protein's conformation might change upon binding, and characterize the key intermolecular interactions that stabilize the complex.[6][11][12]
A strong in silico hypothesis will not only propose a binding site and pose but also identify specific amino acid residues predicted to be critical for the interaction. These specific predictions are the foundation upon which a robust validation strategy is built.
A Multi-Tiered Approach to Experimental Validation
No single experimental technique can fully validate a computational model. A robust validation strategy employs a tiered approach, starting with simple confirmation of binding and progressing to detailed quantitative and structural characterization.
Caption: A general workflow for the validation of in silico models.
Tier 1: Foundational Binding Confirmation (Biochemical Assays)
The first and most fundamental question to answer is: Does ADP-ribose (or its analog) actually bind to the target protein? Biochemical assays provide a direct, often functional, readout of this interaction.
-
Causality: For ADP-ribosylation "writers" (PARPs) and "erasers" (PARG), the most logical first step is to determine if the predicted binding of a ligand (e.g., an inhibitor) translates to a functional consequence. If a compound is predicted to bind in the active site, it should modulate the enzyme's catalytic activity.
-
Principle: These assays measure the enzymatic conversion of a substrate to a product. For a PARP, this could involve measuring the consumption of the NAD+ substrate or the formation of poly(ADP-ribose) (PAR).[13] For a hydrolase like PARG, it involves measuring the breakdown of a PAR substrate.[1]
-
Protocol: Homogeneous PARP Activity Assay
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM MgCl2).[14] Prepare solutions of recombinant PARP enzyme, NAD+, and an activating agent (e.g., nicked DNA).
-
Inhibitor Incubation: In a 96-well plate, add the PARP enzyme and varying concentrations of the test compound (predicted inhibitor). Incubate for 15-30 minutes at room temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of NAD+ and activating DNA.
-
Detection: After a set incubation time (e.g., 60 minutes), stop the reaction and detect the remaining NAD+ or the generated PAR using a commercially available kit (e.g., a colorimetric or fluorescent NAD+ detection kit or a PAR-specific ELISA).[1]
-
Controls (Self-Validation):
-
Negative Control (No Enzyme): To establish the baseline signal.
-
Positive Control (No Inhibitor): To determine the maximum enzyme activity (100% activity).
-
Known Inhibitor Control: Use a well-characterized PARP inhibitor (e.g., Olaparib) to validate the assay setup.[15]
-
-
-
Data Interpretation: Plot the enzyme activity against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. A potent IC50 value provides strong evidence that the compound engages the target functionally.
Tier 2: Quantitative Biophysical Characterization
Once a direct interaction is confirmed, the next step is to quantify its affinity, kinetics, and thermodynamics. These biophysical methods provide the precise data needed to compare different compounds and to understand the forces driving the binding event.
-
Causality: ITC is the gold standard for characterizing the thermodynamics of a binding event in solution. It directly measures the heat released or absorbed as the ligand binds to the protein, providing a complete thermodynamic profile (KD, ΔH, ΔS) in a single, label-free experiment. This is crucial for understanding why the binding occurs (e.g., is it enthalpy-driven or entropy-driven?).[16]
-
Principle: A solution of the ligand is titrated in small aliquots into a sample cell containing the target protein. The instrument measures the minute temperature changes that occur upon binding.
-
Protocol: ITC Measurement of ADP-ribose Binding
-
Sample Preparation: Dialyze both the protein and ADP-ribose extensively into the same buffer (e.g., PBS or HEPES) to minimize buffer mismatch artifacts. Accurately determine the concentration of both protein and ligand.
-
Instrument Setup: Set the instrument to the desired temperature (e.g., 25°C). Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Titration: Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
Data Analysis: Integrate the heat-change peaks for each injection. Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to extract the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
Controls (Self-Validation):
-
Ligand into Buffer Titration: To measure the heat of dilution of the ligand, which is subtracted from the main experimental data.
-
Buffer into Protein Titration: To ensure there are no significant heat changes associated with the injection process itself.
-
-
-
Data Interpretation:
-
KD (Dissociation Constant): A measure of binding affinity (lower KD = tighter binding).
-
ΔH (Enthalpy Change): Indicates the change in heat upon binding. A negative ΔH signifies an exothermic reaction, often driven by hydrogen bonds and van der Waals interactions.
-
ΔS (Entropy Change): Indicates the change in disorder. A positive ΔS is often driven by the release of water molecules from the binding interface (the hydrophobic effect).
-
-
Causality: While ITC provides thermodynamic data, SPR excels at measuring the kinetics of an interaction—the rates at which the ligand binds (kon) and dissociates (koff). This is particularly valuable in drug development, as a slow off-rate can lead to a longer duration of action.[16]
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip.[17] The target protein is immobilized on the chip, and a solution containing the ligand (analyte) is flowed over the surface. Binding of the ligand to the protein increases the mass on the surface, changing the refractive index and generating a response signal in real-time.
-
Protocol: SPR Kinetic Analysis
-
Immobilization: Covalently immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low immobilization density to avoid mass transport limitations.
-
Analyte Injection: Inject a series of increasing concentrations of ADP-ribose (or analog) over the sensor surface for a defined period (association phase).
-
Dissociation: Flow buffer alone over the surface and monitor the decrease in signal as the ligand dissociates (dissociation phase).
-
Regeneration: Inject a harsh solution (e.g., low pH glycine or high salt) to remove all bound analyte, returning the surface to its baseline for the next injection.
-
Data Analysis: Fit the association and dissociation curves for all concentrations simultaneously to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD) is calculated as koff/kon.
-
Controls (Self-Validation):
-
Reference Flow Cell: Use a parallel flow cell on the same chip that is activated and blocked but has no protein immobilized. The signal from this cell is subtracted to correct for bulk refractive index changes.
-
Zero Analyte Injection: Inject buffer alone to ensure the baseline is stable.
-
-
-
Data Interpretation:
-
kon (Association Rate): How quickly the ligand binds to the protein.
-
koff (Dissociation Rate): How quickly the ligand dissociates from the protein.
-
KD (Dissociation Constant): A measure of affinity derived from the kinetic rates.
-
Caption: A simplified decision tree for selecting a validation method.
Tier 3: Ultimate Structural Validation
The highest level of validation comes from directly visualizing the protein-ligand interaction at atomic resolution. This provides undeniable proof of the binding site and the specific interactions that anchor the ligand, allowing for a direct comparison with the original in silico model.
-
Causality: X-ray crystallography is considered the "gold standard" for determining the three-dimensional structure of protein-ligand complexes.[18] It provides unambiguous evidence of the ligand's binding pose, its interactions with specific residues, and any conformational changes in the protein that occur upon binding. This data is invaluable for structure-based drug design.
-
Principle: A highly purified protein is induced to form a single, well-ordered crystal. This crystal is exposed to a high-intensity X-ray beam, which diffracts the X-rays into a specific pattern. By analyzing this diffraction pattern, an electron density map can be calculated, into which an atomic model of the protein and its bound ligand is built and refined.[18][19]
-
Protocol: Co-crystallization of Protein with ADP-ribose
-
Protein Purification: Purify the target protein to >95% homogeneity.
-
Complex Formation: Incubate the purified protein with a molar excess of ADP-ribose (or analog) to ensure saturation of the binding site.
-
Crystallization Screening: Use robotic systems to screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) to find conditions that yield diffraction-quality crystals of the complex.
-
Data Collection: Cryo-cool a single crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement (if a related structure exists). Build the ligand into the observed electron density and refine the model to achieve the best possible fit to the experimental data.[20][21]
-
Validation: The final model must be validated against the primary experimental data (the electron density map) and checked for reasonable stereochemistry.[19]
-
-
Data Interpretation: The final output is a PDB file containing the atomic coordinates of the protein-ligand complex. This allows for direct visualization of the binding site, measurement of bond lengths and angles, and identification of all hydrogen bonds, salt bridges, and hydrophobic interactions, which can be directly compared to the initial docking or MD simulation results.
-
Causality: While crystallography provides a static, solid-state picture, NMR offers insights into protein-ligand interactions in solution, which more closely resembles the physiological environment.[4][22] It is particularly powerful for studying weaker interactions and for mapping the binding site without the need for crystallization.
-
Principle: NMR measures the magnetic properties of atomic nuclei. When a ligand binds to a protein, it causes changes in the chemical environment of nearby nuclei, leading to perturbations in the NMR spectrum.
-
Protocol: Chemical Shift Perturbation (CSP) Mapping
-
Sample Preparation: Prepare a sample of uniformly 15N-labeled protein. This is essential for protein NMR.
-
Acquire Reference Spectrum: Record a 2D 1H-15N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide group in the protein's backbone.
-
Titration: Add increasing amounts of unlabeled ADP-ribose to the protein sample and record an HSQC spectrum at each titration point.
-
Data Analysis: Overlay the spectra. Identify the peaks (resonances) that shift or broaden upon addition of the ligand.
-
Mapping: Map the perturbed residues back onto the protein's 3D structure. The residues that experience the largest changes are inferred to be at or near the binding interface.
-
-
Data Interpretation: A cluster of significantly perturbed residues on the protein surface provides a "footprint" of the ligand's binding site. The magnitude of the shifts can also be used to estimate the KD of the interaction. This provides an independent, solution-phase validation of the binding site predicted by the in silico model.[23][24][25]
Comparative Summary of Validation Techniques
| Technique | Information Provided | Throughput | Strengths | Limitations |
| Enzyme Activity Assay | Functional activity (IC50) | High | Direct functional relevance; cost-effective for screening. | Indirect measure of binding; not applicable to non-enzymes. |
| ITC | Affinity (KD), Thermodynamics (ΔH, ΔS) | Low | Gold standard for thermodynamics; label-free, in-solution. | Requires large amounts of pure protein; sensitive to buffer. |
| SPR | Affinity (KD), Kinetics (kon, koff) | Medium | Real-time kinetic data; high sensitivity; label-free. | Requires protein immobilization which can affect activity. |
| X-ray Crystallography | High-resolution 3D structure | Very Low | Unambiguous binding mode; "gold standard" for structural detail.[18] | Requires diffraction-quality crystals; provides a static picture. |
| NMR Spectroscopy | Binding site mapping, KD, dynamics | Low | In-solution method; provides dynamic information.[22] | Requires isotope labeling; limited by protein size. |
Conclusion: Integrating Data for a Validated Model
The validation of an in silico model is not a linear process with a single endpoint but an iterative cycle of prediction, testing, and refinement. A discrepancy between a computational prediction and an experimental result is not a failure; it is an opportunity to refine the model. For instance, if ITC confirms binding but crystallography reveals a different pose than predicted, this new structural information can be used to refine the docking protocol for future predictions.
By employing a multi-tiered validation strategy—confirming function with biochemical assays, quantifying the interaction with biophysical methods like ITC and SPR, and ultimately visualizing the complex with crystallography or NMR—researchers can build a robust, experimentally-grounded understanding of ADP-ribose binding. This integrated approach transforms a computational hypothesis into a validated molecular model, providing a solid foundation for fundamental biological insights and the rational design of next-generation therapeutics.
References
- 1. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
- 2. A molecular toolbox for ADP-ribosyl binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Techniques for ADP-Ribosylated Substrate Identification | Springer Nature Experiments [experiments.springernature.com]
- 4. Computational and Experimental Studies of ADP-Ribosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the computational methods for protein-ligand binding site prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand Selectivity between the ADP-Ribosylating Toxins: An Inverse-Docking Study for Multitarget Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ligand-induced structural changes analysis of ribose-binding protein as studied by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Geometrical constraints limiting the poly(ADP-ribose) conformation investigated by molecular dynamics simulation. | Semantic Scholar [semanticscholar.org]
- 13. tulipbiolabs.com [tulipbiolabs.com]
- 14. Biochemical and biophysical methods for analysis of Poly (ADP-Ribose) Polymerase 1 and its interactions with chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Reprogramming cellular events by poly(ADP-ribose)-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. drughunter.com [drughunter.com]
- 19. Validation of Protein-Ligand Crystal Structure Models: Small Molecule and Peptide Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.iucr.org [journals.iucr.org]
- 21. journals.iucr.org [journals.iucr.org]
- 22. NMR studies and semi-empirical energy calculations for cyclic ADP-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. NMR spectroscopy of native and in vitro tissues implicates polyADP ribose in biomineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Adenosine 5'-diphosphoribose Sodium Salt
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the bench to the final disposal of laboratory reagents. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Adenosine 5'-diphosphoribose sodium salt (ADP-ribose sodium salt), a crucial substrate in cellular signaling research. Our approach is grounded in established safety data and best practices to ensure the protection of personnel and the environment.
This compound is a white, hygroscopic, and water-soluble powder.[1][2] While not classified as acutely toxic, it is considered a hazardous substance due to its potential to cause skin, eye, and respiratory irritation.[3][4][5] Therefore, its disposal requires a systematic approach that mitigates these risks and complies with regulatory standards.
Core Principles of ADP-Ribose Sodium Salt Waste Management
The fundamental principle governing the disposal of any chemical, including ADP-ribose sodium salt, is adherence to local, state, and federal regulations.[1] These regulations are designed to prevent environmental contamination and ensure the safety of waste handlers. The following procedures are based on general laboratory safety guidelines and should be adapted to meet the specific requirements of your institution and locality.
A critical aspect of responsible chemical management is waste minimization. Laboratories should strive to purchase only the necessary quantities of reagents to avoid the generation of excess waste.[6] Furthermore, substituting hazardous chemicals with less hazardous alternatives should be considered whenever feasible.[7]
Step-by-Step Disposal Protocol
This protocol outlines the recommended steps for the disposal of unused, expired, or contaminated this compound and its dilute aqueous solutions.
Part 1: Solid Waste Disposal
Solid ADP-ribose sodium salt waste includes the pure compound, expired reagents, and grossly contaminated materials (e.g., weighing papers, spatulas).
Step 1: Personal Protective Equipment (PPE)
Before handling the solid waste, ensure you are wearing appropriate PPE, including:
Step 2: Waste Collection
Carefully sweep up the solid ADP-ribose sodium salt, avoiding dust generation.[1] Place the collected solid into a clearly labeled, sealed container. The container should be made of a non-reactive material such as polyethylene or polypropylene.[1]
Step 3: Labeling
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Also, indicate the approximate quantity of the waste.
Step 4: Storage
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.[1][4]
Step 5: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the solid waste.[8] Do not dispose of solid ADP-ribose sodium salt in the regular trash.
Part 2: Dilute Aqueous Solution Disposal
For dilute aqueous solutions of ADP-ribose sodium salt (e.g., buffer solutions from experiments), the disposal method depends on local regulations and the concentration of the solution.
Step 1: Assess Solution for Other Hazardous Components
Before proceeding, verify that the solution does not contain other hazardous materials such as heavy metals, halogenated hydrocarbons, or other regulated chemicals.[9] If other hazardous components are present, the mixture must be treated as hazardous waste and collected for professional disposal.
Step 2: Neutralization (If Permitted)
For purely aqueous solutions of ADP-ribose sodium salt, some institutions may permit drain disposal after neutralization, provided the concentration is low. Consult your institution's EHS guidelines. If permitted, neutralize the solution to a pH between 5.5 and 9.5.[7][9] This can be achieved by slowly adding a dilute acid or base while monitoring the pH.
Step 3: Drain Disposal (If Permitted)
If drain disposal of the neutralized, non-hazardous solution is permitted by your institution, flush it down the sanitary sewer with copious amounts of water (at least 20 parts water to 1 part solution).[10] This helps to further dilute the chemical and prevent any potential impact on the wastewater treatment system.
Step 4: Collection for Professional Disposal (If Drain Disposal is Not Permitted)
If your institution does not permit drain disposal of this substance, or if the solution contains other hazardous materials, collect the aqueous waste in a clearly labeled, sealed container. Follow the same labeling and storage procedures as for solid waste and arrange for professional disposal through your EHS office.
Emergency Procedures for Spills
In the event of a spill, the primary objective is to ensure personnel safety and contain the material.
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, clean up the spill immediately.[1]
-
For solid spills, use dry clean-up procedures to avoid generating dust.[1]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place all contaminated materials, including the absorbent and any contaminated clothing, into a sealed container for hazardous waste disposal.[7]
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency responders and provide them with the location and nature of the hazard.[1]
Visual Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Summary of Key Disposal Parameters
| Waste Type | Key Disposal Step | Personal Protective Equipment (PPE) Required |
| Solid | Collect in a labeled, sealed container for professional hazardous waste disposal.[1] | Safety goggles, gloves, lab coat |
| Dilute Aqueous Solution | Check for other hazards, neutralize if permitted, and either drain dispose with copious water or collect for professional disposal.[9][10] | Safety goggles, gloves, lab coat |
| Spill Residue | Collect all contaminated materials in a sealed container for professional hazardous waste disposal.[7] | Safety goggles, gloves, lab coat |
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. This compound | C15H23N5NaO14P2 | CID 16218837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. kamatlab.com [kamatlab.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. fishersci.com [fishersci.com]
- 9. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Navigating the Safe Handling of Adenosine 5'-diphosphoribose Sodium Salt: A Guide for Laboratory Professionals
For researchers and drug development professionals, Adenosine 5'-diphosphoribose sodium salt (ADP-ribose) is a key metabolite in critical cellular processes. However, ensuring its safe handling is paramount to protecting laboratory personnel and maintaining experimental integrity. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans necessary for working with this compound.
Understanding the Risks: A Proactive Approach to Safety
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] As a combustible solid, it also poses the risk of forming explosive dust clouds in the air.[4] A thorough understanding of these hazards informs the selection and implementation of appropriate safety protocols.
Core Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling ADP-ribose. Each component is selected to mitigate a specific set of risks.
| PPE Component | Specification | Rationale for Use |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against accidental splashes and airborne dust particles that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Impermeable and chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation.[1][2][3] Gloves must be inspected for integrity before each use. |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat. | Shields the skin from contact with the chemical and protects against potential ignition of combustible dust.[1] |
| Respiratory Protection | A NIOSH-approved respirator with a particle filter is recommended, especially when handling the powder form or if dust generation is likely. | Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[1][2][3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination. The following steps outline a safe handling procedure for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
